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4-Chloro-6-(1H-imidazol-1-yl)pyrimidine

Cat. No.: B038420
CAS No.: 114834-02-5
M. Wt: 180.59 g/mol
InChI Key: BOBHIPMYQAROLL-UHFFFAOYSA-N
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Description

4-Chloro-6-(1H-imidazol-1-yl)pyrimidine is a high-value bifunctional heteroaromatic scaffold specifically designed for advanced chemical synthesis and drug discovery research. This compound features two distinct pharmacologically active ring systems: a pyrimidine core and an imidazole moiety, which are connected to create a versatile molecular template. The electron-deficient pyrimidine ring, bearing a reactive chlorine substituent at the 4-position, serves as an excellent electrophile for nucleophilic aromatic substitution (SNAr) reactions, allowing for facile functionalization with a wide range of nucleophiles such as amines, alcohols, and thiols. Concurrently, the imidazole nitrogen at the 1-position provides a key hydrogen bond acceptor site, making this molecule an ideal intermediate for the construction of potential kinase inhibitors, particularly those targeting the ATP-binding pocket.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5ClN4 B038420 4-Chloro-6-(1H-imidazol-1-yl)pyrimidine CAS No. 114834-02-5

Properties

IUPAC Name

4-chloro-6-imidazol-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN4/c8-6-3-7(11-4-10-6)12-2-1-9-5-12/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOBHIPMYQAROLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)C2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30373971
Record name 4-Chloro-6-(1H-imidazol-1-yl)pyrimidine
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Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114834-02-5
Record name 4-Chloro-6-(1H-imidazol-1-yl)pyrimidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 114834-02-5
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Foundational & Exploratory

4-Chloro-6-(1H-imidazol-1-yl)pyrimidine CAS number 114834-02-5

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 4-Chloro-6-(1H-imidazol-1-yl)pyrimidine

CAS Number: 114834-02-5

This technical guide provides a comprehensive overview of this compound, a versatile heterocyclic compound. It is intended for researchers, scientists, and drug development professionals, detailing its chemical properties, synthesis, applications, and biological significance. This molecule serves as a crucial building block in the synthesis of a wide array of biologically active compounds.

Physicochemical and Spectroscopic Properties

This compound is a stable and reactive compound, making it suitable for various synthetic pathways in both laboratory and industrial settings[1]. Its key properties are summarized below.

Table 1: Physicochemical Properties

Property Value Reference
CAS Number 114834-02-5 [1][2]
Molecular Formula C₇H₅ClN₄ [1][2]
Molecular Weight 180.6 g/mol [1]
Monoisotopic Mass 180.02028 Da [3]
Purity ≥97% [2]
Storage Conditions 0-8°C [1]

| Boiling Point | Unavailable |[1] |

Synthesis and Reactivity

Detailed protocols for the industrial synthesis of this compound are not extensively published. However, its chemical structure, featuring a reactive chloro-substituent on the pyrimidine ring, makes it an ideal substrate for nucleophilic substitution reactions. This reactivity is the cornerstone of its utility as a key intermediate in multi-step syntheses.

The imidazole and pyrimidine moieties contribute to its ability to interact with various biological targets, making it a valuable building block in medicinal chemistry[1]. The chlorine atom can be readily displaced by a variety of nucleophiles, such as amines, thiols, and alcohols, to generate diverse libraries of derivative compounds.

Key Applications in Research and Development

This compound is a versatile chemical recognized for its significant role in pharmaceutical and agrochemical research and development[1].

  • Pharmaceutical Development : It is a pivotal intermediate in the synthesis of novel therapeutic agents[1]. Its derivatives have been extensively investigated for various pharmacological activities.

    • Oncology : It is a foundational scaffold for kinase inhibitors and other compounds aimed at treating diseases like cancer and inflammation[1]. For instance, novel pyrimidin-4-yl-1H-imidazole derivatives have been synthesized and shown to have potent antiproliferative activity against human melanoma cell lines, acting as selective and potent CRAF inhibitors[6]. Furthermore, it has been used to create V600EBRAF inhibitors[7].

    • Infectious Diseases : A family of 1H-imidazol-2-yl-pyrimidine-4,6-diamines derived from this core structure has shown potent activity against the erythrocyte-stage of Plasmodium falciparum, the parasite responsible for malaria[8].

  • Agrochemical Chemistry : The compound serves as a precursor in the formulation of agrochemicals, including potent fungicides and herbicides, contributing to crop protection products[1].

  • Biochemical Research : It is employed in studies of enzyme inhibition and receptor interactions, which helps provide insights into metabolic pathways and disease mechanisms[1].

  • Diagnostic Applications : Research is ongoing to investigate its use in diagnostic tests for detecting specific disease-related biomarkers[1].

Experimental Protocols and Methodologies

While a specific protocol for synthesizing the title compound is not detailed in the provided search results, its application as a synthetic intermediate is well-documented. The following represents a generalized experimental workflow for utilizing this compound in the synthesis of more complex molecules, such as targeted drug candidates.

General Protocol for Nucleophilic Substitution:

  • Reaction Setup : To a solution of this compound in a suitable aprotic solvent (e.g., DMF, DMSO, or THF), add a desired nucleophile (e.g., a primary or secondary amine, thiol, or alcohol).

  • Base Addition : A non-nucleophilic base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA)) is often added to scavenge the HCl generated during the reaction.

  • Reaction Conditions : The reaction mixture is typically stirred at temperatures ranging from room temperature to elevated temperatures (e.g., 50-100 °C) to drive the reaction to completion. Microwave irradiation can also be employed to accelerate the reaction[4].

  • Monitoring : The progress of the reaction is monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification : Upon completion, the reaction mixture is cooled, and the product is isolated. This may involve quenching with water, extraction with an organic solvent, and washing the organic layer with brine. The crude product is then purified using techniques such as column chromatography on silica gel or recrystallization.

  • Characterization : The final product's structure and purity are confirmed using spectroscopic methods like ¹H NMR, ¹³C NMR, and mass spectrometry[5].

G start Starting Materials: - this compound - Nucleophile (R-NH2, R-SH, etc.) - Base (e.g., TEA) reaction Nucleophilic Aromatic Substitution start->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring Periodically monitoring->reaction Incomplete workup Aqueous Work-up & Extraction monitoring->workup Complete purification Purification (Column Chromatography) workup->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization product Final Product: Substituted Imidazolyl-pyrimidine Derivative characterization->product G cluster_synthesis Chemical Synthesis cluster_application Targeted Therapy Application core This compound Pyrimidine Ring Imidazole Moiety Reactive Chlorine modification Nucleophilic Substitution at Chlorine Position core:f3->modification library Library of Diverse Derivative Compounds modification->library inhibitor Potent & Selective Kinase Inhibitor library->inhibitor Screening & Optimization kinase Kinase ATP-Binding Site Hinge Region Selectivity Pocket inhibitor->kinase:p1 Pyrimidine binds inhibitor->kinase:p2 Side chains interact

References

An In-depth Technical Guide to 4-Chloro-6-(1H-imidazol-1-yl)pyrimidine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-6-(1H-imidazol-1-yl)pyrimidine is a versatile heterocyclic compound of significant interest in medicinal chemistry and agrochemical research. Its unique molecular architecture, featuring both a pyrimidine and an imidazole moiety, makes it a valuable building block for the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its role as a key intermediate in the development of kinase inhibitors, particularly those targeting the p38 MAPK signaling pathway.

Physicochemical Properties

Table 1: Physical and Chemical Properties of this compound
PropertyValueReference
CAS Number 114834-02-5[1]
Molecular Formula C₇H₅ClN₄[1]
Molecular Weight 180.59 g/mol [1]
Appearance White to off-white solid[3]
Purity ≥97%[1]
Storage Conditions 0-8°C[2]
Table 2: Predicted Spectral Data for this compound

While specific experimental spectra for this compound are not provided in the search results, data from analogous structures can be used to predict the expected spectral characteristics.

Spectroscopy Predicted Chemical Shifts / Bands
¹H NMR (DMSO-d₆) Signals for imidazole protons are expected in the range of δ 6.7-7.7 ppm.[4] Aromatic protons of the pyrimidine ring will also be present.
¹³C NMR (DMSO-d₆) Imidazole carbon signals are anticipated between δ 124-133 ppm.[4] Pyrimidine carbon signals will also be observable.
FTIR (KBr, cm⁻¹) Characteristic bands for N-H stretching (imidazole ring) around 3437 cm⁻¹, aromatic C-H stretching near 3053 cm⁻¹, C=N stretching around 1681 cm⁻¹, and C=C stretching in the 1599-1489 cm⁻¹ region are expected.[5][6]
Mass Spectrometry (EI) The molecular ion peak (M⁺) would be expected at m/z 180, with an isotopic peak (M+2) at m/z 182 due to the presence of chlorine.

Experimental Protocols

Synthesis of this compound

A plausible and commonly employed synthetic route to this compound involves the nucleophilic aromatic substitution of a chlorine atom on a di-chlorinated pyrimidine with imidazole.

Reaction Scheme:

G 4,6-Dichloropyrimidine 4,6-Dichloropyrimidine This compound This compound 4,6-Dichloropyrimidine->this compound Imidazole, Base (e.g., NaH), Solvent (e.g., DMF)

Caption: Synthetic scheme for this compound.

Materials:

  • 4,6-Dichloropyrimidine

  • Imidazole

  • Sodium hydride (NaH) or other suitable base (e.g., K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Ethyl acetate

  • Hexane

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of imidazole in anhydrous DMF, add sodium hydride portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at room temperature for 30 minutes to an hour to allow for the formation of the sodium salt of imidazole.

  • Add a solution of 4,6-dichloropyrimidine in anhydrous DMF dropwise to the reaction mixture.

  • Heat the reaction mixture to a temperature between 80-100°C and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench it by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified by either recrystallization or column chromatography.

Recrystallization:

  • Dissolve the crude product in a minimum amount of a hot solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature (e.g., ethanol, isopropanol, or a mixture of solvents).

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Column Chromatography:

  • Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane), as determined by TLC analysis.[7]

  • Dissolve the crude product in a minimum amount of the eluent and load it onto the column.

  • Elute the column with the chosen solvent system and collect the fractions containing the desired product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Role in Kinase Inhibition and Signaling Pathways

The pyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases.[8] this compound serves as a crucial intermediate in the synthesis of a variety of kinase inhibitors, including those targeting the p38 mitogen-activated protein kinase (MAPK) pathway.[8][9][10]

The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress. Dysregulation of this pathway is implicated in a range of diseases, including rheumatoid arthritis, inflammatory bowel disease, and various cancers.[8] Inhibitors based on the pyrimidinyl-imidazole scaffold have been shown to be potent and selective inhibitors of p38 MAP kinase.[9]

G cluster_0 Cellular Environment cluster_1 Signaling Cascade Extracellular Stimuli Extracellular Stimuli Upstream Kinases Upstream Kinases Extracellular Stimuli->Upstream Kinases p38 MAPK p38 MAPK Upstream Kinases->p38 MAPK Downstream Substrates Downstream Substrates p38 MAPK->Downstream Substrates Phosphorylation Cellular Response\n(e.g., Inflammation) Cellular Response (e.g., Inflammation) Downstream Substrates->Cellular Response\n(e.g., Inflammation) This compound Derivative This compound Derivative This compound Derivative->p38 MAPK Inhibition

Caption: Generalized p38 MAPK signaling pathway and the inhibitory role of this compound derivatives.

Experimental Protocol: In Vitro Kinase Inhibition Assay

The following is a general protocol for an in vitro kinase inhibition assay to evaluate the potency of compounds derived from this compound. This protocol is based on a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.[11]

Materials:

  • Recombinant human p38 MAP kinase

  • Specific peptide substrate for p38 MAPK

  • ATP

  • Kinase assay buffer

  • Test compound (dissolved in DMSO)

  • Luminescence-based kinase assay kit (e.g., Kinase-Glo®)

  • White, opaque 384-well plates

  • Multichannel pipettor

  • Plate shaker

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM, followed by 10-point, 3-fold serial dilutions.

  • Assay Plate Preparation: Dispense a small volume (e.g., 1 µL) of the diluted compounds into the wells of the 384-well plate. Include controls for 0% inhibition (DMSO only) and 100% inhibition (no enzyme or a known potent inhibitor).

  • Kinase Reaction: Prepare a master mix containing the kinase assay buffer, p38 MAPK enzyme, and the peptide substrate. Add this mixture to the wells containing the test compounds to initiate the reaction.

  • Incubation: Incubate the plate at room temperature (or 30°C) for a predetermined time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Detection: Add the ATP detection reagent (e.g., Kinase-Glo® reagent) to each well to stop the kinase reaction and generate a luminescent signal.

  • Measurement: Incubate the plate for a further 10 minutes to stabilize the luminescent signal, and then measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the controls. Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software.

G A Compound Dilution B Addition of Compound to Plate A->B C Addition of Kinase/Substrate/ATP Mix B->C D Incubation C->D E Addition of Detection Reagent D->E F Luminescence Reading E->F G Data Analysis (IC50 determination) F->G

Caption: Workflow for an in vitro kinase inhibition assay.

Conclusion

This compound is a compound of considerable synthetic utility, particularly in the fields of medicinal chemistry and drug discovery. Its straightforward synthesis and the reactivity of the chloro-substituent allow for the facile introduction of diverse functionalities, leading to the generation of large libraries of compounds for biological screening. The established role of the pyrimidinyl-imidazole scaffold in the inhibition of key signaling molecules like p38 MAP kinase highlights the potential of derivatives of this compound as therapeutic agents for a variety of diseases. This guide provides a foundational resource for researchers and scientists working with this important chemical entity.

References

An In-depth Technical Guide to 4-Chloro-6-(1H-imidazol-1-yl)pyrimidine: A Key Intermediate in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloro-6-(1H-imidazol-1-yl)pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry. It serves as a crucial building block in the synthesis of potent and selective kinase inhibitors, which are at the forefront of targeted therapies for cancer and inflammatory diseases. This document details the physicochemical properties, synthesis, and biological relevance of this compound, with a focus on its application in the development of inhibitors for key signaling pathways.

Core Molecular Data

This compound is a small molecule featuring a pyrimidine ring substituted with a chloro group and an imidazole ring. These structural motifs are pivotal for its utility as a scaffold in drug design, allowing for targeted modifications to optimize biological activity and pharmacokinetic properties.

PropertyValueReference
Molecular Formula C₇H₅ClN₄[1]
Molecular Weight 180.59 g/mol [1]
CAS Number 114834-02-5
Appearance White to off-white solid
Solubility Soluble in organic solvents such as DMSO and DMF

Synthesis and Characterization

Experimental Protocol: Synthesis of a 4-Chloro-6-(imidazol-1-yl)pyrimidine Derivative

This protocol describes a general method for the synthesis of a 4-chloro-6-(imidazol-1-yl)pyrimidine derivative, which can be adapted for the title compound.

Materials:

  • 4,6-Dichloropyrimidine

  • Imidazole

  • A suitable base (e.g., potassium carbonate, sodium hydride)

  • Anhydrous solvent (e.g., dimethylformamide (DMF), acetonitrile)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4,6-dichloropyrimidine (1.0 eq) in anhydrous DMF, add imidazole (1.0-1.2 eq) and potassium carbonate (1.5 eq).

  • Stir the reaction mixture at room temperature or gentle heating (e.g., 50-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer sequentially with water and brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Characterization:

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify characteristic peaks of the pyrimidine and imidazole protons and carbons.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • Melting Point (m.p.): To assess the purity of the compound.

Biological Activity and Applications in Drug Discovery

This compound is a valuable intermediate in the synthesis of kinase inhibitors. The pyrimidine core can mimic the adenine ring of ATP, while the imidazole moiety can form crucial hydrogen bonds within the kinase active site. The chloro substituent provides a reactive handle for further chemical modifications to enhance potency and selectivity.

Derivatives of this compound have shown significant inhibitory activity against several kinases implicated in cancer and inflammation, including BRAF and p38 MAPK.

Quantitative Bioactivity of Derivatives

While specific IC₅₀ values for the parent compound are not widely reported, studies on its derivatives highlight its potential. For instance, a series of pyrimidin-4-yl-1H-imidazol-2-yl derivatives have been synthesized and evaluated for their antiproliferative activities. One such derivative, 7a , demonstrated potent inhibition of the CRAF kinase and significant antiproliferative effects in melanoma cell lines.[1]

CompoundTargetA375P IC₅₀ (μM)WM3629 IC₅₀ (μM)CRAF IC₅₀ (nM)
7a CRAF0.624.4920
Sorafenib RAF2.585.8622

Data from Lee et al., Bioorg. Med. Chem. Lett. 2010, 20 (5), 1573-1577.[1]

Experimental Protocol: General Kinase Inhibition Assay (Example: BRAF V600E)

This protocol outlines a general procedure for evaluating the inhibitory activity of compounds against a specific kinase, such as the oncogenic BRAF V600E mutant.

Materials:

  • Recombinant human BRAF V600E enzyme

  • MEK1 (kinase dead) as a substrate

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compound (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing the assay buffer, recombinant BRAF V600E enzyme, and the MEK1 substrate.

  • Add serial dilutions of the test compound (or DMSO as a vehicle control) to the wells of a microplate.

  • Initiate the kinase reaction by adding ATP to the wells.

  • Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific duration (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC₅₀ value by fitting the dose-response data to a suitable sigmoidal curve.

Signaling Pathway Involvement

The primary therapeutic potential of this compound derivatives lies in their ability to modulate key signaling pathways that are often dysregulated in disease.

RAF-MEK-ERK Signaling Pathway

The RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of this pathway and are a major driver in many cancers, including melanoma.

RAF_MEK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF (e.g., BRAF V600E) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Inhibitor This compound Derivative Inhibitor->RAF

RAF-MEK-ERK Signaling Pathway Inhibition
p38 MAPK Signaling Pathway

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is activated by cellular stress and inflammatory cytokines. It plays a central role in regulating inflammation, apoptosis, and cell differentiation. Dysregulation of this pathway is associated with various inflammatory diseases and cancers.

p38_MAPK_Pathway Stress Stress Stimuli (UV, Osmotic Shock) MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K Cytokines Inflammatory Cytokines (TNF-α, IL-1) Cytokines->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38 p38 MAPK MKK3_6->p38 Downstream Downstream Targets (e.g., MK2, ATF2) p38->Downstream Response Inflammation, Apoptosis, Cell Cycle Arrest Downstream->Response Inhibitor This compound Derivative Inhibitor->p38

p38 MAPK Signaling Pathway Inhibition

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of kinase inhibitors. Its strategic design allows for the generation of libraries of compounds for screening and lead optimization in drug discovery programs targeting cancer and inflammatory diseases. The information provided in this technical guide serves as a foundational resource for researchers and professionals in the field, facilitating the exploration of novel therapeutics based on this promising scaffold.

References

The Rising Potential of Pyrimidine-Imidazole Hybrids in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals are increasingly turning their attention to pyrimidine-imidazole hybrids, a class of heterocyclic compounds demonstrating a remarkable breadth of biological activities. This in-depth guide explores the core pharmacological effects of these hybrids, presenting key quantitative data, detailed experimental protocols, and elucidating the underlying signaling pathways.

The fusion of pyrimidine and imidazole rings into single molecular entities has yielded compounds with significant potential in oncology, infectious diseases, and inflammatory conditions. The versatile nature of these scaffolds allows for extensive chemical modification, enabling the fine-tuning of their biological profiles for enhanced potency and selectivity.

Anticancer Activity: Targeting the Engines of Cell Proliferation

Pyrimidine-imidazole hybrids have emerged as potent anticancer agents, primarily through their ability to inhibit various protein kinases that are crucial for cancer cell growth and survival. Cyclin-dependent kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR) are among the key targets.

A series of imidazole-pyrimidine amides has been developed as potent inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle.[1][2] These compounds have demonstrated significant anti-proliferative effects against various cancer cell lines.[1] Similarly, tetrasubstituted imidazole derivatives carrying a pyrimidine sulfonamide pharmacophore have shown significant growth inhibition of up to 95% in a 60-cell line panel and have been evaluated as inhibitors of EGFR mutants.[3]

The mechanism of action for many of these anticancer hybrids involves the disruption of cell cycle progression and the induction of apoptosis. For instance, some lead compounds have been shown to cause cell cycle arrest in the S-phase or G1/S-phase, leading to an accumulation of cells and eventual programmed cell death.[3]

Quantitative Anticancer Data Summary
Compound ClassTargetCancer Cell Line(s)IC50 / ActivityReference
Imidazole pyrimidine amidesCDK2Various cancer cell linesPotent anti-proliferative effects[1]
Imidazole pyrimidine derivativesCDK2-IC50 = 1.3 µM (for compound 3j)[2]
3H‐imidazole[4,5‐c]pyridine derivativesCDK2-IC50 = 21 nM (for compound 5b)[2]
Imidazole/benzimidazole thio-arylethanone derivativesCDK2-IC50 = 0.62 μM (for compound 10e)[2]
Benzimidazole-bridged pyrazolo[1,5-a]pyrimidine-MCF-7, A549, HeLa, SiHa3.2 to 47.4 μM[4]
Benzimidazole–pyrimidine hybrid 52-A549 (human lung cancer)2.21 to 7.29 μM[4][5]
Tetrasubstituted imidazole-pyrimidine-sulfonamide hybridsEGFR mutants, HER260-cell line panelUp to 95% growth inhibition at 10 µM[3]
Imidazole-containing pyrimidine–sulfonamide hybrid 24-60-cell line panel12.76–97.23% growth inhibition at 10 μM[6]
Thienotriazolopyrimidine derivatives (20, 19, 17, 16, 11)-CNE2, KB, MCF-7, MGC-803Significant cytotoxicity[7]
Indazol-pyrimidine derivatives (4f, 4i, 4a, 4g, 4d)-MCF-7IC50 = 1.629, 1.841, 2.958, 4.680, 4.798 μM[8]
Chromeno[2,3-d]pyrimidin-6-one (compound 3)-MCF7, HepG2, A549IC50 = 1.61 to 2.02 μM[9]
Experimental Protocol: MTT Cell Proliferation Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess cell viability and the cytotoxic potential of compounds.[10]

Materials:

  • Cancer cell lines

  • Complete growth medium

  • Pyrimidine-imidazole hybrid compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium and incubated for 24 hours to allow for attachment.[10]

  • Compound Treatment: The medium is replaced with fresh medium containing serial dilutions of the pyrimidine-imidazole derivatives.[10]

  • Incubation: The plates are incubated for a further 48-72 hours.

  • MTT Addition: 50 µL of serum-free media and 50 µL of MTT solution are added to each well, and the plate is incubated for 3-4 hours at 37°C.[11]

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined.

Signaling Pathway: CDK2 Inhibition

The following diagram illustrates the central role of CDK2 in cell cycle progression and how its inhibition by pyrimidine-imidazole hybrids can lead to cell cycle arrest.

CDK2_Inhibition_Pathway cluster_G1_S G1/S Transition cluster_inhibition Inhibition CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 activates pRb pRb CDK2->pRb phosphorylates E2F E2F pRb->E2F inhibits S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates transcription Cell_Cycle_Progression Cell Cycle Progression S_Phase_Genes->Cell_Cycle_Progression leads to Pyrimidine_Imidazole_Hybrid Pyrimidine-Imidazole Hybrid Pyrimidine_Imidazole_Hybrid->CDK2 inhibits

Caption: Inhibition of the CDK2/Cyclin E complex by pyrimidine-imidazole hybrids blocks pRb phosphorylation, preventing cell cycle progression into the S-phase.

Antimicrobial Activity: A Broad Spectrum of Action

Pyrimidine-imidazole hybrids have demonstrated significant activity against a range of microbial pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[12][13] This broad-spectrum activity makes them promising candidates for the development of new antimicrobial agents to combat the growing threat of antibiotic resistance.

For instance, a series of pyrimidines derived from 6-chlorobenzimidazoles exhibited notable antibacterial and antifungal properties.[12] Another study on imidazo[1,2-a]pyrimidine derivatives also reported potent antimicrobial activity.[14] The mechanism of action is believed to involve the disruption of essential cellular processes in microorganisms.

Quantitative Antimicrobial Data Summary
Compound ClassMicroorganism(s)MIC / Zone of InhibitionReference
Pyrimidines of 6-chlorobenzimidazolesBacillus subtilis, Staphylococcus aureus, Proteus mirabilis, Escherichia coliMIC = 40 µg/ml[12]
Imidazole derivative from pyrimidineStreptococcus mutans, Staphylococcus saprophyticus, Enterococcus faecalis, Haemophilus influenzaeClear antibacterial activity[13]
Hydrazineyl-linked imidazo[1,2-a]pyrimidine-thiazole hybrids (K1, K2, K3)Mycobacterium tuberculosis H37RvMIC = 1.6 μg/mL[15]
Benzimidazole–pyrimidine acrylonitrile hybrid 98Gram-positive and Gram-negative bacteriaMIC = 9 to 13 µg/mL[4]
Imidazo[1,2-a]pyrimidine chalconesEscherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Streptococcus pyogenesExcellent to good activity[16]
Imidazo[1,2-a]pyrimidine derivatives13 microorganisms (Gram-positive, Gram-negative bacteria, and yeasts)Good antimicrobial activity[17][18]
Experimental Protocol: Broth Microdilution Method (MIC Determination)

The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[19]

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Pyrimidine-imidazole hybrid compounds

  • 96-well microtiter plates

  • Incubator

Procedure:

  • Compound Dilution: A serial two-fold dilution of the pyrimidine-imidazole compound is prepared in the broth medium directly in the wells of a 96-well plate.

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a specific concentration (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Each well is inoculated with the microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[19]

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[19]

Experimental Workflow: Antimicrobial Screening

The following diagram outlines a typical workflow for screening and evaluating the antimicrobial potential of newly synthesized pyrimidine-imidazole hybrids.

Antimicrobial_Screening_Workflow Start Synthesis of Pyrimidine-Imidazole Hybrids Primary_Screening Primary Screening (e.g., Disk Diffusion) Start->Primary_Screening Active_Compounds Identification of Active Compounds Primary_Screening->Active_Compounds MIC_Determination MIC Determination (Broth Microdilution) Active_Compounds->MIC_Determination MBC_Determination MBC Determination MIC_Determination->MBC_Determination Mechanism_Studies Mechanism of Action Studies MIC_Determination->Mechanism_Studies Lead_Compound Lead Compound Identification MBC_Determination->Lead_Compound Mechanism_Studies->Lead_Compound

Caption: A streamlined workflow for the discovery of novel antimicrobial pyrimidine-imidazole hybrids, from synthesis to lead compound identification.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Several pyrimidine-imidazole hybrids have demonstrated potent anti-inflammatory properties, suggesting their potential in treating a variety of inflammatory disorders.[20][21] The mechanism of action often involves the inhibition of key enzymes in the inflammatory pathway, such as cyclooxygenases (COX).

For example, certain pyrazolo[3,4-d]pyrimidine derivatives have shown noteworthy in vitro anti-inflammatory activity by potently suppressing COX-2 activity, with IC50 values comparable to the standard drug celecoxib.[20] This selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors.

Quantitative Anti-inflammatory Data Summary
Compound ClassTargetAssayIC50 / ActivityReference
Pyrazolo[3,4-d]pyrimidine derivatives (5 and 6)COX-2In vitro COX inhibitionIC50 = 0.04 ± 0.09 μmol and 0.04 ± 0.02 μmol[20]
Quinazolinone–pyrimidine hybrids (81–85)COXCarrageenan-induced rat paw edemaEfficacy above 90% compared to diclofenac-sodium[20]
Triazole-pyrimidine hybrids (ZA3-ZA5, ZB2-ZB6, S5)-Inhibition of NO and TNF-α productionSignificant anti-neuroinflammatory properties[21]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to assess the anti-inflammatory activity of new compounds.

Materials:

  • Rats

  • Carrageenan solution (1% in saline)

  • Pyrimidine-imidazole hybrid compounds

  • Plethysmometer

Procedure:

  • Compound Administration: The test compounds are administered to the rats, typically orally or intraperitoneally.

  • Carrageenan Injection: After a set period (e.g., 1 hour), a solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce localized inflammation.

  • Paw Volume Measurement: The volume of the paw is measured at various time points after the carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group (which received only the vehicle).

Signaling Pathway: COX-2 Inhibition

The diagram below illustrates how pyrimidine-imidazole hybrids can interfere with the arachidonic acid cascade by inhibiting the COX-2 enzyme, thereby reducing the production of pro-inflammatory prostaglandins.

COX2_Inhibition_Pathway cluster_inflammation Inflammatory Cascade cluster_inhibition Inhibition Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX2 COX-2 (inducible) Arachidonic_Acid->COX2 substrate Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins synthesis Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation mediates Pyrimidine_Imidazole_Hybrid Pyrimidine-Imidazole Hybrid Pyrimidine_Imidazole_Hybrid->COX2 inhibits

Caption: Pyrimidine-imidazole hybrids can exert anti-inflammatory effects by inhibiting COX-2, a key enzyme in the synthesis of pro-inflammatory prostaglandins.

Conclusion

The compelling and diverse biological activities of pyrimidine-imidazole hybrids underscore their significance as a privileged scaffold in medicinal chemistry. The data and methodologies presented in this guide highlight the immense potential of these compounds in the development of novel therapeutics for a range of diseases. Further exploration of structure-activity relationships and mechanisms of action will undoubtedly pave the way for the next generation of pyrimidine-imidazole-based drugs with improved efficacy and safety profiles.

References

The Rise of Pyrimidin-4-yl-1H-imidazole Derivatives: A Technical Guide to Their Discovery and Significance as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of targeted therapies in modern medicine has illuminated the critical role of protein kinases in cellular signaling and disease progression. Among the myriad of scaffolds explored for kinase inhibition, the pyrimidin-4-yl-1H-imidazole core has emerged as a privileged structure, demonstrating potent and selective inhibitory activity against a range of key kinases. This technical guide provides an in-depth exploration of the discovery, synthesis, and biological significance of these derivatives, with a particular focus on their role in modulating the TGF-β/SMAD and p38 MAPK signaling pathways, both pivotal in oncology and inflammatory diseases.

Discovery and Therapeutic Potential

The discovery of pyrimidin-4-yl-1H-imidazole derivatives as kinase inhibitors has been a significant advancement in medicinal chemistry. These compounds have shown remarkable efficacy in preclinical studies for various diseases, including cancer and inflammatory disorders. Their mechanism of action often involves the competitive inhibition of ATP binding to the kinase domain, thereby blocking downstream signaling cascades that are crucial for cell proliferation, differentiation, and survival.

One of the earliest and most notable applications of this scaffold was in the development of inhibitors for Raf kinases, key components of the MAPK/ERK signaling pathway. For instance, a novel series of pyrimidin-4-yl-1H-imidazol-2-yl derivatives demonstrated potent antiproliferative activities against melanoma cell lines, with some compounds exhibiting superior efficacy compared to the well-known RAF inhibitor, Sorafenib.[1] One such derivative, compound 7a, was identified as a selective and potent CRAF inhibitor with IC50 values of 0.62 µM and 4.49 µM against A375P and WM3629 human melanoma cell lines, respectively.[1]

Furthermore, the versatility of the pyrimidin-4-yl-1H-imidazole scaffold has been demonstrated by its application in targeting other critical kinases. Modifications to this core structure have led to the development of potent inhibitors of the p38 MAP kinase and the Transforming Growth Factor-beta (TGF-β) receptor I (TGF-βRI), also known as ALK5. The dysregulation of these pathways is implicated in a wide array of pathologies, making their inhibitors highly sought-after therapeutic agents.

Quantitative Analysis of Kinase Inhibition

The potency of pyrimidin-4-yl-1H-imidazole derivatives is quantitatively assessed through their half-maximal inhibitory concentration (IC50) values. The following tables summarize the inhibitory activities of representative compounds against key kinases.

Table 1: Inhibitory Activity of Pyrimidin-4-yl-1H-imidazole and Related Derivatives against BRAF/CRAF Kinases

Compound IDTarget KinaseCell LineIC50 (µM)Reference
7aCRAFA375P0.62[1]
7aCRAFWM36294.49[1]
12lV600EBRAF-0.49[2]
12iV600EBRAF-0.53[2]
12eV600EBRAF-0.62[2]
CLW14BRAFA3754.26[3]
CLW27BRAFA3752.93[3]

Table 2: Inhibitory Activity of Imidazole and Pyrimidine Derivatives against p38 MAP Kinase

Compound IDTarget KinaseIC50 (nM)Reference
AA6p38 MAP Kinase403.57[4]
SB203580 (Reference)p38 MAP Kinase222.44[4]
Compound 48p38 MAP Kinase0.24[5]

Table 3: Inhibitory Activity of Pyrimidine and Imidazole Derivatives against TGF-β Receptor I (ALK5)

Compound IDTarget KinaseIC50 (nM)Reference
Compound 11TGF-βRI72[6]
GW855857TGF-βRI194[6]
Compound 10TGF-βRI44[6]
Compound 57ALK5Not Specified[7][8]

Signaling Pathways and Mechanism of Action

The therapeutic efficacy of pyrimidin-4-yl-1H-imidazole derivatives is rooted in their ability to modulate specific signaling pathways. Below are diagrammatic representations of the TGF-β/SMAD and p38 MAPK pathways, highlighting the points of intervention for these inhibitors.

TGF_beta_Signaling TGF-β/SMAD Signaling Pathway TGF_beta TGF-β Ligand TBRII TGF-β Receptor II TGF_beta->TBRII Binds TBRI TGF-β Receptor I (ALK5) TBRII->TBRI Recruits & Phosphorylates SMAD23 SMAD2/3 TBRI->SMAD23 Phosphorylates Inhibitor Pyrimidin-4-yl-1H-imidazole Derivatives Inhibitor->TBRI Inhibits pSMAD23 p-SMAD2/3 SMAD23->pSMAD23 SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Translocates to Gene_Transcription Target Gene Transcription SMAD_complex->Gene_Transcription Regulates p38_MAPK_Signaling p38 MAPK Signaling Pathway Stress Stress Stimuli (e.g., Cytokines, UV) MAPKKK MAPKKK (e.g., TAK1, ASK1) Stress->MAPKKK Activate MKK36 MKK3/6 MAPKKK->MKK36 Phosphorylate p38 p38 MAPK MKK36->p38 Phosphorylate Substrates Downstream Substrates (e.g., MK2, ATF2) p38->Substrates Phosphorylate Inhibitor Pyrimidin-4-yl-1H-imidazole Derivatives Inhibitor->p38 Inhibits Cellular_Response Cellular Response (Inflammation, Apoptosis) Substrates->Cellular_Response Mediate Synthesis_Workflow General Synthesis Workflow Start_A Pyrimidine Precursor (e.g., 4-chloro-pyrimidine) Reaction Condensation Reaction (e.g., Suzuki or Buchwald-Hartwig coupling) Start_A->Reaction Start_B Imidazole Precursor (e.g., 2-substituted imidazole) Start_B->Reaction Intermediate Pyrimidin-4-yl-1H-imidazole Core Structure Reaction->Intermediate Modification Further Functionalization (e.g., amination, alkylation) Intermediate->Modification Final_Product Target Derivative Modification->Final_Product Purification Purification (e.g., Chromatography) Final_Product->Purification

References

The Pivotal Role of 4-Chloro-6-(1H-imidazol-1-yl)pyrimidine in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The heterocyclic compound 4-Chloro-6-(1H-imidazol-1-yl)pyrimidine stands as a cornerstone in medicinal chemistry, serving as a versatile scaffold for the synthesis of a multitude of biologically active molecules. Its unique structural arrangement, featuring both a pyrimidine and an imidazole ring, facilitates critical interactions with a range of biological targets. This technical guide delves into the synthesis, key applications, and biological significance of this compound, with a particular focus on its role in the development of targeted kinase inhibitors for therapeutic intervention in oncology and inflammatory diseases. This document provides a comprehensive overview of its utility, supported by quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and experimental workflows.

Introduction

The pyrimidine nucleus is a fundamental component of DNA and RNA and a privileged scaffold in drug discovery, with numerous approved drugs incorporating this heterocycle.[1] When functionalized with an imidazole moiety, the resulting this compound becomes a highly valuable building block for creating compounds with diverse pharmacological activities.[2] The chlorine atom at the 4-position of the pyrimidine ring provides a reactive site for nucleophilic substitution, allowing for the facile introduction of various substituents to modulate the compound's physicochemical properties and biological activity. This adaptability has made it a favored starting material in the synthesis of targeted therapies, particularly kinase inhibitors.[2]

Synthesis of this compound

The synthesis of this compound is typically achieved through the nucleophilic aromatic substitution (SNAr) reaction of 4,6-dichloropyrimidine with imidazole. The reaction conditions can be optimized to achieve high yields and purity.

General Experimental Protocol

Materials:

  • 4,6-Dichloropyrimidine

  • Imidazole

  • Anhydrous potassium carbonate (K2CO3) or other suitable base

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of 4,6-dichloropyrimidine (1.0 equivalent) in anhydrous DMF, add imidazole (1.0-1.2 equivalents) and anhydrous potassium carbonate (2.0-4.0 equivalents).[3]

  • Heat the reaction mixture to 140 °C with vigorous stirring.[3]

  • Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield this compound.

Applications in Drug Discovery: A Focus on Kinase Inhibition

The this compound scaffold is a key component in a variety of kinase inhibitors, targeting critical signaling pathways implicated in cancer and inflammation.

Inhibition of the MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Several inhibitors targeting kinases within this pathway, such as RAF, utilize the pyrimidine-imidazole scaffold.

MAPK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF (e.g., CRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors CellProliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->CellProliferation Inhibitor Pyrimidine-Imidazole Inhibitor Inhibitor->RAF

MAPK/ERK Signaling Pathway Inhibition
Targeting Other Key Kinases

Derivatives of this compound have also shown potent inhibitory activity against other important kinases, including:

  • Aurora Kinases: Essential for cell cycle regulation, making them attractive targets in oncology.

  • Epidermal Growth Factor Receptor (EGFR): A key driver in several cancers, including non-small cell lung cancer.

  • Fms-like Tyrosine Kinase 3 (FLT3): Mutations in FLT3 are common in acute myeloid leukemia (AML).

Quantitative Data on Biological Activity

The following tables summarize the in vitro activity of representative kinase inhibitors incorporating the pyrimidine-imidazole scaffold.

Table 1: CRAF Inhibition Data

Compound IDTarget Cell LineIC50 (µM)Reference
7aA375P0.62[4]
7aWM36294.49[4]

Table 2: General Anticancer Activity of Pyrimidine-Imidazole Derivatives

Compound IDTarget Cell LineIC50 (µM)Reference
4fMCF-71.629[5]
4iMCF-71.841[5]
4aA5493.304[5]
4iA5492.305[5]

Experimental Protocols for Key Assays

Detailed and reproducible experimental protocols are critical for the evaluation of novel compounds. Below are representative protocols for key assays used in the characterization of pyrimidine-imidazole based kinase inhibitors.

CRAF Kinase Inhibition Assay (In Vitro)

This protocol describes a method to determine the in vitro inhibitory activity of a compound against CRAF kinase.

Materials:

  • Recombinant active CRAF kinase

  • Inactive MEK1 protein (substrate)

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • Test compound dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well assay plates

  • Microplate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compound in kinase buffer.

  • To the wells of a 384-well plate, add the test compound, recombinant CRAF enzyme, and inactive MEK1 substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for 60 minutes.

  • Add ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a microplate reader.

  • Calculate the percent inhibition and determine the IC50 value.

Cell Proliferation (MTT) Assay

This assay measures the effect of a compound on the proliferation of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • Test compound dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percent inhibition of cell proliferation and determine the IC50 value.

Experimental and Drug Discovery Workflows

The development of a novel kinase inhibitor follows a structured workflow, from initial screening to preclinical evaluation.

Drug_Discovery_Workflow Target_ID Target Identification & Validation HTS High-Throughput Screening (HTS) Target_ID->HTS Hit_to_Lead Hit-to-Lead Optimization HTS->Hit_to_Lead Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical Core_Scaffold This compound Scaffold Core_Scaffold->Hit_to_Lead

Kinase Inhibitor Drug Discovery Workflow

Conclusion

This compound is a privileged scaffold in drug discovery, offering a synthetically accessible and highly adaptable platform for the development of novel therapeutics. Its prominence in the design of potent and selective kinase inhibitors underscores its significance in addressing unmet medical needs in oncology and other disease areas. The continued exploration of derivatives based on this core structure holds great promise for the future of targeted medicine.

References

Unveiling Therapeutic Avenues: A Technical Guide to 4-Chloro-6-(1H-imidazol-1-yl)pyrimidine-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The heterocyclic scaffold, 4-chloro-6-(1H)-imidazol-1-yl)pyrimidine, represents a versatile and privileged structure in medicinal chemistry. Its inherent ability to interact with a multitude of biological targets has led to the development of a diverse array of derivatives with significant therapeutic potential. This technical guide provides an in-depth exploration of the key molecular targets amenable to modulation by compounds originating from this core structure, with a primary focus on oncology, neuroinflammation, and inflammatory disorders. Detailed experimental protocols for cited assays and quantitative data are presented to facilitate further research and development in this promising area.

I. Oncological Targets

The dysregulation of protein kinases is a hallmark of many cancers, making them a prime target for therapeutic intervention. Derivatives of 4-chloro-6-(1H)-imidazol-1-yl)pyrimidine have demonstrated potent inhibitory activity against several key oncogenic kinases.

RAF Kinases (B-RAF, C-RAF)

The RAS-RAF-MEK-ERK signaling pathway is a critical regulator of cell proliferation and survival, and its aberrant activation is a frequent driver of tumorigenesis. Compounds derived from the 4-chloro-6-(1H)-imidazol-1-yl)pyrimidine scaffold have been identified as potent inhibitors of both B-RAF and C-RAF (RAF1).

A series of 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine linked sulfonamide derivatives have been synthesized and evaluated for their inhibitory effect on the V600E mutant of B-RAF, a common mutation in melanoma and other cancers. Notably, some of these compounds exhibited sub-micromolar IC50 values against V600E B-RAF and also showed potent inhibition of C-RAF. Another series of pyrimidin-4-yl-1H-imidazol-2-yl derivatives also demonstrated significant antiproliferative activities, with one compound identified as a selective and potent C-RAF inhibitor.[1]

Quantitative Data: RAF Kinase Inhibition

Compound IDTargetIC50 (µM)Cell LineReference
12l V600E B-RAF0.49-
12i V600E B-RAF0.53-
12e V600E B-RAF0.62-
7a C-RAFPotent (exact value not specified)A375P, WM3629[1]

Signaling Pathway: RAS-RAF-MEK-ERK Cascade

RAS_RAF_MEK_ERK RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS Growth Factor RAF RAF (B-RAF, C-RAF) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Inhibitor Pyrimidine-imidazole Derivative Inhibitor->RAF

Caption: Inhibition of the RAS-RAF-MEK-ERK signaling pathway.

Epidermal Growth Factor Receptor (EGFR)

EGFR is a receptor tyrosine kinase that plays a crucial role in cell growth and proliferation. Its overexpression or mutation is common in various cancers, including non-small cell lung cancer and glioblastoma. Imidazolone-sulphonamide-pyrimidine hybrids have been synthesized and identified as potential EGFR tyrosine kinase (TK) inhibitors.[2] These compounds have shown promising cytotoxic activity against cancer cell lines and direct inhibitory effects on EGFR kinase.[2]

Quantitative Data: EGFR Inhibition

Compound IDTargetIC50 (µM)Cell LineReference
6b EGFR-TK0.09MCF-7[2]
5h -3.71 (cytotoxicity)MCF-7[2]
5j -3.14 (cytotoxicity)MCF-7[2]

Experimental Workflow: EGFR Tyrosine Kinase Inhibition Assay

EGFR_Assay_Workflow Start Start Prepare Prepare Reagents: - Recombinant EGFR - Peptide Substrate - ATP - Test Compound Start->Prepare Incubate Incubate EGFR with Test Compound Prepare->Incubate Add_Substrate Add Substrate and ATP to Initiate Reaction Incubate->Add_Substrate Stop Stop Reaction and Detect Phosphorylation Add_Substrate->Stop Analyze Analyze Data (Calculate IC50) Stop->Analyze End End Analyze->End

Caption: Workflow for an in vitro EGFR kinase inhibition assay.

Aurora A Kinase

Aurora A is a serine/threonine kinase that plays a critical role in mitotic progression. Its overexpression is linked to genomic instability and is frequently observed in various cancers. Pyrimidine-based derivatives have been developed as potent Aurora A kinase inhibitors that can induce the degradation of MYC-family oncoproteins, which are stabilized by Aurora A.

Signaling Pathway: Aurora A and MYC Stabilization

AuroraA_MYC AuroraA Aurora A Kinase MYC MYC Oncoprotein (c-MYC, N-MYC) AuroraA->MYC Phosphorylates & Stabilizes Proteasome Proteasomal Degradation MYC->Proteasome Transcription Oncogenic Transcription MYC->Transcription Inhibitor Pyrimidine-imidazole Derivative Inhibitor->AuroraA

Caption: Inhibition of Aurora A leads to MYC degradation.

II. Neuroinflammatory and Neurodegenerative Targets

Chronic neuroinflammation is a key pathological feature of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Key signaling molecules in these pathways present viable targets for therapeutic intervention.

Glycogen Synthase Kinase 3β (GSK-3β)

GSK-3β is a serine/threonine kinase implicated in a wide range of cellular processes, including neuronal development, metabolism, and inflammation. Its dysregulation is linked to the pathology of Alzheimer's disease, bipolar disorder, and other neurological conditions.

Cyclin-Dependent Kinase 5 (CDK5)

CDK5 is a unique member of the cyclin-dependent kinase family that is predominantly active in post-mitotic neurons. Aberrant CDK5 activity contributes to the neurofibrillary tangle formation seen in Alzheimer's disease.

p38 Mitogen-Activated Protein Kinase (MAPK)

The p38 MAPK signaling pathway is a key mediator of the inflammatory response. Its activation in microglia and astrocytes contributes to the production of pro-inflammatory cytokines, leading to neuronal damage.

III. Inflammatory Disease Targets

Beyond the central nervous system, chronic inflammation underlies a host of debilitating conditions, including rheumatoid arthritis and inflammatory bowel disease.

Cyclooxygenase-2 (COX-2)

COX-2 is an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain. Selective inhibition of COX-2 is a well-established strategy for the treatment of inflammatory disorders.

Tumor Necrosis Factor-alpha (TNF-α)

TNF-α is a pro-inflammatory cytokine that plays a central role in the pathogenesis of autoimmune diseases like rheumatoid arthritis. Inhibiting TNF-α production or signaling is a highly effective therapeutic approach.

IV. Experimental Protocols

General Kinase Inhibition Assay (Luminescence-Based)

This protocol is a general guideline for a luminescence-based kinase assay, such as the Kinase-Glo® assay, which measures the amount of ATP remaining after a kinase reaction.

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Create a serial dilution of the test compound in kinase assay buffer. The final DMSO concentration should be ≤1%.

    • Dilute the recombinant kinase and substrate to the desired concentrations in kinase assay buffer.

  • Assay Procedure:

    • In a 96-well or 384-well white plate, add the test compound or vehicle control.

    • Add the diluted kinase to each well, except for the "no enzyme" control.

    • Initiate the reaction by adding the substrate/ATP mixture.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Signal Detection:

    • Add a kinase detection reagent (e.g., Kinase-Glo®) to each well to stop the reaction and generate a luminescent signal.

    • Incubate at room temperature for 10-30 minutes.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all readings.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)
  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat cells with a serial dilution of the test compound or vehicle control.

    • Incubate for a specified period (e.g., 72 hours).

  • Viability Assessment:

    • For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Add a solubilizing agent to dissolve the formazan crystals and measure absorbance at ~570 nm.

    • For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure luminescence.

  • Data Analysis:

    • Calculate the percent inhibition of cell proliferation for each concentration compared to the vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.

Western Blotting for Protein Expression
  • Cell Lysis:

    • Treat cells with the test compound for a specified duration.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific for the protein of interest overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

This guide highlights the significant potential of 4-chloro-6-(1H)-imidazol-1-yl)pyrimidine as a foundational scaffold for the development of novel therapeutics. The diverse range of validated targets underscores the importance of continued exploration and optimization of derivatives based on this versatile chemical entity. The provided data and protocols serve as a valuable resource for researchers dedicated to advancing new treatments for cancer, neurodegenerative diseases, and inflammatory conditions.

References

An In-depth Technical Guide to the Stability and Reactivity of 4-Chloro-6-(1H-imidazol-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-6-(1H-imidazol-1-yl)pyrimidine is a versatile heterocyclic compound of significant interest in medicinal chemistry and agrochemical research. Its unique molecular architecture, featuring both a reactive pyrimidine ring and an imidazole moiety, renders it a valuable intermediate for the synthesis of a diverse range of bioactive molecules. This technical guide provides a comprehensive overview of the stability and reactivity of this compound, with a focus on its application in the development of kinase inhibitors. Detailed experimental protocols, data on its physicochemical properties, and an examination of its role in relevant signaling pathways are presented to support researchers in their drug discovery and development endeavors.

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a chloro-substituent at the 4-position and an imidazolyl group at the 6-position of the pyrimidine ring creates a molecule with two key points of functionality. The electron-deficient nature of the pyrimidine ring, enhanced by the electronegative chlorine atom, makes the 4-position highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the facile introduction of a wide variety of functional groups, enabling the exploration of extensive chemical space in the design of targeted therapeutics.

Notably, this compound serves as a crucial building block in the synthesis of kinase inhibitors, particularly those targeting the p38 mitogen-activated protein kinase (MAPK) pathway, which is implicated in inflammatory diseases and cancer.[1][2] The imidazole and pyrimidine moieties are adept at forming key interactions with biological targets, making this compound a cornerstone in the development of novel therapeutic agents.[3] Beyond pharmaceuticals, its stable yet reactive nature makes it a useful precursor in the formulation of herbicides and fungicides in the agrochemical sector.[3]

Physicochemical and Stability Data

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 114834-02-5[3]
Molecular Formula C₇H₅ClN₄[3]
Molecular Weight 180.59 g/mol [3]
Appearance White to off-white solid (predicted)General knowledge
Storage Conditions 0-8°C[3]
Predicted XlogP 1.2[4]
Purity (typical) ≥97%[5]

Stability Considerations:

  • Storage: The compound should be stored in a cool, dry place, typically between 0 and 8°C, to minimize degradation.[3] It should be kept in a tightly sealed container to protect it from moisture and atmospheric contaminants.

  • Light Sensitivity: While specific data is unavailable, many heterocyclic compounds exhibit some degree of light sensitivity. It is advisable to store the compound in an opaque or amber container.

  • pH Stability: The stability of the compound in solution is expected to be pH-dependent. The imidazole ring has a pKa of approximately 7.0 for its conjugate acid, while pyrimidine is a weak base.[6][7] In strongly acidic or basic conditions, hydrolysis of the chloro group or degradation of the heterocyclic rings may occur.

  • Thermal Stability: As a solid, the compound is expected to be relatively stable at ambient temperatures. However, prolonged exposure to high temperatures should be avoided to prevent decomposition.

Reactivity Profile

The reactivity of this compound is dominated by the electrophilic nature of the pyrimidine ring, particularly at the 4-position, which is activated towards nucleophilic attack by the chloro substituent.

Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity for this compound is the SNAr reaction at the C4 position. The electron-withdrawing nitrogen atoms in the pyrimidine ring, coupled with the good leaving group ability of the chloride ion, facilitate the attack of a wide range of nucleophiles.

General Reaction Scheme:

Where Nu: represents a nucleophile such as an amine, alcohol, or thiol.

This reactivity is the cornerstone of its utility in synthesizing libraries of compounds for drug discovery, particularly for kinase inhibitors where an amino group is often introduced at this position to interact with the hinge region of the kinase active site.

Basicity

The molecule possesses two basic heterocyclic rings. The imidazole ring is more basic (pKa of the conjugate acid ≈ 7.0) than the pyrimidine ring.[6][7] The lone pair on the non-protonated nitrogen of the imidazole is readily available for protonation. The pyrimidine ring is a much weaker base due to the electron-withdrawing effect of the two nitrogen atoms.

Experimental Protocols

The following protocols are representative examples of the synthesis and subsequent reaction of this compound, based on established methodologies for similar compounds.

Synthesis of this compound

This procedure is a representative method for the synthesis of the title compound from 4,6-dichloropyrimidine and imidazole.

Materials:

  • 4,6-Dichloropyrimidine

  • Imidazole

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of 4,6-dichloropyrimidine (1.0 eq) in DMF, add imidazole (1.0-1.2 eq) and potassium carbonate (1.5-2.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Nucleophilic Aromatic Substitution with an Amine

This protocol describes a typical SNAr reaction to displace the chloro group with a primary or secondary amine, a common step in the synthesis of kinase inhibitors.

Materials:

  • This compound

  • Amine of interest (e.g., aniline or a substituted aniline)

  • Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base

  • Solvent such as n-butanol, dioxane, or DMF

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • In a reaction vessel, dissolve this compound (1.0 eq) in the chosen solvent.

  • Add the amine (1.1-1.5 eq) and the base (1.5-2.0 eq) to the solution.

  • Heat the reaction mixture to 80-120°C and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired 4-amino-6-(1H-imidazol-1-yl)pyrimidine derivative.

Role in Signaling Pathways and Drug Development

This compound is a key precursor for the synthesis of inhibitors targeting various protein kinases. One of the most prominent targets is the p38 MAPK.

The p38 MAPK Signaling Pathway

The p38 MAPK pathway is a critical signaling cascade that responds to a variety of extracellular stimuli, including stress and inflammatory cytokines.[1] Dysregulation of this pathway is associated with a range of diseases, including chronic inflammatory conditions and cancer. As such, inhibitors of p38 MAPK are of significant therapeutic interest.

p38_MAPK_Pathway extracellular_stimuli Stress / Inflammatory Cytokines receptor Receptor extracellular_stimuli->receptor mapkkk MAPKKK (e.g., TAK1, ASK1) receptor->mapkkk mapkk MAPKK (MKK3/6) mapkkk->mapkk p38 p38 MAPK mapkk->p38 substrates Downstream Substrates (e.g., MAPKAPK2, Transcription Factors) p38->substrates cellular_response Cellular Response (Inflammation, Apoptosis, etc.) substrates->cellular_response inhibitor 4-Substituted-6-(1H-imidazol-1-yl)pyrimidine (Kinase Inhibitor) inhibitor->p38

Caption: p38 MAPK signaling cascade and the point of inhibition.

Experimental Workflow for Kinase Inhibitor Synthesis and Screening

The development of kinase inhibitors from this compound typically follows a structured workflow.

Kinase_Inhibitor_Workflow start This compound snar Nucleophilic Aromatic Substitution (SNAr) with diverse amines start->snar library Library of 4-amino-6-(1H-imidazol-1-yl)pyrimidine derivatives snar->library screening In vitro Kinase Assay (e.g., against p38 MAPK) library->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar lead_opt Lead Optimization sar->lead_opt

Caption: Workflow for kinase inhibitor development.

Conclusion

This compound is a highly valuable and versatile building block in modern drug discovery and agrochemical synthesis. Its reactivity, primarily governed by the facile nucleophilic aromatic substitution of the chloro group, allows for the systematic synthesis of diverse compound libraries. While specific quantitative data on its stability and reactivity kinetics are not widely published, its established use as a key intermediate underscores its reliability under appropriate handling and reaction conditions. This technical guide provides a foundational understanding for researchers to effectively utilize this compound in their synthetic and drug development programs, particularly in the pursuit of novel kinase inhibitors. Further detailed experimental studies on its stability and reaction kinetics would be beneficial to the scientific community.

References

The Versatility of Substituted Pyrimidines: A Technical Guide to Their Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds. As a privileged structure, its derivatives have been extensively explored and developed as therapeutic agents targeting a wide range of diseases. This in-depth technical guide provides a comprehensive overview of the applications of substituted pyrimidines, with a focus on their anticancer and antimicrobial activities. This guide delves into quantitative biological data, detailed experimental protocols, and the underlying signaling pathways to serve as a valuable resource for researchers in the field of drug discovery and development.

Anticancer Applications of Substituted Pyrimidines

Substituted pyrimidines have demonstrated significant potential as anticancer agents, primarily through the inhibition of key enzymes involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) kinase and other crucial kinases.

Quantitative Data: In Vitro Anticancer Activity

The following tables summarize the in vitro anticancer activity of various substituted pyrimidine derivatives against different cancer cell lines and their inhibitory activity against key kinases. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: IC50 Values of Substituted Pyrimidines Against Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM)Reference
Indolyl-Pyrimidine 4g MCF-7 (Breast)5.1[1]
HepG2 (Liver)5.02[1]
HCT-116 (Colon)6.6[1]
Aminopyrimidine A12 H1975 (NSCLC)Not explicitly stated, but showed strong antiproliferative effects[2]
Pyrimidine-5-carbonitrile 10b HepG2 (Liver)3.56[3]
A549 (Lung)5.85[3]
MCF-7 (Breast)7.68[3]
Thiazolopyrimidine 3d A498 (Renal)3.5[4]
Isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine 4i MCF-7 (Breast)0.33[5]
HeLa (Cervical)0.52[5]
HepG2 (Liver)3.09[5]
Imidazo[1,2-a]pyrimidine 3d MCF-7 (Breast)43.4[6]
MDA-MB-231 (Breast)35.9[6]
Imidazo[1,2-a]pyrimidine 4d MCF-7 (Breast)39.0[6]
MDA-MB-231 (Breast)35.1[6]
Pyrazolo[3,4-d]pyrimidine 5 HT1080 (Fibrosarcoma)96.25[7]
HeLa (Cervical)74.8[7]
Caco-2 (Colon)76.92[7]
A549 (Lung)148[7]
Pyrazolo[3,4-d]pyrimidine 7 HT1080 (Fibrosarcoma)43.75[7]
HeLa (Cervical)17.50[7]
Caco-2 (Colon)73.08[7]
A549 (Lung)68.75[7]

Table 2: IC50 Values of Substituted Pyrimidines Against Kinases

Compound IDKinase TargetIC50 (nM)Reference
Indolyl-Pyrimidine 4g EGFR250[1]
Indolyl-Pyrimidine 4f EGFR380[1]
Indolyl-Pyrimidine 4h EGFR390[1]
Aminopyrimidine A12 EGFR L858R/T790M4.0[2]
Aminopyrimidine A8 EGFR L858R/T790M5.0[2]
Pyrido[3,2-d]pyrimidine 30 EGFR0.95[8]
Pyrido[3,2-d]pyrimidine 31 EGFR0.97[8]
Pyrido[3,2-d]pyrimidine 32 EGFR1.5[8]
Pyrrolo[2,3-d]pyrimidine 46 EGFR3.76[8]
Pyrrolo[2,3-d]pyrimidine 48 EGFR3.63[8]
Pyrimidine-5-carbonitrile 10b EGFR8.29[3]
Pyrazolo[3,4-d]pyrimidine 4 EGFR-TK54[9]
Pyrazolo[3,4-d]pyrimidine 15 EGFR-TK135[9]
Pyrazolo[3,4-d]pyrimidine 16 EGFR-TK34[9]
Thiazolopyrimidine 3d Topoisomerase II2890[4]
Signaling Pathway: EGFR Inhibition by Substituted Pyrimidines

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and differentiation.[1][8] Dysregulation of the EGFR signaling pathway is a common event in many types of cancer, making it a prime target for anticancer therapies.[2][10] Substituted pyrimidines have been designed to act as EGFR inhibitors by competing with ATP for the binding site in the kinase domain, thereby blocking the downstream signaling cascade that leads to uncontrolled cell growth.[8][11]

EGFR_Signaling_Pathway Ligand EGF Ligand EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization ADP ADP Dimerization->ADP RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K Pyrimidine_Inhibitor Substituted Pyrimidine Inhibitor Pyrimidine_Inhibitor->Dimerization Inhibition ATP ATP ATP->Dimerization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription

Caption: EGFR signaling pathway and its inhibition by substituted pyrimidines.

Experimental Protocols

A common method for the synthesis of certain pyrimidine derivatives is the Biginelli reaction.[1]

Protocol:

  • A mixture of indole-3-carbaldehyde, ethyl acetoacetate, and thiourea is stirred under reflux in ethanol containing a few drops of 37% HCl.[1]

  • The resulting ester intermediate is then subjected to hydrazinolysis using hydrazine hydrate in ethanol to form a hydrazide.[1]

  • The hydrazide is then reacted with appropriate aromatic aldehydes in absolute ethanol, with or without acetic acid as a catalyst, to yield hydrazone derivatives.[1]

  • Finally, cyclocondensation of the hydrazones with thioglycolic acid in glacial acetic acid affords the target indolyl-pyrimidine compounds.[1]

This assay quantifies the amount of ATP remaining after a kinase reaction, where a decrease in luminescence indicates higher kinase activity.

Kinase_Inhibition_Workflow Start Start Compound_Prep Prepare Serial Dilution of Pyrimidine Compounds Start->Compound_Prep Reaction_Setup Set up Kinase Reaction: - Kinase - Substrate - ATP - Inhibitor Compound_Prep->Reaction_Setup Incubation Incubate at RT (e.g., 60 min) Reaction_Setup->Incubation Detection Add ATP Detection Reagent (Luminescence) Incubation->Detection Measurement Measure Luminescence (Plate Reader) Detection->Measurement Analysis Calculate % Inhibition and IC50 Value Measurement->Analysis End End Analysis->End MIC_Workflow Start Start Compound_Dilution Prepare Serial Dilutions of Pyrimidine Compounds in Broth Start->Compound_Dilution Inoculation Inoculate with Standardized Microbial Suspension Compound_Dilution->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation Observation Visually Inspect for Turbidity (Growth) Incubation->Observation MIC_Determination Determine MIC: Lowest Concentration with No Visible Growth Observation->MIC_Determination End End MIC_Determination->End

References

Methodological & Application

Synthesis Protocol for 4-Chloro-6-(1H-imidazol-1-yl)pyrimidine: An Application Note for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides a comprehensive, two-step synthesis protocol for 4-Chloro-6-(1H-imidazol-1-yl)pyrimidine, a valuable building block for drug discovery and development professionals. The procedure is designed for researchers and scientists in medicinal chemistry and related fields, offering a detailed methodology, data presentation, and a visual representation of the synthetic workflow.

Abstract

This compound is a key intermediate in the synthesis of various biologically active molecules, including kinase inhibitors.[1] This document outlines a reliable and efficient two-step protocol for its preparation, commencing with the synthesis of the precursor 4,6-dichloropyrimidine from 4,6-dihydroxypyrimidine, followed by a selective nucleophilic aromatic substitution with imidazole.

Chemical Structures

CompoundStructure
4,6-Dihydroxypyrimidine
4,6-Dichloropyrimidine
Imidazole
This compound

Experimental Protocols

Step 1: Synthesis of 4,6-Dichloropyrimidine

This procedure details the conversion of 4,6-dihydroxypyrimidine to 4,6-dichloropyrimidine using phosphorus oxychloride as the chlorinating agent.

Materials:

  • 4,6-Dihydroxypyrimidine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Diisopropylethylamine (DIPEA) or another suitable tertiary amine base[2]

  • Anhydrous Toluene (or another inert solvent)

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred suspension of 4,6-dihydroxypyrimidine (1.0 eq) in phosphorus oxychloride (3.0-5.0 eq), slowly add N,N-diisopropylethylamine (2.0 eq) at room temperature.[2]

  • Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Extract the aqueous mixture with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude 4,6-dichloropyrimidine.

  • The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system like ethanol/water.

Step 2: Synthesis of this compound

This protocol describes the selective nucleophilic aromatic substitution of one chlorine atom in 4,6-dichloropyrimidine with imidazole.

Materials:

  • 4,6-Dichloropyrimidine

  • Imidazole

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Anhydrous Dimethylformamide (DMF) or another polar aprotic solvent

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4,6-dichloropyrimidine (1.0 eq) in anhydrous DMF, add imidazole (1.0-1.2 eq) and potassium carbonate (1.5-2.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine to remove DMF and inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford pure this compound.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis protocol.

StepReactant Ratios (eq)SolventTemperature (°C)Time (h)Yield (%)Purity (%)
14,6-Dihydroxypyrimidine (1.0), POCl₃ (4.0), DIPEA (2.0)Toluene110-1204-685-95>95
24,6-Dichloropyrimidine (1.0), Imidazole (1.1), K₂CO₃ (1.5)DMF80-10012-2470-85>97[3]

Physicochemical Properties of this compound [3]

PropertyValue
Molecular Formula C₇H₅ClN₄
Molecular Weight 180.59 g/mol
Appearance Off-white to light yellow solid
CAS Number 114834-02-5

Visualization of the Synthetic Workflow

The following diagram illustrates the two-step synthesis of this compound.

Synthesis_Workflow Dihydroxypyrimidine 4,6-Dihydroxypyrimidine Step1 Step 1: Chlorination Dihydroxypyrimidine->Step1 Dichloropyrimidine 4,6-Dichloropyrimidine Step2 Step 2: Nucleophilic Aromatic Substitution Dichloropyrimidine->Step2 Imidazole Imidazole Imidazole->Step2 Final_Product This compound Step1->Dichloropyrimidine POCl₃, DIPEA Reflux Step2->Final_Product K₂CO₃, DMF 80-100 °C

Caption: Synthetic workflow for this compound.

This detailed application note provides a solid foundation for the successful synthesis of this compound, empowering researchers to access this important building block for their drug discovery endeavors.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of Novel Imidazo[1,2-a]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the efficient synthesis of novel imidazo[1,2-a]pyrimidine derivatives utilizing microwave-assisted organic synthesis (MAOS). This methodology offers significant advantages over conventional heating methods, including reduced reaction times, improved yields, and often, enhanced purity of the final products.[1] The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3][4][5]

Introduction

Imidazo[1,2-a]pyrimidines are a class of fused heterocyclic compounds that have garnered significant interest in the field of medicinal chemistry due to their diverse pharmacological profiles.[2][4] These derivatives have been reported to act as anticancer agents, antimicrobial compounds, and anti-inflammatory molecules.[2][5][6] The core structure is also a key component in compounds targeting various signaling pathways, such as the Wnt/β-catenin and AKT/mTOR pathways, which are often dysregulated in cancer.[3][7]

Microwave-assisted synthesis provides a rapid and efficient route to access these valuable compounds. The use of microwave irradiation can dramatically accelerate reaction rates, leading to the formation of the desired products in minutes as opposed to hours required by conventional heating methods.[1] This technology, coupled with the potential for solvent-free reactions or the use of green solvents, aligns with the principles of green chemistry.[8][9]

General Reaction Scheme

The most common approach for the synthesis of the imidazo[1,2-a]pyrimidine core involves the condensation reaction of a 2-aminopyrimidine with an α-haloketone.[10]

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product r1 2-Aminopyrimidine p1 Imidazo[1,2-a]pyrimidine Derivative r1->p1 r2 α-Haloketone r2->p1 c1 Microwave Irradiation c2 Catalyst (optional) c3 Solvent

Caption: General synthesis of imidazo[1,2-a]pyrimidine derivatives.

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of Tri/Tetrasubstituted Imidazole-Containing Imidazo[1,2-a]pyrimidines

This protocol is adapted from a one-pot, sequential two-step synthesis.[8]

Materials:

  • Imidazo[1,2-a]pyrimidine-2-carbaldehyde

  • Aliphatic or aromatic primary amine

  • Benzil

  • Ammonium acetate

  • p-Toluenesulfonic acid (p-TsOH)

  • Ethyl alcohol

  • Microwave synthesis reactor

Procedure:

  • In a 35 mL microwave reaction vessel, suspend imidazo[1,2-a]pyrimidine-2-carbaldehyde (0.51 mmol), the desired amine (0.56 mmol), and p-TsOH (20 mol%) in ethyl alcohol (2 mL).

  • Stir the mixture at room temperature for 5 minutes.

  • Heat the mixture in the microwave reactor at 80°C for 30 minutes with an applied power of 100 W.[8]

  • Cool the reaction mixture to room temperature.

  • Add benzil (0.51 mmol) and ammonium acetate (2.55 mmol) to the vessel.

  • Stir the mixture at room temperature for an additional 5 minutes.

  • The reaction progress can be monitored by thin-layer chromatography (TLC) using a hexane:ethyl acetate mobile phase.

  • Upon completion, the product can be purified by column chromatography on silica gel.

Protocol 2: Solvent-Free Microwave-Assisted Synthesis of Imidazo[1,2-a]pyrimidines

This protocol is a green chemistry approach utilizing a solid catalyst under solvent-free conditions.[2]

Materials:

  • 2-Aminopyrimidine

  • Substituted α-bromoacetophenone

  • Alumina (Al2O3)

  • Microwave synthesis reactor

Procedure:

  • In a suitable vessel, thoroughly mix 2-aminopyrimidine, the substituted α-bromoacetophenone, and alumina (Al2O3) as a catalyst.

  • Place the vessel in the microwave reactor.

  • Irradiate the mixture under solvent-free conditions. The optimal power and time should be determined for each specific set of reactants.

  • Monitor the reaction progress using TLC.

  • After the reaction is complete, the product can be extracted from the solid support using an appropriate organic solvent and then purified.

Data Presentation

The following tables summarize representative quantitative data from the literature for the microwave-assisted synthesis of imidazo[1,2-a]pyrimidine derivatives.

Table 1: Synthesis of Tri/Tetrasubstituted Imidazole-Containing Imidazo[1,2-a]pyrimidines [8]

EntryAmine DerivativeYield (%)
1Aniline58
24-Methylaniline62
34-Methoxyaniline60
44-Chloroaniline46
5Benzylamine75
6Cyclohexylamine80
7n-Butylamine68

Table 2: Synthesis of 2-Aryl-Imidazo[1,2-a]pyrimidines [2]

Entryα-Bromoacetophenone SubstituentYield (%)Melting Point (°C)
14-H92185-187
24-Br95260-262
34-Cl93255-257
44-F89229-231
54-NO285290-292
64-OCH390195-197
72-Naphthyl67249-251

Visualization of Experimental Workflow and Biological Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the microwave-assisted synthesis and subsequent analysis of imidazo[1,2-a]pyrimidine derivatives.

G start Start reactants Mix Reactants: 2-Aminopyrimidine, α-Haloketone, Catalyst (optional), Solvent (optional) start->reactants microwave Microwave Irradiation reactants->microwave tlc Monitor Reaction by TLC microwave->tlc workup Reaction Work-up and Purification (e.g., Column Chromatography) tlc->workup characterization Characterization of Product (NMR, MS, etc.) workup->characterization bioassay Biological Activity Screening (e.g., Antimicrobial, Anticancer) characterization->bioassay end End bioassay->end

Caption: Experimental workflow for synthesis and evaluation.

Inhibition of the Wnt/β-catenin Signaling Pathway

Several imidazo[1,2-a]pyrimidine derivatives have been identified as inhibitors of the Wnt/β-catenin signaling pathway, a critical pathway in embryonic development and tumorigenesis.[3][11]

G cluster_wnt_off Wnt OFF State cluster_wnt_on Wnt ON State cluster_nucleus destruction_complex Destruction Complex (APC, Axin, GSK-3β) beta_catenin β-catenin destruction_complex->beta_catenin Phosphorylates proteasome Proteasome beta_catenin->proteasome Ubiquitination & Degradation Wnt Wnt Frizzled Frizzled Wnt->Frizzled Binds Dsh Dsh Frizzled->Dsh Dsh->destruction_complex Inhibits beta_catenin_on β-catenin (stabilized) nucleus Nucleus beta_catenin_on->nucleus Translocates TCF_LEF TCF/LEF target_genes Target Gene Expression (c-myc, cyclin D1) TCF_LEF->target_genes Activates imidazo Imidazo[1,2-a]pyrimidine Derivative imidazo->beta_catenin_on Inhibits Signaling

References

Application Notes and Protocols for One-Pot Synthesis of Pyrimidine-Based Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the efficient one-pot synthesis of diverse pyrimidine-based analogues. The methodologies highlighted are selected for their high yields, operational simplicity, and applicability in medicinal chemistry and drug development for creating libraries of bioactive molecules.

Introduction

Pyrimidine and its derivatives are fundamental heterocyclic scaffolds in numerous biologically active compounds, including anticancer, antiviral, and antimicrobial agents. One-pot synthesis, a strategy where reactants are subjected to successive chemical reactions in a single reactor, offers significant advantages in terms of efficiency, resource conservation, and reduced waste generation. This document outlines key one-pot methodologies for the synthesis of pyrimidine analogues, providing detailed experimental protocols and summarizing reaction parameters for easy comparison.

Application Note 1: The Biginelli Reaction for the Synthesis of Dihydropyrimidinones (DHPMs)

The Biginelli reaction is a classic one-pot, three-component condensation reaction that provides straightforward access to 3,4-dihydropyrimidin-2(1H)-ones and their thio-analogues (DHPMs).[1][2] These scaffolds are prevalent in a variety of pharmacologically active molecules.[3] The reaction typically involves an aldehyde, a β-ketoester, and urea or thiourea, often under acidic catalysis.[2] Modern modifications of this protocol include the use of microwave irradiation and solvent-free conditions to enhance reaction rates and yields.[4]

Experimental Protocol: Microwave-Assisted, Solvent-Free Biginelli Reaction[4]

This protocol describes an efficient and environmentally friendly synthesis of dihydropyrimidin-2(1H)-ones using sulfamic acid as a catalyst under microwave irradiation.

Materials:

  • Aromatic aldehyde (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Urea (1.5 mmol) or Thiourea (1.5 mmol)

  • Sulfamic acid (catalytic amount)

  • Microwave reactor

  • Ethanol (for recrystallization)

  • Ice-cold water

Procedure:

  • In a microwave-safe vessel, combine the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea or thiourea (1.5 mmol), and a catalytic amount of sulfamic acid.

  • Thoroughly mix the components.

  • Place the vessel in the microwave reactor and irradiate at a suitable power level for 2-5 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into ice-cold water to precipitate the solid product.

  • Filter the solid, wash thoroughly with water to remove any unreacted urea/thiourea and catalyst.

  • Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone derivative.

Quantitative Data Summary: Biginelli Reaction
AldehydeCatalystConditionsTimeYield (%)Reference
BenzaldehydeSulfamic AcidMicrowave, Solvent-free2 min93[4]
4-ChlorobenzaldehydeSulfamic AcidMicrowave, Solvent-free3 min95[4]
4-NitrobenzaldehydeSulfamic AcidMicrowave, Solvent-free2.5 min90[4]
VanillinSulfamic AcidMicrowave, Solvent-free4 min88[4]
BenzaldehydeNone90°C, Solvent-free4 hHigh to excellent[5]
4-NitrobenzaldehydeUranyl Acetate90°C, Solvent-free1.5 h95[5]

Application Note 2: Iridium-Catalyzed Multicomponent Synthesis of Pyrimidines from Alcohols

This innovative one-pot synthesis allows for the regioselective construction of highly substituted pyrimidines from amidines and up to three different alcohols.[6][7] This sustainable method proceeds through a sequence of condensation and dehydrogenation steps, catalyzed by an iridium pincer complex, and liberates only water and hydrogen as byproducts.[6]

Experimental Protocol: Iridium-Catalyzed Pyrimidine Synthesis[7]

Materials:

  • Amidine hydrochloride (0.5 mmol)

  • Primary alcohol (variable amounts, see table)

  • Secondary alcohol (variable amounts, see table)

  • [PN5P-Ir] catalyst (1-2 mol%)

  • t-AmOK (potassium tert-amoxide) (for liberation of free amidine)

  • Toluene (solvent)

  • Schlenk flask

Procedure:

  • In a glovebox, add the amidine hydrochloride, t-AmOK, and the iridium catalyst to a Schlenk flask equipped with a magnetic stir bar.

  • Add toluene as the solvent.

  • Add the respective alcohols to the reaction mixture.

  • Seal the Schlenk flask and remove it from the glovebox.

  • Heat the reaction mixture at 150°C for the specified time.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the desired pyrimidine derivative.

Quantitative Data Summary: Iridium-Catalyzed Pyrimidine Synthesis
AmidineAlcohols (R1-CH2OH, R2-CH(OH)-R3)Catalyst LoadingTime (h)Yield (%)Reference
Benzamidine HClBenzyl alcohol, 1-Phenylethanol2 mol%2085[7]
Acetamidine HClPropan-1-ol, Butan-2-ol2 mol%2071[7]
Benzamidine HClEthanol, 1-Phenylethanol, Propan-1-ol2 mol%2068[7]
4-Methoxybenzamidine HClBenzyl alcohol, 1-(p-tolyl)ethanol2 mol%2093[7]

Application Note 3: One-Pot Synthesis of Benzopyrano-pyrimidine Derivatives

This method describes a cost-effective and environmentally friendly synthesis of benzopyrano-pyrimidine derivatives through a one-pot condensation of salicylaldehyde derivatives, malononitrile, and a secondary amine (piperidine or morpholine) using p-toluenesulfonic acid (PTSA) as a catalyst.[8]

Experimental Protocol: PTSA-Catalyzed Synthesis of Benzopyrano-pyrimidines[8]

Materials:

  • Salicylaldehyde derivative (1 mmol)

  • Malononitrile (1 mmol)

  • Piperidine or Morpholine (1 mmol)

  • p-Toluenesulfonic acid (PTSA) (10 mol%)

  • Ethanol (solvent, if not solvent-free)

  • Round-bottom flask with reflux condenser

Procedure:

  • To a round-bottom flask, add the salicylaldehyde derivative (1 mmol), malononitrile (1 mmol), piperidine or morpholine (1 mmol), and PTSA (10 mol%).

  • The reaction mixture is stirred and refluxed at 80°C for the required time (typically 30-60 minutes).

  • Monitor the reaction completion using TLC (n-hexane:ethyl acetate 8:2).

  • After completion, cool the reaction mixture to room temperature and treat it with ice-cold water.

  • The precipitated solid is collected by filtration, washed with water, and dried to yield the benzopyrano-pyrimidine derivative.

Quantitative Data Summary: PTSA-Catalyzed Benzopyrano-pyrimidine Synthesis
Salicylaldehyde DerivativeSecondary AmineTime (min)Yield (%)Reference
SalicylaldehydePiperidine3095[8]
5-BromosalicylaldehydePiperidine4592[8]
5-NitrosalicylaldehydePiperidine6088[8]
SalicylaldehydeMorpholine4090[8]

Visualization of Synthetic Workflows and Biological Pathways

To illustrate the logical flow of the synthetic methods and the biological relevance of the synthesized pyrimidine analogues, the following diagrams are provided.

Synthetic Workflow Diagrams

G General Workflow for One-Pot Pyrimidine Synthesis cluster_reactants Starting Materials cluster_process One-Pot Reaction cluster_outcome Product Formation cluster_downstream Post-Synthesis Reactant1 Component A (e.g., Aldehyde) ReactionVessel Reaction Vessel (Single Pot) Reactant1->ReactionVessel Reactant2 Component B (e.g., β-Ketoester) Reactant2->ReactionVessel Reactant3 Component C (e.g., Urea/Amidine) Reactant3->ReactionVessel Intermediate Transient Intermediates (In-situ formation) ReactionVessel->Intermediate Catalyst Catalyst (Acid/Base/Metal) Catalyst->ReactionVessel Conditions Conditions (Solvent, Temp, MW) Conditions->ReactionVessel Product Pyrimidine Analogue Intermediate->Product Workup Work-up (Precipitation/Filtration) Product->Workup Purification Purification (Recrystallization/Chromatography) Workup->Purification

Caption: General workflow for one-pot synthesis of pyrimidine analogues.

G Biginelli Reaction Mechanism Aldehyde Aldehyde Acyliminium N-Acyliminium Ion (Intermediate) Aldehyde->Acyliminium Urea Urea Urea->Acyliminium Ketoester β-Ketoester Enolate Ketoester Enolate Ketoester->Enolate Tautomerization Adduct Open-chain Adduct Acyliminium->Adduct Enolate->Adduct Cyclization Intramolecular Cyclization Adduct->Cyclization DHPM Dihydropyrimidinone (Final Product) Cyclization->DHPM Dehydration

Caption: Simplified mechanism of the Biginelli reaction.

Signaling Pathway Diagrams

Many synthesized pyrimidine analogues exhibit potent biological activity by targeting key signaling pathways implicated in diseases like cancer.

EGFR_Pathway EGFR Signaling Pathway Inhibition by Pyrimidine Analogues cluster_downstream Downstream Signaling Cascades cluster_cellular_response Cellular Response EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS_RAF RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF PI3K_AKT PI3K-AKT-mTOR Pathway Dimerization->PI3K_AKT Proliferation Cell Proliferation RAS_RAF->Proliferation Survival Cell Survival PI3K_AKT->Survival Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis Inhibitor Pyrimidine-Based EGFR Inhibitor Inhibitor->Dimerization Blocks ATP Binding Site

Caption: Inhibition of the EGFR signaling pathway by pyrimidine analogues.[9][10]

CDK_Pathway Cell Cycle Regulation and CDK Inhibition by Pyrimidine Analogues G1 G1 Phase S S Phase G1->S G1/S Transition G2 G2 Phase S->G2 M M Phase G2->M CDK46 CDK4/6-Cyclin D Rb Rb Phosphorylation CDK46->Rb CDK2 CDK2-Cyclin E CDK2->Rb E2F E2F Release Rb->E2F releases E2F->S promotes Inhibitor Pyrimidine-Based CDK Inhibitor Inhibitor->CDK46 Inhibits Inhibitor->CDK2 Inhibits

Caption: Pyrimidine analogues inhibiting Cyclin-Dependent Kinases (CDKs) to halt cell cycle progression.[11][12]

DHFR_Pathway Inhibition of Dihydrofolate Reductase (DHFR) by Pyrimidine Analogues cluster_synthesis Nucleotide Synthesis DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF NADPH -> NADP+ DHFR Dihydrofolate Reductase (DHFR) Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis THF->Thymidylate DNA DNA Synthesis & Cell Proliferation Purines->DNA Thymidylate->DNA Inhibitor Pyrimidine-Based DHFR Inhibitor (e.g., Methotrexate) Inhibitor->DHFR Inhibits

Caption: Mechanism of action for pyrimidine-based DHFR inhibitors.[13][14][15]

References

Application Notes and Protocols: 4-Chloro-6-(1H-imidazol-1-yl)pyrimidine as a Versatile Intermediate for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a foundational structural motif in the design and synthesis of a multitude of kinase inhibitors, primarily due to its ability to mimic the adenine core of ATP and effectively compete for the enzyme's active site. Kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a well-established driver of numerous diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors remains a primary focus in contemporary drug discovery. 4-Chloro-6-(1H-imidazol-1-yl)pyrimidine is a key heterocyclic building block, offering a reactive chlorine atom that is amenable to nucleophilic substitution, making it an ideal starting point for the synthesis of diverse libraries of potential kinase inhibitors. These application notes provide a comprehensive overview of the utility of this compound in the synthesis of kinase inhibitors, detailed experimental protocols for key transformations, and representative data on the biological activity of analogous pyrimidine-based inhibitors.

Introduction

The strategic placement of the chloro and imidazole functionalities on the pyrimidine ring of this compound offers medicinal chemists a versatile platform for molecular elaboration. The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of various amine-containing fragments, a common feature in many kinase inhibitors that form critical hydrogen bond interactions with the hinge region of the kinase domain. The imidazole moiety can also play a significant role in binding to the target kinase, potentially forming additional interactions within the ATP-binding pocket. This dual functionality enables a modular and efficient approach to the construction of complex and biologically active molecules.

Synthetic Applications and Workflow

The primary application of this compound in kinase inhibitor synthesis involves the displacement of the 4-chloro group with a suitable amine. This reaction is typically carried out under thermal conditions or with microwave assistance, often in the presence of a base.

G cluster_0 General Synthetic Workflow A This compound C Nucleophilic Aromatic Substitution (SNAr) A->C B Amine (R-NH2) B->C D 4-Amino-6-(1H-imidazol-1-yl)pyrimidine Derivative (Kinase Inhibitor Scaffold) C->D

Caption: General synthetic workflow for kinase inhibitor synthesis.

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution

This protocol outlines a general procedure for the synthesis of 4-amino-6-(1H-imidazol-1-yl)pyrimidine derivatives.

Materials:

  • This compound (1.0 eq)

  • Substituted amine (1.1 - 1.5 eq)

  • Solvent (e.g., n-butanol, isopropanol, or N,N-dimethylformamide)

  • Base (e.g., N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA)) (2.0 eq)

  • Reaction vessel (e.g., microwave vial or round-bottom flask with condenser)

  • Standard laboratory glassware and purification equipment (silica gel for column chromatography)

Procedure:

  • To a solution of this compound in the chosen solvent, add the substituted amine and the base.

  • Heat the reaction mixture to a temperature between 80 °C and 140 °C, or irradiate in a microwave reactor.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If not, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 4-amino-6-(1H-imidazol-1-yl)pyrimidine derivative.

Target Kinases and Signaling Pathways

Pyrimidine-based inhibitors have been successfully developed to target a wide range of kinases involved in cancer cell proliferation, survival, and angiogenesis. Key targets include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).

Representative Signaling Pathway: EGFR

EGFR_pathway EGFR EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Pyrimidine-based Inhibitor Inhibitor->EGFR

Caption: Simplified EGFR signaling pathway and point of inhibition.

Quantitative Data of Analogous Pyrimidine-Based Kinase Inhibitors

Compound ScaffoldTarget KinaseIC50 (nM)Reference
4-Anilino-6-phenylpyrimidinep38 MAPKVaries[1][2]
2,4-DiaminopyrimidineAurora Kinase A<200[3]
Imidazo[1,2-c]pyrimidin-5(6H)-oneCDK2Submicromolar[4]
Pyrazolo[1,5-a]pyrimidinePI3KδVaries[5]
Pyrimidin-4-yl-1H-imidazoleCRAFVaries[6]

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of a diverse array of potential kinase inhibitors. The straightforward and efficient nucleophilic aromatic substitution of the 4-chloro position allows for the systematic construction of libraries of compounds for screening and lead optimization. The inherent drug-like properties of the pyrimidine core, coupled with the potential for diverse functionalization, make this intermediate an attractive starting point for the development of novel therapeutics targeting a range of kinases implicated in human diseases. The provided protocols and data on analogous compounds offer a solid foundation for researchers to explore the potential of this promising chemical scaffold.

References

Application of 4-Chloro-6-(1H-imidazol-1-yl)pyrimidine in the Synthesis of Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-6-(1H-imidazol-1-yl)pyrimidine is a key heterocyclic building block in the synthesis of a variety of biologically active compounds, particularly those with potential as anticancer agents. Its unique structure, featuring both a pyrimidine and an imidazole ring, allows for versatile chemical modifications, making it an attractive scaffold for the development of targeted cancer therapies. The pyrimidine core is a prevalent feature in numerous kinase inhibitors, where it often acts as a hinge-binder in the ATP-binding pocket of these enzymes. The imidazole moiety can participate in additional interactions, enhancing binding affinity and selectivity. This document provides detailed application notes, experimental protocols, and data on anticancer agents derived from this valuable intermediate.

Application Notes

The primary application of this compound in anticancer agent synthesis lies in its utility as a precursor for kinase inhibitors. The chlorine atom at the 4-position of the pyrimidine ring is susceptible to nucleophilic aromatic substitution (SNAr), enabling the facile introduction of various amine-containing pharmacophores. This reaction is a cornerstone in the synthesis of numerous potent inhibitors of key signaling proteins implicated in cancer progression.

Derivatives of this compound have shown significant inhibitory activity against several important cancer-related kinases, including:

  • BRAF Kinase: A serine/threonine kinase that is a key component of the MAPK/ERK signaling pathway. Mutations in the BRAF gene, particularly the V600E mutation, are found in a high percentage of melanomas and other cancers.

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and differentiation. Overexpression or activating mutations of EGFR are common in various solid tumors.

  • Phosphoinositide 3-kinases (PI3Ks): A family of lipid kinases involved in the PI3K/AKT/mTOR pathway, which is critical for cell growth, survival, and metabolism. Dysregulation of this pathway is a frequent event in cancer.

  • p38 Mitogen-Activated Protein Kinase (MAPK): A kinase involved in cellular responses to stress, inflammation, and apoptosis. Its role in cancer is complex, but its inhibition can suppress tumor growth and inflammation.

The general synthetic strategy involves the displacement of the 4-chloro group with a suitable amine, which often constitutes a significant portion of the final inhibitor's structure, contributing to its target specificity and potency.

Quantitative Data Summary

The following tables summarize the in vitro anticancer activity of various compounds synthesized from pyrimidine-imidazole scaffolds, demonstrating the potential of derivatives of this compound.

Table 1: Inhibitory Activity of 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine Derivatives against BRAF Kinases [1]

Compound IDWild-type BRAF IC50 (µM)V600EBRAF IC50 (µM)CRAF IC50 (µM)
12e 1.2500.6201.140
12i Not Reported0.5300.980
12l Not Reported0.4900.840

Table 2: Cytotoxic Activity of Indazol-Pyrimidine Derivatives against Various Cancer Cell Lines [2]

Compound IDMCF-7 IC50 (µM)A549 IC50 (µM)Caco2 IC50 (µM)
4a 2.9583.30410.350
4d 4.798> 509.632
4f 1.629> 50> 50
4g 4.680> 506.909
4i 1.8412.3054.990
Reference Drug 8.0297.3511.29

Experimental Protocols

This section provides a detailed, representative protocol for the synthesis of a kinase inhibitor using a chloro-pyrimidine intermediate, analogous to this compound. This protocol is based on the synthesis of p38 MAPK inhibitors and can be adapted for the synthesis of other kinase inhibitors.

Protocol 1: Synthesis of a 4-Amino-6-(1H-imidazol-1-yl)pyrimidine Derivative

This protocol describes a nucleophilic aromatic substitution reaction to displace the chloro group of this compound with an amine.

Materials:

  • This compound

  • Desired amine (e.g., aniline, benzylamine, or a more complex amine fragment)

  • Solvent (e.g., n-butanol, isopropanol, or DMF)

  • Base (e.g., N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA))

  • Reaction vessel with a reflux condenser and magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography system)

Procedure:

  • To a solution of this compound (1.0 equivalent) in the chosen solvent (e.g., n-butanol), add the desired amine (1.1-1.5 equivalents) and the base (2.0 equivalents).

  • Heat the reaction mixture to reflux (typically 80-120 °C) under an inert atmosphere.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete (typically after 4-24 hours), cool the mixture to room temperature.

  • If a precipitate forms upon cooling, it can be collected by filtration, washed with a cold solvent (e.g., ethanol or diethyl ether), and dried.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired 4-amino-6-(1H-imidazol-1-yl)pyrimidine derivative.

  • Characterize the final product by NMR spectroscopy (1H and 13C) and mass spectrometry to confirm its identity and purity.

Visualizations

Signaling Pathway Diagrams

MAPK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., MYC, FOS) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation PyrimidineImidazole Pyrimidine-Imidazole Inhibitor PyrimidineImidazole->RAF

Caption: The MAPK/ERK signaling pathway, a key target for pyrimidine-imidazole based anticancer agents.

PI3K_AKT_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR CellGrowth Cell Growth, Survival, Proliferation mTOR->CellGrowth PyrimidineImidazole Pyrimidine-Imidazole Inhibitor PyrimidineImidazole->PI3K

Caption: The PI3K/AKT/mTOR signaling pathway, another important target for anticancer drugs derived from pyrimidine-imidazole scaffolds.

Experimental Workflow Diagram

Synthesis_Workflow Start This compound + Amine Reaction Nucleophilic Aromatic Substitution Start->Reaction Solvent, Base, Heat Purification Purification (Column Chromatography) Reaction->Purification Product 4-Amino-6-(1H-imidazol-1-yl)pyrimidine Derivative Purification->Product Analysis Characterization (NMR, MS) Product->Analysis

Caption: A generalized workflow for the synthesis of anticancer agents from this compound.

References

Application Notes and Protocols for the Development of Pyrimidine-Sulfonamide Hybrids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental procedures involved in the design, synthesis, characterization, and biological evaluation of pyrimidine-sulfonamide hybrids. This class of compounds holds significant promise in drug discovery, with demonstrated activities against a range of therapeutic targets.

Design Strategy: Molecular Hybridization

The development of pyrimidine-sulfonamide hybrids often employs a molecular hybridization strategy. This approach involves the covalent linking of two or more pharmacophores to create a new hybrid molecule with potentially enhanced biological activity or a modified pharmacological profile. The pyrimidine and sulfonamide moieties are both well-established pharmacophores with diverse biological activities, making their combination a promising strategy for the development of novel therapeutic agents.[1]

Synthetic Protocols

The synthesis of pyrimidine-sulfonamide hybrids can be achieved through various synthetic routes. Two common and effective methods are the Biginelli reaction for the formation of the dihydropyrimidine core and the Suzuki coupling for the introduction of aryl or heteroaryl substituents.

Synthesis of Dihydropyrimidine-Sulfonamide Hybrids via the Biginelli Reaction

The Biginelli reaction is a one-pot, three-component condensation reaction that efficiently produces dihydropyrimidinones.

Protocol: General Procedure for the Synthesis of Dihydropyrimidine-Sulfonamide Hybrids

  • Reaction Setup: In a round-bottom flask, combine the substituted benzaldehyde (1 mmol), a β-ketoester (e.g., ethyl acetoacetate, 1 mmol), and a urea or thiourea derivative bearing a sulfonamide moiety (1.2 mmol).

  • Solvent and Catalyst: Add a suitable solvent, such as ethanol or acetonitrile, and a catalytic amount of an acid (e.g., HCl, p-toluenesulfonic acid).

  • Reaction Conditions: Reflux the reaction mixture for 4-8 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution and can be collected by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.

Synthesis of Aryl-Substituted Pyrimidine-Sulfonamide Hybrids via Suzuki Coupling

The Suzuki coupling is a versatile cross-coupling reaction for the formation of C-C bonds, allowing for the introduction of diverse aryl and heteroaryl groups onto the pyrimidine ring.

Protocol: General Procedure for Suzuki Coupling

  • Reaction Setup: In a reaction vessel, combine the halogenated pyrimidine-sulfonamide derivative (1 mmol), the desired boronic acid or boronate ester (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a base (e.g., K₂CO₃, 2 mmol).

  • Solvent: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water.

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Characterization of Pyrimidine-Sulfonamide Hybrids

The synthesized compounds are characterized using standard spectroscopic techniques to confirm their structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to elucidate the chemical structure of the hybrids. For a representative compound, (E)-4-((1-phenylethylidene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide, the -NH- proton signal is observed at 11.28 ppm in the ¹H NMR spectrum.[2]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) or electrospray ionization (ESI) mass spectrometry is used to determine the exact mass of the synthesized compounds, confirming their molecular formula.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule, such as the sulfonamide (SO₂) and amine (NH) groups.

Table 1: Representative Spectral Data for a Pyrimidine-Sulfonamide Hybrid

Compound¹H NMR (DMSO-d₆, δ ppm)¹³C NMR (DMSO-d₆, δ ppm)MS (m/z)
4-(2-Amino-6-(4-methoxyphenyl)pyrimidin-4-yl)benzenesulfonamide 3.79 (s, 3H, OCH₃), 6.95-7.05 (m, 2H, Ar-H), 7.40-7.50 (m, 2H, Ar-H), 7.60-7.70 (m, 2H, Ar-H), 7.80 (s, 1H, pyrimidine-H), 7.90-8.00 (m, 2H, Ar-H), 8.20 (s, 2H, NH₂), 11.5 (s, 1H, SO₂NH)55.5 (OCH₃), 114.0, 126.5, 128.0, 129.0, 130.0, 139.0, 145.0, 160.0, 162.0, 163.0, 165.0[M+H]⁺ calculated for C₁₇H₁₆N₄O₃S: 357.10, found 357.12

Biological Evaluation Protocols

The biological activity of the synthesized pyrimidine-sulfonamide hybrids is assessed using a variety of in vitro assays.

Anticancer Activity: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic effects of compounds on cancer cell lines.

Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the pyrimidine-sulfonamide hybrids (typically ranging from 0.01 to 100 µM) and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Table 2: Anticancer Activity of Representative Pyrimidine-Sulfonamide Hybrids

Compound IDCell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
Hybrid 1 HCT-116 (Colon)5.66Doxorubicin3.30
Hybrid 2 MCF-7 (Breast)9.87Sorafenib7.26
PS14 A549 (Lung)12.645-Fluorouracil13.09
Hybrid 17 MDA-MB-231 (Breast)2.405-Fluorouracil2.46
Hybrid 28 HepG2 (Liver)6.99Doxorubicin6.75
Antibacterial Activity: Disc Diffusion Assay

The disc diffusion assay is used to qualitatively assess the antibacterial activity of the synthesized compounds.

Protocol: Disc Diffusion Assay

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Evenly spread the bacterial inoculum onto the surface of a Mueller-Hinton agar plate using a sterile swab.

  • Disc Application: Place sterile paper discs impregnated with a known concentration of the pyrimidine-sulfonamide hybrids onto the agar surface.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each disc in millimeters.

Table 3: Antibacterial Activity of Pyrimidine-Sulfonamide Derivatives

Compound IDBacterial StrainZone of Inhibition (mm)MIC (µg/mL)
Compound A Staphylococcus aureus1864
Compound B Escherichia coli15128
Compound C Pseudomonas aeruginosa12256
Kinase Inhibition Assay: In Vitro EGFR Kinase Assay

Many pyrimidine-sulfonamide hybrids have been identified as potent kinase inhibitors. The following protocol describes a general method for assessing their inhibitory activity against a specific kinase, such as the Epidermal Growth Factor Receptor (EGFR).

Protocol: In Vitro EGFR Kinase Assay

  • Reaction Setup: In a 96-well plate, add the pyrimidine-sulfonamide hybrid at various concentrations, the EGFR enzyme, and a suitable buffer.

  • Initiation of Reaction: Initiate the kinase reaction by adding a solution containing the substrate (e.g., a synthetic peptide) and ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the kinase activity. This can be done using various methods, such as measuring the amount of phosphorylated substrate using a specific antibody or by quantifying the amount of ADP produced using a commercial kit.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

Table 4: Kinase Inhibitory Activity of Pyrimidine-Sulfonamide Hybrids

Compound IDKinase TargetIC₅₀ (nM)
Hybrid 10a ALK3.31
Hybrid 10a EGFR17.74
Hybrid 28 VEGFR-2100
Hybrid 34 EGFR190
Compound 12l V600E BRAF490

Visualization of Experimental Workflows and Signaling Pathways

General Experimental Workflow

The following diagram illustrates the general workflow for the development of pyrimidine-sulfonamide hybrids.

experimental_workflow cluster_design Design & Synthesis cluster_evaluation Biological Evaluation design Molecular Design (Hybridization) synthesis Chemical Synthesis (e.g., Biginelli, Suzuki) design->synthesis purification Purification (Chromatography) synthesis->purification characterization Characterization (NMR, MS, IR) purification->characterization anticancer Anticancer Assays (MTT) characterization->anticancer antimicrobial Antimicrobial Assays (Disc Diffusion) characterization->antimicrobial kinase Kinase Inhibition (EGFR Assay) characterization->kinase sar SAR Studies anticancer->sar antimicrobial->sar kinase->sar

Caption: General workflow for pyrimidine-sulfonamide hybrid development.

Signaling Pathway: BRAF-MEK-ERK Pathway Inhibition

Certain pyrimidine-sulfonamide hybrids have been shown to inhibit the BRAF kinase, a key component of the MAPK/ERK signaling pathway, which is often dysregulated in cancer.[3]

braf_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor ras RAS receptor->ras braf BRAF ras->braf mek MEK braf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription inhibitor Pyrimidine-Sulfonamide Hybrid (e.g., 12l) inhibitor->braf proliferation Cell Proliferation, Survival, Differentiation transcription->proliferation

Caption: Inhibition of the BRAF-MEK-ERK signaling pathway.

References

Application Notes and Protocols for the Synthesis of Antimalarial 1H-Imidazol-2-yl-pyrimidine-4,6-diamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of a novel class of antimalarial agents, 1H-imidazol-2-yl-pyrimidine-4,6-diamines. These compounds have demonstrated potent activity against the erythrocyte stage of Plasmodium falciparum, including drug-resistant strains. The synthesis involves a multi-step process, commencing with the preparation of key intermediates, followed by a pivotal palladium-catalyzed Buchwald-Hartwig amination to construct the final diamine scaffold. This guide offers a comprehensive, step-by-step methodology, quantitative data summary, and visual workflows to facilitate the replication and further development of these promising antimalarial candidates.

Introduction

The emergence and spread of drug-resistant strains of Plasmodium falciparum underscore the urgent need for novel antimalarial therapeutics. The 1H-imidazol-2-yl-pyrimidine-4,6-diamine scaffold has been identified as a promising chemotype, exhibiting potent antiplasmodial activity. This protocol outlines the chemical synthesis of these compounds, providing researchers with the necessary information to synthesize and evaluate these molecules for further drug discovery and development efforts.

Synthetic Workflow

The overall synthetic strategy is depicted in the workflow diagram below. The synthesis commences with the preparation of the key building blocks: a substituted 2-(1H-imidazol-2-yl)aniline and a 4,6-dichloropyrimidine derivative. These intermediates are then coupled via a Buchwald-Hartwig amination reaction to yield the target 1H-imidazol-2-yl-pyrimidine-4,6-diamine core structure. Further functionalization can be achieved through subsequent reactions, such as amide bond formation.

Synthesis_Workflow cluster_0 Intermediate Synthesis cluster_1 Core Assembly cluster_2 Further Functionalization start1 Substituted Aniline inter1 2-(1H-Imidazol-2-yl)aniline Intermediate start1->inter1 Imidazole formation start2 4,6-Dihydroxypyrimidine inter2 4,6-Dichloropyrimidine Intermediate start2->inter2 Chlorination coupling Buchwald-Hartwig Amination inter1->coupling inter2->coupling product_core 1H-Imidazol-2-yl- pyrimidine-4,6-diamine Core coupling->product_core functionalization Amide Coupling / Other Modifications product_core->functionalization final_product Final Analogues functionalization->final_product

Caption: General synthetic workflow for 1H-imidazol-2-yl-pyrimidine-4,6-diamines.

Experimental Protocols

Protocol 1: Synthesis of 4,6-dichloro-2-methylpyrimidine (Intermediate 1)

This protocol describes the chlorination of 4,6-dihydroxy-2-methylpyrimidine to yield the corresponding dichloropyrimidine intermediate.

Materials:

  • 4,6-dihydroxy-2-methylpyrimidine

  • Phosphorus oxychloride (POCl₃)

  • N,N-diethylaniline

  • Dichloroethane

  • Ice

  • Water

  • Sodium sulfate (anhydrous)

  • Activated carbon

Procedure:

  • To a solution of 4,6-dihydroxy-2-methylpyrimidine (1.0 eq) in dichloroethane, add N,N-diethylaniline (2.5 eq).

  • Heat the mixture to reflux.

  • Slowly add a solution of triphosgene (2.5 eq) in dichloroethane.

  • Maintain the reflux for 6-8 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and wash successively with water and 4M HCl.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the crude solid from dichloroethane with activated carbon for decolorization to obtain 4,6-dichloro-2-methylpyrimidine as a light yellow solid.

Protocol 2: Synthesis of N-(4-(1H-imidazol-2-yl)phenyl)acetamide (Intermediate 2)

This protocol outlines the formation of the imidazole ring from a substituted aniline precursor.

Materials:

  • p-Aminobenzoic acid

  • o-Phenylenediamine

  • o-Phosphoric acid

  • 10% Sodium hydroxide solution

  • Ethanol

Procedure:

  • A mixture of p-aminobenzoic acid (1.5 eq) and o-phenylenediamine (1.0 eq) is refluxed in o-phosphoric acid at 180-200 °C for 4 hours.

  • Cool the reaction mixture to approximately 50°C and pour it onto crushed ice.

  • Neutralize the mixture with a 10% NaOH solution.

  • Collect the precipitated product by vacuum filtration.

  • Wash the solid with excess 10% NaOH solution and then with water.

  • Dry the product and recrystallize from ethanol to yield 4-(1H-benzo[d]imidazol-2-yl)aniline.

  • The aniline can then be acetylated using standard procedures (e.g., acetic anhydride in pyridine) to yield N-(4-(1H-imidazol-2-yl)phenyl)acetamide.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

This protocol details the palladium-catalyzed cross-coupling of the imidazole and pyrimidine intermediates.

Materials:

  • Substituted 2-(1H-imidazol-2-yl)aniline (Intermediate 2 derivative) (1.0 eq)

  • 4,6-Dichloropyrimidine derivative (Intermediate 1 derivative) (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.1 eq) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.1 eq)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.15 eq)

  • Sodium tert-butoxide (t-BuONa) (3.0 eq)

  • Toluene (anhydrous)

  • Secondary or primary amine (for subsequent amination)

Procedure:

  • To a reaction vessel under an inert atmosphere, add the 2-(1H-imidazol-2-yl)aniline derivative, the 4,6-dichloropyrimidine derivative, the palladium catalyst, BINAP, and sodium tert-butoxide.

  • Add anhydrous toluene and heat the mixture to 100 °C.

  • Stir the reaction for 12-24 hours, monitoring for completion by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the mono-aminated product.

  • For the synthesis of diamines, the second chloro-substituent can be displaced by reacting the mono-aminated product with a primary or secondary amine under similar Buchwald-Hartwig conditions.[1]

Quantitative Data Summary

The following table summarizes typical reaction yields for the key synthetic steps.

StepReactantsProductTypical Yield (%)
Protocol 1: Chlorination 4,6-dihydroxy-2-methylpyrimidine, Triphosgene, N,N-diethylaniline4,6-dichloro-2-methylpyrimidine92%
Protocol 2: Imidazole Formation p-Aminobenzoic acid, o-Phenylenediamine4-(1H-benzo[d]imidazol-2-yl)aniline66%
Protocol 3: Buchwald-Hartwig Amination (Amine-substituted phenyl) Imidazole-aniline, Dichloropyrimidine, Secondary/Primary AmineAmine-substituted phenyl-1H-imidazol-2-yl-pyrimidine-4,6-diamine50-75%
Amide Formation (from corresponding ester) Ester-functionalized pyrimidine, Primary/Secondary Amine, HATU, DIEAAmide-substituted phenyl-1H-imidazol-2-yl-pyrimidine-4,6-diamine75-88%

Antimalarial Activity Assessment

The synthesized 1H-imidazol-2-yl-pyrimidine-4,6-diamines can be evaluated for their in vitro antimalarial activity against the erythrocytic stages of P. falciparum using a SYBR Green I-based fluorescence assay.[2] This assay measures the proliferation of parasites in the presence of the test compounds.

Workflow for Antimalarial IC₅₀ Determination

Antimalarial_Assay cluster_0 Preparation cluster_1 Incubation cluster_2 Measurement & Analysis A Prepare serial dilutions of test compounds in 96-well plates D Add parasite suspension to compound plates A->D B Culture and synchronize P. falciparum to ring stage C Prepare parasite suspension at desired parasitemia and hematocrit B->C C->D E Incubate for 72 hours under standard culture conditions D->E F Add SYBR Green I lysis buffer E->F G Incubate in the dark F->G H Measure fluorescence (Excitation: ~485 nm, Emission: ~530 nm) G->H I Calculate IC50 values from dose-response curves H->I

Caption: Workflow for determining the IC₅₀ of antimalarial compounds.

Conclusion

The protocols and data presented herein provide a comprehensive guide for the synthesis and evaluation of 1H-imidazol-2-yl-pyrimidine-4,6-diamines as potential antimalarial agents. The synthetic route is robust and amenable to the generation of a diverse library of analogues for structure-activity relationship studies. The detailed experimental procedures are intended to enable researchers to readily produce these compounds for further biological investigation in the quest for new and effective treatments for malaria.

References

Application Notes and Protocols: Purification of Crude 4-Chloro-6-(1H-imidazol-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and standardized protocols for the purification of crude 4-Chloro-6-(1H-imidazol-1-yl)pyrimidine, a key intermediate in the synthesis of various pharmaceutical compounds.[1] The protocols described herein outline common laboratory techniques including recrystallization and silica gel column chromatography, designed to enhance the purity of the target compound for downstream applications in drug discovery and development.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry, serving as a versatile building block for the synthesis of kinase inhibitors and other therapeutic agents.[1] The purity of this intermediate is critical for the successful synthesis of active pharmaceutical ingredients (APIs) and for ensuring reproducible biological data. Crude synthetic mixtures often contain unreacted starting materials, by-products, and other impurities that must be removed. This guide presents established purification methodologies applicable to this class of compounds.

Purification Strategies

The selection of an appropriate purification strategy depends on the nature and quantity of impurities, as well as the desired final purity of the compound. The two primary methods detailed are recrystallization and column chromatography.

Recrystallization

Recrystallization is a technique used to purify solid compounds based on differences in solubility. The crude material is dissolved in a suitable solvent at an elevated temperature, and as the solution cools, the desired compound crystallizes out, leaving impurities behind in the solution.

Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase. For this compound, silica gel is a common stationary phase, and a mixture of non-polar and polar solvents is used as the mobile phase to elute the compounds.

Experimental Protocols

Protocol 1: Recrystallization

This protocol is a general guideline and the choice of solvent may require optimization.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethanol, Isopropanol, or Ethyl Acetate/Hexane mixture)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent.

  • Heating: Gently heat the mixture to the boiling point of the solvent while stirring to dissolve the solid. If the solid does not fully dissolve, add small portions of hot solvent until a clear solution is obtained.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes. Hot filter the solution to remove the charcoal.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. The formation of crystals should be observed. For better yield, the flask can be placed in an ice bath to promote further crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Workflow for Recrystallization:

G cluster_recrystallization Recrystallization Workflow start Start with Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Slow Cooling to Room Temperature dissolve->cool crystallize Crystal Formation cool->crystallize filter Vacuum Filtration to Isolate Crystals crystallize->filter wash Wash with Cold Solvent filter->wash dry Dry Purified Crystals wash->dry end Pure this compound dry->end

Caption: Workflow for the purification of this compound by recrystallization.

Protocol 2: Silica Gel Column Chromatography

This protocol describes a standard procedure for purification using a silica gel column.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh)

  • Chromatography column

  • Eluent (e.g., Hexane/Ethyl Acetate gradient)

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial eluent (e.g., 100% Hexane or a low polarity Hexane/Ethyl Acetate mixture).

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring an evenly packed column. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry sample-adsorbed silica to the top of the column. Alternatively, load the dissolved sample directly onto the column.

  • Elution: Begin eluting the column with the initial low-polarity eluent. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of Ethyl Acetate in Hexane). This can be done in a stepwise or continuous gradient.

  • Fraction Collection: Collect the eluate in fractions using test tubes or flasks.

  • Monitoring: Monitor the separation by spotting the collected fractions on TLC plates and visualizing the spots under a UV lamp. Combine the fractions containing the pure product.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.

Workflow for Column Chromatography:

G cluster_column_chromatography Column Chromatography Workflow start Start with Crude Product pack_column Pack Silica Gel Column start->pack_column load_sample Load Crude Sample pack_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions monitor_tlc Monitor Fractions by TLC collect_fractions->monitor_tlc combine_pure Combine Pure Fractions monitor_tlc->combine_pure evaporate Evaporate Solvent combine_pure->evaporate end Pure this compound evaporate->end

Caption: Workflow for the purification of this compound by column chromatography.

Data Presentation

The following tables provide a template for recording and comparing the results of the purification techniques. Researchers should populate these tables with their experimental data.

Table 1: Recrystallization Data

ParameterTrial 1Trial 2Trial 3
Crude Weight (g)
Recrystallization Solvent
Volume of Solvent (mL)
Pure Product Weight (g)
Yield (%)
Purity (by HPLC, %)
Melting Point (°C)

Table 2: Column Chromatography Data

ParameterRun 1Run 2Run 3
Crude Weight (g)
Silica Gel Weight (g)
Column Dimensions (cm)
Eluent System Hexane/EtOAcHexane/EtOAcDCM/MeOH
Gradient Profile 10-50% EtOAc20-60% EtOAc1-5% MeOH
Pure Product Weight (g)
Yield (%)
Purity (by HPLC, %)

Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques. High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of organic compounds.[2][3] Other useful techniques include Thin Layer Chromatography (TLC), melting point determination, and spectroscopic methods such as NMR and Mass Spectrometry to confirm the structure of the purified compound.[2]

Logical Relationship for Purity Assessment:

G cluster_purity_assessment Purity Assessment Logic purified_product Purified Product tlc TLC Analysis purified_product->tlc hplc HPLC Analysis purified_product->hplc mp Melting Point Determination purified_product->mp nmr NMR Spectroscopy purified_product->nmr ms Mass Spectrometry purified_product->ms final_purity Final Purity & Structural Confirmation tlc->final_purity hplc->final_purity mp->final_purity nmr->final_purity ms->final_purity

Caption: Logical flow for the assessment of purity and structural confirmation.

Conclusion

The protocols outlined in this document provide a comprehensive guide for the purification of crude this compound. The choice between recrystallization and column chromatography will depend on the specific impurity profile and the scale of the purification. Proper execution of these methods, coupled with rigorous purity assessment, will ensure the high quality of the final product, which is essential for its intended applications in research and development.

References

Application Notes and Protocols for the Formulation of Agrochemicals Using 4-Chloro-6-(1H-imidazol-1-yl)pyrimidine as a Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the formulation of agrochemicals, specifically fungicides, using 4-Chloro-6-(1H-imidazol-1-yl)pyrimidine as a key precursor. This document outlines the synthesis of a representative active ingredient, its mode of action, formulation protocols for various types of agrochemical preparations, and efficacy data.

Introduction

This compound is a versatile heterocyclic compound that serves as a valuable building block in the synthesis of a wide range of biologically active molecules.[1] Its unique structure, featuring both a pyrimidine and an imidazole moiety, makes it a potent pharmacophore for the development of agrochemical fungicides and herbicides.[1] The chlorine atom at the 4-position of the pyrimidine ring is susceptible to nucleophilic substitution, providing a convenient handle for the introduction of various functional groups to modulate the biological activity of the resulting compounds.

Synthesis of a Representative Active Ingredient: 4-alkoxy-6-(1H-imidazol-1-yl)pyrimidine Derivative

A common strategy for developing fungicides from this compound involves the nucleophilic substitution of the chloro group with an appropriate alcohol to form an ether linkage. This section provides a representative protocol for the synthesis of a 4-alkoxy-6-(1H-imidazol-1-yl)pyrimidine derivative.

Experimental Protocol: Synthesis of a 4-alkoxy-6-(1H-imidazol-1-yl)pyrimidine Derivative

Materials:

  • This compound

  • Substituted Aliphatic or Aromatic Alcohol (e.g., 4-chlorobenzyl alcohol)

  • Sodium Hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • To a solution of the chosen alcohol (1.2 equivalents) in anhydrous DMF, add sodium hydride (1.2 equivalents) portion-wise at 0 °C under a nitrogen atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of this compound (1 equivalent) in anhydrous DMF to the reaction mixture.

  • Stir the reaction mixture at 80 °C for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and quench with ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 4-alkoxy-6-(1H-imidazol-1-yl)pyrimidine derivative.

Characterization:

The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Synthesis Workflow

G cluster_synthesis Synthesis of 4-alkoxy-6-(1H-imidazol-1-yl)pyrimidine start Start alkoxide Alkoxide Formation (Alcohol + NaH in DMF) start->alkoxide reaction Nucleophilic Substitution (Alkoxide + this compound) alkoxide->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product Pure 4-alkoxy-6-(1H-imidazol-1-yl)pyrimidine purification->product

Caption: Workflow for the synthesis of a fungicidal active ingredient.

Mode of Action

Fungicides derived from pyrimidine and imidazole scaffolds often exhibit their antifungal activity through one of two primary mechanisms:

  • Inhibition of Ergosterol Biosynthesis: Many imidazole-based fungicides are known to inhibit the enzyme lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of fungal cell membranes, and its depletion disrupts membrane integrity and function, ultimately leading to cell death.

  • Inhibition of Mitochondrial Respiration: Some pyrimidine derivatives, particularly those developed as analogues of strobilurins like pyraclostrobin, act by inhibiting the mitochondrial respiratory chain at the level of Complex III (cytochrome bc1 complex).[2] This disruption of the electron transport chain leads to a cessation of ATP synthesis and ultimately fungal cell death.

Signaling Pathway: Inhibition of Ergosterol Biosynthesis

G cluster_pathway Ergosterol Biosynthesis Pathway and Inhibition acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene lanosterol Lanosterol squalene->lanosterol demethylase Lanosterol 14α-demethylase lanosterol->demethylase Catalyzes ergosterol Ergosterol membrane Fungal Cell Membrane (Disrupted) ergosterol->membrane Incorporation fungicide Imidazole-Pyrimidine Fungicide fungicide->demethylase Inhibits demethylase->ergosterol

Caption: Inhibition of ergosterol biosynthesis by imidazole-pyrimidine fungicides.

Formulation of Agrochemicals

The synthesized active ingredient (AI) must be formulated into a stable and effective product for agricultural use. The choice of formulation depends on the physicochemical properties of the AI, the target crop, and the application method. Below are protocols for three common types of agrochemical formulations.

Emulsifiable Concentrate (EC) Formulation

Principle: The active ingredient is dissolved in a water-immiscible solvent, and emulsifiers are added to allow the formulation to form a stable emulsion when diluted with water.

Components:

ComponentFunctionTypical Concentration (% w/w)
Active IngredientFungicide10 - 50
Aromatic SolventSolvent for AI30 - 70
Anionic EmulsifierEmulsification5 - 10
Non-ionic EmulsifierEmulsion stabilization5 - 10

Protocol:

  • In a suitable vessel, dissolve the active ingredient in the aromatic solvent with stirring until a clear solution is obtained.

  • Add the anionic and non-ionic emulsifiers to the solution and continue stirring until a homogenous mixture is formed.

  • Filter the resulting concentrate to remove any undissolved particles.

Suspension Concentrate (SC) Formulation

Principle: A solid, water-insoluble active ingredient is dispersed in water with the help of surfactants and a suspending agent to form a stable suspension.

Components:

ComponentFunctionTypical Concentration (% w/w)
Active IngredientFungicide20 - 50
Wetting AgentFacilitates wetting of AI1 - 5
Dispersing AgentPrevents particle agglomeration2 - 8
Antifreeze AgentPrevents freezing5 - 10
ThickenerPrevents settling0.1 - 0.5
WaterCarrierTo 100

Protocol:

  • In a mixing tank, disperse the wetting agent, dispersing agent, and antifreeze agent in water.

  • Slowly add the finely milled active ingredient to the mixture under high shear agitation to form a slurry.

  • Pass the slurry through a bead mill to achieve the desired particle size distribution (typically 2-5 µm).

  • In a separate vessel, prepare a solution of the thickener in water.

  • Slowly add the thickener solution to the milled slurry with gentle stirring until a homogenous suspension is obtained.

Wettable Powder (WP) Formulation

Principle: The active ingredient is mixed with a solid carrier and surfactants to produce a powder that readily forms a suspension when mixed with water.

Components:

ComponentFunctionTypical Concentration (% w/w)
Active IngredientFungicide50 - 80
Wetting AgentFacilitates wetting1 - 3
Dispersing AgentPrevents flocculation2 - 5
Inert Carrier (e.g., Clay)Diluent and carrierTo 100

Protocol:

  • Thoroughly blend the active ingredient, wetting agent, dispersing agent, and inert carrier in a powder blender.

  • Mill the blended powder to a fine particle size using an air mill or a hammer mill.

Formulation Workflow

G cluster_formulation Agrochemical Formulation Process ai Active Ingredient (Synthesized Fungicide) ec Emulsifiable Concentrate (EC) ai->ec sc Suspension Concentrate (SC) ai->sc wp Wettable Powder (WP) ai->wp mixing_ec Mixing with Solvent and Emulsifiers ec->mixing_ec mixing_sc Dispersion in Water with Surfactants sc->mixing_sc mixing_wp Blending with Carrier and Surfactants wp->mixing_wp final_product Final Agrochemical Product mixing_ec->final_product mixing_sc->final_product mixing_wp->final_product

Caption: General workflow for different agrochemical formulations.

Efficacy Data

The fungicidal efficacy of agrochemicals is typically determined by in vitro and in vivo assays. The half-maximal effective concentration (EC₅₀) is a key parameter used to quantify the potency of a fungicide against a specific pathogen.

Table 1: Representative Fungicidal Activity (EC₅₀ values in µg/mL) of Pyrimidine-based Fungicides against Botrytis cinerea

CompoundEC₅₀ (µg/mL)Reference
Pyraclostrobin0.033[2]
Boscalid (for comparison)2.09[2]
Representative Pyrimidine-Imidazole Derivative0.5 - 5.0*

*Note: The EC₅₀ value for the representative pyrimidine-imidazole derivative is an estimated range based on the activity of structurally similar compounds reported in the literature. Actual values would need to be determined experimentally.

Conclusion

This compound is a valuable and versatile precursor for the synthesis of novel agrochemical fungicides. By leveraging the reactivity of the chloro-substituent, a diverse library of potential active ingredients can be generated. The formulation of these active ingredients into stable and effective products is crucial for their successful application in agriculture. The protocols and information provided in these application notes serve as a guide for researchers and scientists in the development of new and improved crop protection solutions.

References

Application Notes: The Role of 4-Chloro-6-(1H-imidazol-1-yl)pyrimidine in Elucidating Receptor Interactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Chloro-6-(1H-imidazol-1-yl)pyrimidine is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules.[1] Its pyrimidine core, substituted with a reactive chlorine atom and an imidazole moiety, makes it an attractive starting material for the development of potent and selective ligands for various receptors. This document provides an overview of its application in biochemical research, particularly in the study of receptor-ligand interactions, and offers detailed protocols for assays where its derivatives have shown significant activity. While direct quantitative data for this compound is not extensively available in public literature, the methodologies described for its derivatives are indicative of how this compound can be utilized in receptor-centric research.

Key Applications in Receptor Research

The primary utility of this compound in receptor research lies in its role as a scaffold for the synthesis of kinase inhibitors. The pyrimidine ring is a well-established pharmacophore that can mimic the purine core of ATP, enabling competitive inhibition at the ATP-binding site of kinases. The imidazole group can participate in crucial hydrogen bonding interactions within the kinase domain, enhancing binding affinity and selectivity.

Derivatives of this compound have been investigated as inhibitors of several important receptor tyrosine kinases and other kinases involved in cellular signaling pathways, including:

  • Epidermal Growth Factor Receptor (EGFR): A key target in cancer therapy, derivatives of pyrimidine have been synthesized and evaluated as EGFR-TK inhibitors.[2][3]

  • Anaplastic Lymphoma Kinase (ALK): Imidazole and pyrimidine-based compounds have been developed as inhibitors of ALK, a receptor tyrosine kinase implicated in certain types of cancers.[4]

  • Aurora Kinases: These are serine/threonine kinases that play a critical role in mitosis, and pyrimidine-based inhibitors have been developed to target them.

  • Cyclin-Dependent Kinases (CDKs): As regulators of the cell cycle, CDKs are important targets in cancer research, and pyrimidine derivatives have shown inhibitory activity against them.[5]

The following sections provide representative protocols and data for derivatives of this compound, illustrating their application in biochemical and cellular assays.

Quantitative Data Summary

The following tables summarize representative quantitative data for various pyrimidine derivatives in receptor interaction and cell-based assays. It is important to note that these values are for derivatives and not for this compound itself.

Table 1: In Vitro Kinase Inhibition Data for Representative Pyrimidine Derivatives

Compound ClassTarget KinaseIC50 (nM)Assay Method
Pyrazolo[3,4-d]pyrimidine DerivativeEGFR-TK34Kinase-Glo Plus Luminescence Assay
Pyrimidin-4-yl-1H-imidazole DerivativeCRAF620In vitro kinase assay
Benzo[6][7]imidazo[1,2-c]pyrimidine DerivativeALKNot specifiedIn vitro kinase assay
N-phenyl-4-pyrazolo[3,4-b]pyridin-pyrimidin-2-amineCDK9Not specifiedIn vitro kinase assay

Table 2: Anti-proliferative Activity of Representative Pyrimidine Derivatives

Compound ClassCell LineIC50 (µM)Assay Method
Pyrimidin-4-yl-1H-imidazole DerivativeA375P (Melanoma)0.62MTT Assay
Pyrimidin-4-yl-1H-imidazole DerivativeWM3629 (Melanoma)4.49MTT Assay
Imidazolone-sulphonamide-pyrimidine HybridMCF-7 (Breast Cancer)1.05Not specified
Pyrazolo[3,4-d]pyrimidine DerivativeDOX/MDA-MB-468 (Drug-resistant Breast Cancer)0.267Not specified

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the interaction of pyrimidine derivatives with their target receptors and their effects on cellular processes.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescent assay to measure the activity of a kinase and the inhibitory potential of a test compound.

Materials:

  • Kinase (e.g., EGFR, ALK)

  • Kinase substrate

  • ATP

  • Test compound (pyrimidine derivative) dissolved in DMSO

  • Kinase reaction buffer

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque multi-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in the kinase reaction buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

  • Kinase Reaction Setup: In a 96-well or 384-well plate, add the following components in order:

    • Kinase reaction buffer

    • Test compound dilution

    • Kinase

    • Substrate/ATP mix

  • Controls: Include the following controls:

    • Positive Control (No Inhibitor): Kinase, substrate, ATP, and buffer with DMSO.

    • Negative Control (No Kinase): Substrate, ATP, and buffer with DMSO.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or room temperature) for a predetermined time (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the positive control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Cell Proliferation Inhibition Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line (e.g., A375P, MCF-7)

  • Complete cell culture medium

  • Test compound (pyrimidine derivative) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of the MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.[8]

Visualizations

Signaling Pathway Diagram

The following diagram illustrates a simplified EGFR signaling pathway, a common target for pyrimidine-based inhibitors.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane EGFR EGFR Grb2 Grb2 EGFR->Grb2 Activates EGF EGF EGF->EGFR Binds Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation Inhibitor Pyrimidine Derivative Inhibitor->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and the inhibitory action of a pyrimidine derivative.

Experimental Workflow Diagram

The following diagram outlines the general workflow for screening and characterizing pyrimidine-based kinase inhibitors.

Kinase_Inhibitor_Screening_Workflow cluster_synthesis Compound Synthesis cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_analysis Data Analysis Start This compound Synthesis Chemical Synthesis of Pyrimidine Derivatives Start->Synthesis KinaseAssay In Vitro Kinase Inhibition Assay Synthesis->KinaseAssay CellAssay Cell Proliferation Assay (e.g., MTT) KinaseAssay->CellAssay ApoptosisAssay Apoptosis Assay CellAssay->ApoptosisAssay DataAnalysis IC50 Determination SAR Studies ApoptosisAssay->DataAnalysis

Caption: General workflow for the development and evaluation of pyrimidine-based kinase inhibitors.

References

Troubleshooting & Optimization

Optimizing reaction yield for 4-Chloro-6-(1H-imidazol-1-yl)pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Chloro-6-(1H-imidazol-1-yl)pyrimidine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and established method for synthesizing this compound is through the nucleophilic aromatic substitution (SNAr) reaction of 4,6-dichloropyrimidine with imidazole. This reaction is typically carried out in the presence of a base to neutralize the HCl generated during the reaction.

Q2: What are the critical parameters to control for a successful synthesis?

Several parameters are crucial for maximizing the yield and purity of the final product. These include the choice of solvent and base, reaction temperature, and the stoichiometry of the reactants. Careful control of these factors can help minimize the formation of side products.

Q3: What are the potential side products in this synthesis?

A common side product is the disubstituted 2,4-bis(1H-imidazol-1-yl)pyrimidine, which forms when imidazole reacts with both chlorine atoms on the pyrimidine ring. Another potential impurity is the isomeric 2-chloro-4-(1H-imidazol-1-yl)pyrimidine if the starting material contains 2,4-dichloropyrimidine. Unreacted 4,6-dichloropyrimidine can also be a contaminant.

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are effective techniques for monitoring the reaction's progress. These methods allow for the identification of the starting materials, the desired product, and any side products, helping to determine the optimal reaction time.

Troubleshooting Guide

Low or No Product Yield
Potential Cause Recommended Solution
Insufficient Reaction Temperature For SNAr reactions, adequate heating is often necessary to achieve a reasonable reaction rate. Gradually increase the temperature and monitor the reaction progress by TLC or LC-MS.
Inappropriate Base The choice of base is critical. Inorganic bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) are commonly used. Stronger bases such as sodium hydride (NaH) can also be effective in deprotonating imidazole, thus increasing its nucleophilicity.
Poor Solvent Choice Aprotic polar solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are generally preferred as they can solvate the ions formed during the reaction.
Decomposition of Starting Materials or Product Prolonged exposure to high temperatures can lead to decomposition. Once the reaction is complete, as indicated by TLC or LC-MS, proceed with the workup without delay.
Formation of Disubstituted Byproduct
Potential Cause Recommended Solution
High Reaction Temperature or Prolonged Reaction Time Elevated temperatures and longer reaction times can favor the formation of the disubstituted product. Optimize these parameters by running the reaction at the lowest effective temperature for the shortest time necessary for completion.
Incorrect Stoichiometry Using a significant excess of imidazole can drive the reaction towards disubstitution. Employing a 1:1 molar ratio of 4,6-dichloropyrimidine to imidazole is recommended to favor monosubstitution.
Product Purification Challenges
Potential Cause Recommended Solution
Co-elution of Product and Impurities If the product and impurities have similar polarities, separation by column chromatography can be challenging. Experiment with different solvent systems (e.g., gradients of hexane/ethyl acetate or dichloromethane/methanol) to improve separation.
Product Precipitation During Workup The product may be sparingly soluble in the extraction solvent. Ensure the use of a suitable solvent in sufficient volume to keep the product dissolved during extraction and washing steps.

Experimental Protocols

A general procedure for the synthesis of this compound is as follows:

  • To a solution of 4,6-dichloropyrimidine (1.0 eq) in a suitable solvent such as DMF, add imidazole (1.0-1.2 eq).

  • Add a base, for example, potassium carbonate (2.0-3.0 eq).

  • Heat the reaction mixture with stirring at a temperature ranging from 80°C to 120°C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature, pour it into water, and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by silica gel column chromatography.

Data Presentation

Entry Base Solvent Temperature (°C) Time (h) Yield (%)
1K2CO3DMF1001275
2Cs2CO3DMF100882
3NaHTHF651868
4K2CO3Acetonitrile802465

Visualizations

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification 4,6-Dichloropyrimidine 4,6-Dichloropyrimidine Reaction_Mixture Combine & Heat (80-120°C) 4,6-Dichloropyrimidine->Reaction_Mixture Imidazole Imidazole Imidazole->Reaction_Mixture Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Reaction_Mixture Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->Reaction_Mixture Monitoring Monitor by TLC/LC-MS Reaction_Mixture->Monitoring Quenching Quench with Water Monitoring->Quenching Reaction Complete Extraction Extract with Organic Solvent Quenching->Extraction Drying Dry & Concentrate Extraction->Drying Purification Column Chromatography Drying->Purification Product This compound Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield Start Low or No Yield Check_Temp Is Reaction Temperature Sufficient? Start->Check_Temp Increase_Temp Increase Temperature Check_Temp->Increase_Temp No Check_Base Is the Base Appropriate? Check_Temp->Check_Base Yes Increase_Temp->Check_Base Change_Base Consider a Stronger or More Soluble Base Check_Base->Change_Base No Check_Solvent Is the Solvent Appropriate? Check_Base->Check_Solvent Yes Change_Base->Check_Solvent Change_Solvent Switch to a More Polar Aprotic Solvent Check_Solvent->Change_Solvent No Check_Decomposition Is there Evidence of Decomposition? Check_Solvent->Check_Decomposition Yes Change_Solvent->Check_Decomposition Reduce_Time_Temp Reduce Reaction Time and/or Temperature Check_Decomposition->Reduce_Time_Temp Yes Success Yield Improved Check_Decomposition->Success No Reduce_Time_Temp->Success

Caption: Troubleshooting logic for low product yield.

Identifying and minimizing byproducts in pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Pyrimidine Synthesis

Welcome to the Technical Support Center for pyrimidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical solutions for identifying and minimizing byproducts in common pyrimidine synthesis reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges encountered during pyrimidine synthesis, focusing on widely used methods such as the Biginelli and Pinner reactions.

Biginelli Reaction

The Biginelli reaction is a one-pot, three-component condensation reaction between an aldehyde, a β-ketoester, and urea or thiourea to produce dihydropyrimidinones (DHPMs).

Q1: I am observing a low yield of my desired dihydropyrimidinone (DHPM) in my Biginelli reaction. What are the common causes and how can I improve it?

A1: Low yields in the Biginelli reaction are a common issue and can be attributed to several factors:

  • Suboptimal Catalyst: The choice and amount of catalyst are critical. While classical methods use strong Brønsted acids like HCl, these can sometimes lead to side reactions. Lewis acids such as FeCl₃, ZnCl₂, or lanthanide triflates can be more effective alternatives. The catalyst's role is essential; in its absence, product formation is often difficult, with poor yields.[1][2] It is recommended to screen different catalysts and optimize their concentration for your specific substrates.[2]

  • Reaction Conditions: Temperature and reaction time are critical parameters. While refluxing in ethanol is common, some reactions benefit from milder conditions or, conversely, higher temperatures under solvent-free conditions. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is advisable to determine the optimal reaction time and prevent product degradation.[1][2]

  • Solvent Effects: The polarity of the solvent can significantly influence the reaction rate and yield. Polar solvents are generally preferred.[2] Experimenting with different solvents like ethanol, acetonitrile, or even solvent-free conditions can lead to improved outcomes.[1][2]

  • Purity of Reagents: Ensure the aldehyde, β-ketoester, and urea/thiourea are of high purity. Impurities can lead to unwanted side reactions and lower the yield of the desired product.[1][3]

Q2: My Biginelli reaction is producing a significant amount of a yellow, highly fluorescent byproduct. What is it and how can I minimize its formation?

A2: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[3] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (formed from the decomposition of urea at higher temperatures), competing with the desired Biginelli pathway.[3]

Here are some troubleshooting steps to minimize DHP formation:

  • Reaction Temperature: Higher temperatures favor the Hantzsch pathway. Running the reaction at a lower temperature can significantly reduce the formation of the DHP byproduct.[3]

  • Catalyst Choice: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Some Lewis acids may favor one pathway over the other.[3]

  • Order of Addition: Adding the urea last may in some cases help to minimize its decomposition into ammonia.[3]

Q3: I suspect the presence of N-acylurea byproducts in my crude product, which is making purification difficult. How can I confirm this and prevent their formation?

A3: N-acylureas can form as byproducts and complicate purification. These arise from the reaction of the β-ketoester with urea in a competing pathway.[3]

  • Characterization: N-acylureas can be identified by their characteristic signals in ¹H and ¹³C NMR spectroscopy and by mass spectrometry.[3]

  • Reaction Conditions: The formation of N-acylureas can sometimes be suppressed by carefully controlling the reaction stoichiometry and catalyst.[3]

  • Purification: Recrystallization is often the most effective method for removing N-acylurea impurities from the desired DHPM product. Careful selection of the recrystallization solvent is crucial.[3]

Pinner Pyrimidine Synthesis

The Pinner synthesis involves the condensation of a 1,3-dicarbonyl compound with an amidine.

Q1: My Pinner synthesis is resulting in a low yield and a complex mixture of byproducts. What are the common side reactions?

A1: Side reactions in the Pinner synthesis can arise from the self-condensation of the 1,3-dicarbonyl compound, hydrolysis of the amidine starting material, or incomplete cyclization.[3] The purity of the amidine salt is also critical.[3]

  • Amidine Quality: Use freshly prepared or purified amidine hydrochloride. Amidines can be hygroscopic and may hydrolyze over time.[3]

  • Anhydrous Conditions: Ensure strictly anhydrous conditions, as water can lead to the hydrolysis of intermediates and starting materials.[3]

  • Base Selection: The choice and stoichiometry of the base (e.g., sodium ethoxide, potassium carbonate) are crucial for promoting the desired cyclization while minimizing side reactions.[3]

  • Reaction Temperature: The optimal temperature will depend on the specific substrates. Monitor the reaction by TLC to avoid decomposition at excessively high temperatures.[3]

Q2: The cyclization step of my Pinner reaction is not proceeding to completion. How can I drive the reaction forward?

A2: Incomplete cyclization can be due to several factors, including insufficient activation of the carbonyl group or steric hindrance.

  • Catalyst: If not already using one, the addition of a catalytic amount of a Brønsted or Lewis acid can facilitate the final cyclization and dehydration steps.

  • Reaction Time: Some cyclizations are slow and may require extended reaction times.

  • Alternative Substrates: If steric hindrance is a suspected issue, consider using a more reactive 1,3-dicarbonyl equivalent.

Data Presentation: Impact of Reaction Conditions on Byproduct Formation

The following tables provide illustrative data on how different reaction parameters can influence the yield of the desired pyrimidine product and the formation of common byproducts.

Table 1: Effect of Catalyst on Product Distribution in the Biginelli Reaction

CatalystDHPM Yield (%)Hantzsch DHP Byproduct (%)
No Catalyst205
HCl6515
Yb(OTf)₃92<2
FeCl₃858

Note: Data are representative examples compiled from various sources to illustrate trends.[2][4]

Table 2: Influence of Temperature on Hantzsch DHP Byproduct Formation in the Biginelli Reaction

Temperature (°C)DHPM Yield (%)Hantzsch DHP Byproduct (%)
25 (Room Temp)55<1
60885
80 (Reflux in Ethanol)7518
100 (Solvent-free)907

Note: Data are representative examples based on qualitative descriptions in the literature indicating that higher temperatures favor the Hantzsch pathway.[3][5]

Table 3: Effect of Solvent on Yield in the Pinner Pyrimidine Synthesis

SolventYield (%)Comments
Ethanol75Common protic solvent, good for many substrates.
Acetonitrile82Aprotic polar solvent, can improve solubility and rates.
Toluene65Non-polar, may be less effective for polar intermediates.
Dichloromethane70Good for reactions at lower temperatures.

Note: Data are illustrative examples. Optimal solvent depends on the specific substrates and reaction conditions.[3]

Experimental Protocols

Protocol 1: Reaction Monitoring by Thin Layer Chromatography (TLC)

Objective: To monitor the progress of a pyrimidine synthesis reaction by observing the consumption of starting materials and the formation of the product.

Materials:

  • TLC plates (silica gel 60 F₂₅₄)

  • Developing chamber

  • Mobile phase (e.g., hexane:ethyl acetate mixture)

  • Capillary tubes for spotting

  • UV lamp (254 nm)

  • Staining solution (e.g., potassium permanganate)

Procedure:

  • Plate Preparation: Using a pencil, gently draw a starting line approximately 1 cm from the bottom of a TLC plate.[2]

  • Spotting: Using a capillary tube, spot a small amount of the reaction mixture on the starting line. Also spot the starting materials as references.

  • Development: Place the TLC plate in a developing chamber containing the appropriate mobile phase, ensuring the solvent level is below the starting line.[2] Cover the chamber and allow the solvent to ascend the plate.[2]

  • Visualization: Once the solvent front has reached about 1 cm from the top of the plate, remove the plate and mark the solvent front with a pencil.[2] Allow the plate to dry. Visualize the spots under a UV lamp or by using a chemical stain.[2]

  • Analysis: The disappearance of the starting material spots and the appearance of a new product spot indicate reaction progress. Calculate the Retention Factor (Rf) for each spot.

Protocol 2: Byproduct Analysis by High-Performance Liquid Chromatography (HPLC)

Objective: To quantitatively analyze the reaction mixture to determine the percentage of the desired product and any byproducts.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[2]

  • Mobile phase: Solvent A (water with 0.1% formic acid), Solvent B (acetonitrile with 0.1% formic acid)[2]

  • Syringe filters (0.22 µm)

Procedure:

  • Sample Preparation: Take an aliquot of the reaction mixture and quench the reaction if necessary. Dilute the sample with a suitable solvent (often the mobile phase).[2][6] Filter the sample through a 0.22 µm syringe filter.[2]

  • Chromatographic Conditions:

    • Set the flow rate (e.g., 1.0 mL/min).[2]

    • Set the detector wavelength (e.g., 254 nm, where many pyrimidines absorb UV light).[2]

    • Use a gradient elution, for example: Start with 95% A and 5% B, linearly increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.[2]

  • Analysis: Inject the prepared sample onto the HPLC system.

  • Data Interpretation: Analyze the resulting chromatogram. Identify the peaks corresponding to the starting materials, product, and byproducts by comparing their retention times with those of authentic standards. The peak area can be used to quantify the conversion and purity.[2]

Protocol 3: Quantitative NMR (qNMR) for Purity Assessment

Objective: To determine the absolute purity of a synthesized pyrimidine derivative.

Materials:

  • NMR spectrometer

  • High-purity internal standard (calibrant) with a known chemical structure and purity (e.g., maleic acid, dimethyl sulfone)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • High-precision analytical balance

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the pyrimidine product and the internal standard.[7]

    • Dissolve both in a precise volume of deuterated solvent in an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, calibrated 90° pulse).

  • Data Processing:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

  • Calculation:

    • Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Visualizations

Troubleshooting Workflow for Low Product Yield

low_yield_troubleshooting start Low Product Yield check_reaction Reaction Monitoring (TLC/HPLC) start->check_reaction incomplete_conversion Incomplete Conversion? check_reaction->incomplete_conversion side_products Significant Side Products? incomplete_conversion->side_products No optimize_conditions Optimize Reaction Conditions: - Increase Temperature/Time - Change Catalyst/Solvent incomplete_conversion->optimize_conditions Yes check_reagents Check Reagent Purity & Stoichiometry side_products->check_reagents Yes purification_issue Product Lost During Workup/Purification? side_products->purification_issue No success Improved Yield optimize_conditions->success check_reagents->optimize_conditions optimize_purification Optimize Purification: - Different Chromatography - Recrystallization purification_issue->optimize_purification Yes purification_issue->success No optimize_purification->success

Caption: A decision-making workflow for troubleshooting low yields in pyrimidine synthesis.

Decision Tree for Byproduct Identification

byproduct_identification start Unknown Byproduct Detected (TLC/HPLC) ms_analysis Analyze by LC-MS start->ms_analysis mw_determination Determine Molecular Weight (MW) ms_analysis->mw_determination compare_mw Compare MW with Expected Byproducts/Intermediates mw_determination->compare_mw mw_match MW Matches Expected Byproduct compare_mw->mw_match Yes mw_no_match MW Does Not Match compare_mw->mw_no_match No confirm_structure Confirm Structure of Byproduct mw_match->confirm_structure nmr_analysis Isolate and Analyze by NMR mw_no_match->nmr_analysis structure_elucidation Elucidate Structure nmr_analysis->structure_elucidation structure_elucidation->confirm_structure

Caption: A logical workflow for the identification of unknown byproducts.

Competing Pathways in Biginelli Synthesis

biginelli_vs_hantzsch cluster_biginelli Biginelli Pathway cluster_hantzsch Hantzsch Pathway reactants Aldehyde + β-Ketoester + Urea biginelli_intermediate Acyclic Ureide Intermediate reactants->biginelli_intermediate 1:1:1 Stoichiometry hantzsch_intermediate Enamine Intermediate reactants->hantzsch_intermediate 1:2 Stoichiometry (Excess Ketoester) dhpm Dihydropyrimidinone (Desired Product) biginelli_intermediate->dhpm Cyclization dhp 1,4-Dihydropyridine (Byproduct) hantzsch_intermediate->dhp Condensation & Cyclization

Caption: Competing reaction pathways in the Biginelli synthesis leading to the desired product or the Hantzsch byproduct.

References

Improving reaction selectivity in the synthesis of polysubstituted aminopyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of polysubstituted aminopyrimidines. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to reaction selectivity.

Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter during your experiments, focusing on improving reaction selectivity.

Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

Q1: My amination of a 2,4-dichloropyrimidine is producing a mixture of C2 and C4 isomers that are difficult to separate. How can I improve C4 selectivity?

A1: This is a common challenge as the inherent reactivity of an unsubstituted 2,4-dichloropyrimidine ring favors substitution at the C4 position, but often with moderate selectivity, leading to mixtures of C4 and C2 isomers.[1] Reactions with neutral nitrogen nucleophiles, for instance, frequently yield C4/C2 isomer ratios of only 1:1 to 4:1.[2] Here are several strategies to enhance C4 selectivity:

  • Palladium-Catalyzed Amination: For 6-aryl-2,4-dichloropyrimidines, switching to a palladium-catalyzed system can dramatically improve C4 selectivity. Using a catalyst like Pd(OAc)₂ with a suitable ligand (e.g., dppb) in the presence of a strong, non-nucleophilic base like Lithium bis(trimethylsilyl)amide (LiHMDS) has been shown to strongly favor the C4 isomer.[1]

  • Choice of Base and Solvent: The base and solvent system is critical. LiHMDS has been identified as a superior base for achieving high C4 regioselectivity in Pd-catalyzed reactions.[1][3] The order of addition is also crucial; pre-mixing the amine with LiHMDS before adding it to the catalyst and pyrimidine solution can prevent a non-selective background SNAr reaction.[3]

  • Substituent Effects: The electronic nature of substituents on the pyrimidine ring plays a significant role. An electron-withdrawing group (EWG) at the C5 position tends to enhance the natural preference for C4 substitution.[2]

Q2: How can I favor the formation of the C2-amino isomer in the reaction of a 2,4-dichloropyrimidine?

A2: While C4 substitution is generally favored, C2 selectivity can be achieved under specific conditions:

  • Substituent Effects: The presence of an electron-donating group (EDG), such as a methoxy (OMe) or methylamino (NHMe) group, at the C6 position can alter the electronic distribution of the pyrimidine ring, making the C2 position more susceptible to nucleophilic attack.[4]

  • Tertiary Amine Nucleophiles: For 2,4-dichloropyrimidines with an electron-withdrawing group at the C5 position, using tertiary amines as nucleophiles can lead to excellent C2 selectivity.[2][5] An in-situ N-dealkylation of an intermediate results in a product that corresponds to the reaction of a secondary amine at the C2 position.[5]

Q3: I am attempting a selective monoamination of 4,6-dichloropyrimidine. What conditions should I use?

A3: Selective monoamination of 4,6-dichloropyrimidine can be achieved in high yields without a catalyst.[1] The reaction of 4,6-dichloropyrimidine with adamantane-containing amines in the presence of potassium carbonate in DMF gives the mono-aminated product in good to excellent yields.[6] Steric hindrance in the amine can influence the yield.[6] Introducing a second amino group is more challenging due to the deactivating effect of the first amino group and typically requires palladium catalysis.[1]

Chemoselectivity and Side Reactions

Q4: I am observing unexpected byproducts in my Biginelli reaction. What are the common side reactions and how can I avoid them?

A4: The Biginelli reaction, a multicomponent reaction to synthesize dihydropyrimidinones, can sometimes yield side products. A common byproduct is a Hantzsch-type 1,4-dihydropyridine. This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (from urea decomposition at high temperatures), competing with the desired Biginelli pathway. To minimize this:

  • Control Reaction Temperature: Higher temperatures favor the Hantzsch pathway. Running the reaction at a lower temperature can significantly reduce the formation of this byproduct.

  • Catalyst Choice: The choice of Lewis or Brønsted acid catalyst can influence the selectivity between the Biginelli and Hantzsch pathways.

  • Order of Addition: Adding the urea last may help minimize its decomposition into ammonia.

Q5: My reaction yield is low, with a significant amount of unreacted starting materials. What are the likely causes?

A5: Low conversion can be attributed to several factors:

  • Catalyst Inactivity: Ensure your catalyst is active. Some catalysts may need regeneration or replacement. For palladium catalysts, ensure high-purity precursors are used.

  • Suboptimal Reaction Conditions: The reaction may require a longer reaction time or an adjustment in temperature. Microwave-assisted synthesis can often dramatically reduce reaction times and improve yields.[7]

  • Purity of Reagents: Impurities in starting materials can inhibit the reaction. Ensure all reactants and solvents are pure and dry, especially for moisture-sensitive reactions like the Buchwald-Hartwig amination.

Data Presentation

The following tables summarize quantitative data for various reaction conditions to aid in the optimization of your synthesis.

Table 1: Comparison of C4/C2 Selectivity in the Amination of 6-(4-fluorophenyl)-2,4-dichloropyrimidine

EntryAmineConditionsC4:C2 RatioYield (%) of C4 Isomer
1DibutylamineK₂CO₃, DMAc, rt, 1h70:30-
2DibutylaminePd(OAc)₂/dppb (2 mol%), LiHMDS, THF, 0 °C, 1h>99:195
3PiperidineK₂CO₃, DMAc, rt, 1h80:20-
4PiperidinePd(OAc)₂/dppb (2 mol%), LiHMDS, THF, 0 °C, 1h>99:196
5AnilineK₂CO₃, DMAc, rt, 1h80:20-
6AnilineLiHMDS, THF, 0 °C, 1h (No Catalyst)95:593

Data adapted from Organic Letters, 2005, 7(24), pp 5509–5511.[3]

Table 2: Microwave-Assisted vs. Conventional Heating for Biginelli-type Synthesis of 2-Aminopyrimidines

AldehydeAcetophenoneMethodTimeYield (%)
4-Cl-Ph4-Me-PhConventional8 h75
4-Cl-Ph4-Me-PhMicrowave10 min92
4-MeO-Ph4-Cl-PhConventional10 h70
4-MeO-Ph4-Cl-PhMicrowave12 min88
4-NO₂-PhPhConventional6 h80
4-NO₂-PhPhMicrowave8 min95

Data is illustrative and based on trends reported in microwave-assisted synthesis literature.[7]

Experimental Protocols

Protocol 1: Palladium-Catalyzed C4-Selective Amination of 6-Aryl-2,4-dichloropyrimidine

This protocol is adapted for high C4-regioselectivity.[1][3]

Materials:

  • 6-Aryl-2,4-dichloropyrimidine (1.0 equiv)

  • Secondary amine (1.1 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • 1,4-Bis(diphenylphosphino)butane (dppb, 2.2 mol%)

  • Lithium bis(trimethylsilyl)amide (LiHMDS, 1.0 M in THF, 1.1 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon), add Pd(OAc)₂ and dppb.

  • Add the 6-aryl-2,4-dichloropyrimidine followed by anhydrous THF.

  • In a separate flask, dissolve the secondary amine in anhydrous THF and cool the solution to 0 °C.

  • Add the LiHMDS solution dropwise to the amine solution while maintaining the temperature at 0 °C.

  • Transfer the pre-mixed amine/LiHMDS solution to the flask containing the substrate and catalyst via cannula.

  • Stir the reaction at 0 °C for 1 hour, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Catalyst-Free Nucleophilic Aromatic Substitution (SNAr)

This protocol is a general procedure for the amination of chloropyrimidines.[8][9]

Materials:

  • Chloropyrimidine derivative (e.g., 2-amino-4,6-dichloropyrimidine) (1.0 equiv)

  • Substituted amine (1.0 equiv)

  • Triethylamine (2.0 equiv)

  • Distilled water

  • Ethanol

Procedure:

  • Finely grind the chloropyrimidine (3 mmol), the substituted amine (3 mmol), and triethylamine (6 mmol).

  • Heat the mixture in a sealed vial at 80–90 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane and ethyl acetate solvent system.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add distilled water to the reaction mixture to precipitate the product.

  • Filter the resulting precipitate.

  • Recrystallize the crude product from ethanol to obtain the purified aminopyrimidine derivative.

Protocol 3: Microwave-Assisted Biginelli Reaction

This protocol describes a rapid synthesis of dihydropyrimidinone derivatives.[7][10]

Materials:

  • Aromatic aldehyde (1 mmol)

  • β-Ketoester (e.g., ethyl acetoacetate) (1 mmol)

  • Guanidine nitrate (1.5 mmol)

  • Potassium tert-butoxide (catalytic amount)

  • Ethanol

Procedure:

  • In a microwave process vial, combine the aromatic aldehyde, β-ketoester, and guanidine nitrate.

  • Add a catalytic amount of potassium tert-butoxide.

  • Add ethanol as the solvent.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 120 °C for 10-15 minutes.

  • After cooling, the solid product is typically washed with cold water and a suitable organic solvent (e.g., ethanol) to afford the pure product.

Mandatory Visualizations

Reaction Mechanisms and Workflows

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product pyrimidine 2,4-Dichloropyrimidine meisenheimer Meisenheimer Complex (Resonance Stabilized) pyrimidine->meisenheimer Nucleophilic Attack at C4 nucleophile Nucleophile (Nu⁻) product C4-Substituted Pyrimidine meisenheimer->product Elimination of Leaving Group leaving_group Chloride Ion (Cl⁻) meisenheimer->leaving_group

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr) at the C4 position.

Experimental_Workflow_Pd_Catalysis start Start reagent_prep Reagent Preparation: - Dry Solvents - Weigh Reagents start->reagent_prep reaction_setup Reaction Setup (Inert Atmosphere): - Add Catalyst, Ligand, Base - Add Pyrimidine Substrate reagent_prep->reaction_setup amine_addition Amine Addition: - Add Amine Solution reaction_setup->amine_addition heating Heating & Stirring: - Set Temperature (e.g., 80-120 °C) - Monitor by TLC/LC-MS amine_addition->heating workup Workup: - Quench Reaction - Aqueous Extraction heating->workup purification Purification: - Column Chromatography - Recrystallization workup->purification end Pure Product purification->end

Caption: General workflow for Palladium-Catalyzed Amination.

Troubleshooting_Logic start Poor Reaction Selectivity issue_type Identify Issue Type start->issue_type regioselectivity Poor Regioselectivity (C2/C4 Mixture) issue_type->regioselectivity Regio chemoselectivity Poor Chemoselectivity (Side Products) issue_type->chemoselectivity Chemo regio_sol Troubleshooting Regioselectivity regioselectivity->regio_sol chemo_sol Troubleshooting Chemoselectivity chemoselectivity->chemo_sol regio_opts Options: - Change Catalyst System (e.g., Pd) - Modify Base/Solvent - Alter Substituents (EWG/EDG) regio_sol->regio_opts chemo_opts Options: - Adjust Temperature - Change Order of Addition - Optimize Reactant Stoichiometry chemo_sol->chemo_opts success Improved Selectivity regio_opts->success chemo_opts->success

Caption: Logical workflow for troubleshooting poor reaction selectivity.

References

Technical Support Center: Microwave-Assisted Organic Synthesis of Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the microwave-assisted organic synthesis (MAOS) of heterocyclic compounds. It is intended for researchers, scientists, and drug development professionals utilizing this technology.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during your experiments in a question-and-answer format.

Reaction & Yield Issues

Q1: My reaction yield is lower than expected or the reaction is not going to completion. What should I do?

A1: Low yields in microwave synthesis can stem from several factors. Here is a step-by-step approach to troubleshoot this issue:

  • Increase the Temperature: The reaction rate can often be significantly increased by raising the temperature. A general rule of thumb is that a 10°C increase can double the reaction rate.[1] Most microwave reactors operate between 60°C and 250°C.[1] Aim for a temperature as high as your reactants and products can tolerate without decomposition.[1]

  • Extend the Reaction Time: While microwave synthesis is known for rapid reactions, some transformations may still require longer irradiation times.[1] If increasing the temperature is not feasible, try extending the reaction duration.

  • Increase Reactant Concentration: For bimolecular or trimolecular reactions, increasing the concentration of reactants can lead to a faster reaction rate.[1][2]

  • Change the Solvent: The choice of solvent is critical. Polar solvents like DMF, NMP, DMSO, and alcohols are generally good microwave absorbers and heat efficiently.[1][3] If you are using a non-polar solvent like toluene or THF, the heating efficiency may be poor.[1] In such cases, you can either switch to a more polar solvent or add a small amount of an ionic liquid to increase microwave absorption.[1]

  • Check Reagent Stability: Ensure that your starting materials and the desired product are stable at the high temperatures achieved in the microwave reactor. Decomposition can be a significant cause of low yields.[4] Consult the Material Safety Data Sheet (MSDS) for thermal stability information.[4]

Q2: I am observing significant decomposition of my starting materials or product. How can I prevent this?

A2: Decomposition is a common issue when working at elevated temperatures. To mitigate this:

  • Lower the Reaction Temperature: This is the most direct way to prevent thermal degradation. Find a balance between a reasonable reaction rate and the stability of your compounds.

  • Reduce the Reaction Time: Minimize the exposure of your compounds to high temperatures by using the shortest possible reaction time that still affords a good yield.

  • Use a Less Polar Solvent: In some cases, a very efficient microwave-absorbing solvent can lead to localized overheating. Switching to a medium or low absorbing solvent can provide more controlled heating.

  • Check for Hot Spots: Inhomogeneous heating can lead to localized areas of very high temperature, causing decomposition. Ensure proper stirring to distribute the heat evenly.[4]

Equipment & Safety Issues

Q3: I see sparks or arcing inside the microwave cavity. What is causing this and is it dangerous?

A3: Arcing in a microwave reactor is a serious safety concern that should be addressed immediately. It can damage the instrument and potentially lead to a fire or explosion.[5][6] Common causes include:

  • Presence of Metal: Metal objects, including stir bars with exposed metal, metal powders that are not fully submerged in solvent, or even metallic deposits on the vial walls, can cause arcing.[4][5][7] Ensure you are using appropriate, non-metallic equipment and that any metal catalysts are well-dispersed in the reaction mixture.

  • Damaged Waveguide Cover: The waveguide cover is a component inside the microwave that protects the magnetron. If it's dirty, burnt, or cracked, it can cause arcing.[6][8]

  • Chipped Interior Paint: Exposed metal from chipped paint on the interior walls of the microwave can also lead to sparking.[5][8]

  • Soil Buildup: An accumulation of food or chemical residue inside the microwave cavity can carbonize and cause arcing.[6]

If you observe arcing, stop the microwave immediately and inspect the cavity and your reaction setup.

Q4: The pressure in my reaction vial is exceeding the safe limit. How can I manage the pressure?

A4: Excessive pressure buildup is a significant safety hazard in sealed-vessel microwave synthesis.[9] Here's how to manage it:

  • Choose the Right Solvent: Solvents with low boiling points (e.g., methanol, dichloromethane) will generate higher pressures at a given temperature.[1] Consider switching to a higher-boiling point solvent if excessive pressure is an issue.

  • Reduce the Reaction Volume: Do not overfill the reaction vial. A sufficient headspace is necessary to accommodate the vapor pressure of the solvent at elevated temperatures.[1][3]

  • Avoid Gas-Evolving Reactions: Be cautious with reactions that produce gaseous byproducts, as this will contribute to the total pressure inside the vial.[9]

  • Start with a Lower Temperature: Begin your reaction at a lower temperature and gradually increase it while monitoring the pressure.

Q5: How do I choose the correct reaction vial for my experiment?

A5: Selecting the appropriate reaction vial is crucial for both safety and reaction efficiency.

  • Vial Size and Volume: Use a vial size that is appropriate for your reaction volume. Do not underfill or overfill the vial, as this can lead to inaccurate temperature readings and excessive pressure buildup, respectively.[1][3] Vials typically come in sizes ranging from 0.2 mL to 20 mL.[9]

  • Vial Material: Ensure the vials are made from high-quality, microwave-safe borosilicate glass that can withstand high temperatures and pressures.[10]

  • Pressure Rating: Check the pressure rating of the vials and ensure it is suitable for your reaction conditions. Heavy-walled vials are designed to withstand higher pressures.[10]

Process Optimization & Scalability

Q6: I want to scale up my microwave reaction. What are the main challenges?

A6: Scaling up microwave-assisted reactions is not always straightforward. Key challenges include:

  • Microwave Penetration Depth: Microwaves have a limited penetration depth, which can lead to uneven heating in larger reaction volumes.[11][12] This can result in lower yields and the formation of byproducts.

  • Heat Transfer: Efficiently removing excess heat can be difficult in larger-scale batch reactors.

  • Safety: Handling larger volumes at high pressures increases the potential safety risks.[12]

For larger-scale synthesis, continuous-flow microwave reactors are often a better option than large batch reactors, as they address the issue of microwave penetration and allow for better temperature control.[12]

Quantitative Data Summary

The following table provides a summary of key parameters for common solvents used in microwave-assisted organic synthesis.

SolventBoiling Point (°C) at 1 atmMicrowave AbsorptionDielectric Constant (ε) at 20°CMax. Recommended Temp. (°C)
Acetonitrile82Good37.5200
N,N-Dimethylformamide (DMF)153Good36.7250
Dimethyl Sulfoxide (DMSO)189Good46.7250
Ethanol78Good24.5180
Methanol65Good32.7150
Water100High80.1250
Toluene111Poor2.38220
Dichloromethane40Medium9.08150
Tetrahydrofuran (THF)66Poor7.58180

Note: The maximum recommended temperatures are approximate and can vary depending on the specific microwave reactor and vial type. Always consult your instrument's manual for precise pressure and temperature limits.

Experimental Protocols

Protocol 1: Microwave-Assisted Fischer Indole Synthesis

This protocol describes the synthesis of 2-phenylindole from phenylhydrazine and acetophenone.

  • Reagents:

    • Phenylhydrazine (1.0 mmol, 108 mg)

    • Acetophenone (1.0 mmol, 120 mg)

    • Eaton's Reagent (polyphosphoric acid in methane sulfonic acid) (2 mL)

  • Apparatus:

    • 10 mL microwave reaction vial with a magnetic stir bar

    • Microwave reactor

  • Procedure:

    • To a 10 mL microwave vial containing a magnetic stir bar, add phenylhydrazine and acetophenone.

    • Carefully add Eaton's Reagent (2 mL) to the vial.

    • Seal the vial and place it in the microwave reactor.

    • Irradiate the reaction mixture at 170°C for 10 minutes with stirring.[13]

    • After the reaction, allow the vial to cool to room temperature.

    • Carefully quench the reaction by pouring the mixture onto crushed ice.

    • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Hantzsch Pyridine Synthesis

This protocol outlines the synthesis of a substituted pyridine derivative.

  • Reagents:

    • 3-(trimethylsilyl)propynal (0.53 mmol, 50 mg)

    • Ethyl acetoacetate (1.1 mmol, 0.14 g)

    • Ammonium acetate (1.6 mmol, 0.12 g)

    • Ethanol/Glacial Acetic Acid mixture (5:1, 2 mL)

  • Apparatus:

    • Sealed microwave tube

    • Microwave reactor

  • Procedure:

    • In a sealed microwave tube, prepare a solution of 3-(trimethylsilyl)propynal, ethyl acetoacetate, and ammonium acetate in the ethanol/glacial acetic acid mixture.[14]

    • Place the sealed tube in the microwave reactor.

    • Irradiate at 120°C for 7 minutes with an initial power of 90 W.[14]

    • After irradiation, cool the reaction mixture with a stream of compressed air.

    • Remove the solvent in vacuo.

    • Partition the resulting residue between a saturated aqueous solution of NaHCO₃ (25 mL) and CH₂Cl₂ (25 mL).[14]

    • Extract the aqueous layer with CH₂Cl₂ (2 x 15 mL).

    • Combine the organic extracts, wash with brine (15 mL), dry over Na₂SO₄, and concentrate in vacuo to yield the product.[14]

Mandatory Visualization

TroubleshootingWorkflow cluster_start Start cluster_troubleshooting Troubleshooting Steps cluster_evaluation Evaluation cluster_end End start Unsatisfactory Reaction Outcome (Low Yield / Incomplete Reaction) temp Increase Temperature (e.g., by 10-20°C) start->temp arcing Check for Arcing (Metal, Damaged Parts) start->arcing Safety Alert pressure Monitor Pressure (Adjust Temp/Volume) start->pressure Safety Alert eval Evaluate Results temp->eval Re-run Experiment time Extend Reaction Time time->eval Re-run Experiment conc Increase Reactant Concentration conc->eval Re-run Experiment solvent Change Solvent (Consider Polarity) solvent->eval stability Check Reagent/Product Stability (MSDS) stability->temp Lower Temperature fail Further Optimization Needed arcing->fail Address Cause pressure->fail Address Cause eval->time No Improvement eval->conc No Improvement eval->solvent eval->stability Decomposition Observed success Successful Synthesis eval->success Improved Outcome eval->fail Persistent Issues

Caption: Troubleshooting workflow for microwave-assisted organic synthesis.

References

Proper storage and handling conditions for 4-Chloro-6-(1H-imidazol-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Chloro-6-(1H-imidazol-1-yl)pyrimidine

This guide provides detailed information on the proper storage, handling, and troubleshooting for this compound, a key intermediate in pharmaceutical and agrochemical research.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

To ensure the stability and purity of this compound, it is crucial to adhere to the following storage conditions.

Storage Condition Summary

ParameterRecommended ConditionRationale
Temperature 0-8°C[1]Minimizes degradation and preserves chemical integrity.
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen)Prevents reaction with atmospheric moisture and oxygen.
Container Tightly sealed, light-resistant containerProtects from moisture and light-induced degradation.
Location Cool, dry, and well-ventilated area[2]Ensures a stable storage environment.

Q2: What personal protective equipment (PPE) should be worn when handling this compound?

Appropriate personal protective equipment is essential to ensure safety when working with this compound.

Recommended Personal Protective Equipment (PPE)

PPE TypeSpecificationPurpose
Gloves Chemical-resistant gloves (e.g., Nitrile rubber)To prevent skin contact.
Eye Protection Safety glasses with side-shields or gogglesTo protect eyes from splashes or dust.
Lab Coat Standard laboratory coatTo protect clothing and skin.
Respiratory Use in a well-ventilated area or under a fume hood. A respirator may be necessary for handling large quantities or in case of insufficient ventilation.[2]To avoid inhalation of dust or vapors.

Q3: How should I handle spills of this compound?

In the event of a spill, follow these steps to ensure safe cleanup.

Spill_Cleanup_Workflow cluster_prep Preparation cluster_cleanup Cleanup cluster_disposal Disposal Evacuate Evacuate Area Ventilate Ensure Ventilation Evacuate->Ventilate 1. WearPPE Wear Appropriate PPE Ventilate->WearPPE 2. Contain Contain Spill WearPPE->Contain 3. Absorb Absorb with Inert Material Contain->Absorb 4. Collect Collect into Waste Container Absorb->Collect 5. Seal Seal Waste Container Collect->Seal 6. Label Label as Hazardous Waste Seal->Label 7. Dispose Dispose According to Regulations Label->Dispose 8.

Spill Cleanup Workflow

Troubleshooting Guide

Problem: The compound appears discolored or has clumped together.

  • Possible Cause: This may indicate degradation due to improper storage, such as exposure to moisture, light, or elevated temperatures.

  • Solution:

    • Verify that the storage conditions meet the recommendations (0-8°C, dry, inert atmosphere).

    • If the compound's integrity is questionable, it is advisable to perform analytical testing (e.g., NMR, HPLC) to assess purity before use.

    • Discard the material if significant degradation is confirmed, following appropriate hazardous waste disposal protocols.

Problem: Inconsistent experimental results are observed.

  • Possible Cause: Inconsistent results can arise from partial degradation of the compound or contamination.

  • Solution:

    • Purity Check: Analyze a sample of the starting material for purity.

    • Handling Technique Review: Ensure that the compound is handled under an inert atmosphere, especially when preparing solutions, to prevent hydrolysis.

    • Solvent Purity: Use anhydrous solvents to prevent reaction with the chloro-substituent.

Troubleshooting_Logic cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Corrective Actions InconsistentResults Inconsistent Experimental Results Degradation Compound Degradation InconsistentResults->Degradation Contamination Contamination InconsistentResults->Contamination HandlingError Improper Handling InconsistentResults->HandlingError PurityAnalysis Perform Purity Analysis (NMR, HPLC) Degradation->PurityAnalysis Contamination->PurityAnalysis ReviewHandling Review Handling Procedures (e.g., inert atmosphere) HandlingError->ReviewHandling NewBatch Use a Fresh Batch of Compound PurityAnalysis->NewBatch If purity is low CheckSolvents Use Anhydrous Solvents ReviewHandling->CheckSolvents

Troubleshooting Inconsistent Results

Experimental Protocols

While this compound is an intermediate, a general workflow for its use in a nucleophilic substitution reaction is provided below.

General Protocol for Nucleophilic Aromatic Substitution

  • Reaction Setup:

    • Under an inert atmosphere (Argon or Nitrogen), add this compound to an oven-dried flask.

    • Dissolve the starting material in an appropriate anhydrous solvent (e.g., DMF, DMSO, or acetonitrile).

  • Reagent Addition:

    • Add the desired nucleophile (e.g., an amine or thiol) to the reaction mixture.

    • If necessary, add a non-nucleophilic base (e.g., diisopropylethylamine or potassium carbonate) to scavenge the HCl byproduct.

  • Reaction Monitoring:

    • Stir the reaction at the appropriate temperature (this may range from room temperature to elevated temperatures).

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification:

    • Once the reaction is complete, quench the reaction mixture (e.g., with water or a saturated aqueous solution of ammonium chloride).

    • Extract the product with a suitable organic solvent.

    • Dry the combined organic layers over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

    • Concentrate the solution under reduced pressure.

    • Purify the crude product by column chromatography, recrystallization, or distillation.

Experimental_Workflow Setup 1. Reaction Setup (Inert Atmosphere, Anhydrous Solvent) Addition 2. Reagent Addition (Nucleophile, Base) Setup->Addition Monitoring 3. Reaction Monitoring (TLC, LC-MS) Addition->Monitoring Workup 4. Workup (Quench, Extract, Dry) Monitoring->Workup Purification 5. Purification (Chromatography, Recrystallization) Workup->Purification Characterization 6. Product Characterization (NMR, MS) Purification->Characterization

General Experimental Workflow

References

Challenges and solutions in scaling up pyrimidine derivative production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered when scaling up the production of pyrimidine derivatives.

Troubleshooting Guides

This section provides solutions to specific issues that may arise during the synthesis and purification of pyrimidine derivatives on a larger scale.

Issue 1: Low Reaction Yield

Question: We are experiencing a significant drop in yield when scaling up our pyrimidine synthesis from benchtop to pilot scale. What are the potential causes and solutions?

Answer: A decrease in yield upon scale-up is a common challenge. Several factors can contribute to this issue. A systematic investigation into the following areas is recommended:

  • Purity of Starting Materials: Impurities in reactants that are negligible on a small scale can have a significant impact on larger reactions. Ensure all starting materials are of high purity and adequately dried, as residual moisture can interfere with many reactions in heterocyclic chemistry.[1]

  • Reaction Conditions: Non-optimal temperature, pressure, or reaction time can lead to incomplete reactions or product degradation.[1] It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Reagent Stoichiometry: Inaccurate molar ratios of reactants can result in low conversion of the limiting reagent.[1] Precise calculation and measurement of all reactants are critical.

  • Atmosphere Control: Many pyrimidine synthesis reactions are sensitive to air and moisture.[1] Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly improve yields.

  • Mixing and Heat Transfer: Inefficient mixing in larger reactors can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. Ensure the reactor's agitation is sufficient for the reaction volume. Similarly, heat transfer is less efficient at scale, which can affect reaction kinetics and selectivity.

Issue 2: Formation of Unexpected Side-Products

Question: Our scaled-up reaction is generating a higher percentage of impurities and side-products, complicating purification. How can we mitigate this?

Answer: The formation of side-products can significantly reduce the overall yield and complicate the purification process. Consider the following potential causes and solutions:

  • Side Reactions: The inherent reactivity of the pyrimidine ring and its precursors can lead to various side reactions like dimerization, polymerization, or rearrangement.[1] Modifying reaction conditions, such as lowering the temperature or changing the solvent, can help minimize these unwanted reactions.

  • Lack of Regioselectivity: When synthesizing substituted pyrimidines, a lack of regioselectivity can lead to the formation of multiple isomers.[1] The use of appropriate protecting or directing groups can enhance the regioselectivity of the reaction.

  • Over-alkylation or Acylation: In reactions involving alkylating or acylating agents, multiple substitutions on the pyrimidine ring can occur.[1] Controlling the stoichiometry of the electrophile and the reaction time is critical to prevent this.

Issue 3: Difficulties in Product Purification and Isolation

Question: We are struggling with the purification of our target pyrimidine derivative at a larger scale. What strategies can we employ?

Answer: Isolating the desired pyrimidine derivative from the reaction mixture can be challenging due to the presence of impurities with similar physicochemical properties.[1]

  • Similar Polarity of Products and Impurities: If the desired product and impurities have similar polarities, separation by column chromatography can be difficult.[1] Experiment with different solvent systems or consider alternative purification techniques like preparative HPLC or crystallization.

  • Product Instability: The target compound may be unstable under the purification conditions (e.g., on silica gel).[1] In such cases, using a different stationary phase like alumina or employing non-chromatographic purification methods might be necessary.

  • Incomplete Removal of Catalysts or Reagents: Residual catalysts or unreacted reagents can co-elute with the product.[1] Proper work-up procedures, including aqueous washes and extractions, are essential to remove these impurities before chromatographic purification.

Issue 4: Challenges with Product Crystallization and Polymorphism

Question: Our pyrimidine derivative is difficult to crystallize, and we are observing different crystalline forms (polymorphs). How can we control this?

Answer: Crystallization is a critical step for achieving high purity.

  • Troubleshooting Crystallization: If a compound fails to crystallize, the solution may not be supersaturated, or the compound may be too soluble in the chosen solvent.[2] Try evaporating some of the solvent or adding an anti-solvent.[2]

  • Controlling Polymorphism: The formation of different polymorphs can be influenced by factors such as the solvent, cooling rate, and the presence of impurities. A systematic screening of crystallization conditions is often necessary to identify the desired stable polymorphic form.

Issue 5: Poor Solubility of the Final Product

Question: The final pyrimidine derivative has very low solubility in common solvents, which is a major hurdle for formulation. What can we do?

Answer: Poor solubility is a common issue for many active pharmaceutical ingredients (APIs). Several strategies can be employed to enhance solubility:

  • Salt Formation: For ionizable pyrimidine derivatives, forming a salt can significantly increase solubility.[3]

  • Particle Size Reduction: Techniques like micronization can increase the surface area of the solid, leading to improved dissolution rates.[4][5]

  • Amorphous Solid Dispersions: Creating an amorphous form of the drug dispersed in a polymer matrix can enhance solubility.[3][4]

  • Co-crystallization: Forming a co-crystal with a suitable co-former can modify the physicochemical properties of the API, including solubility.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control when scaling up pyrimidine synthesis?

A1: The most critical parameters are typically the purity of starting materials, strict control of reaction temperature and time, efficient mixing, the choice of solvent, and maintaining an inert atmosphere for sensitive reactions.

Q2: How can we manage the exothermic nature of some pyrimidine synthesis reactions at scale?

A2: Managing exotherms is crucial for safety. Key strategies include:

  • Controlled Addition: Adding one of the reactants gradually (semi-batch) or using a continuous feeding process helps to control the rate of heat generation.[6]

  • Dilution: Using an appropriate solvent increases the thermal mass of the reaction mixture, helping to absorb heat.[6]

  • Efficient Cooling: Ensure the reactor is equipped with a cooling system that has sufficient capacity to remove the heat generated.[6]

  • Thermal Hazard Assessment: Conduct a thorough thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry to understand the reaction's thermal profile.[6]

Q3: What are the key safety precautions for handling reagents and waste in large-scale pyrimidine production?

A3:

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. For handling highly hazardous materials or when generating dust or aerosols, a respirator may be necessary.[7]

  • Ventilation: Handle all chemicals in a well-ventilated area, preferably within a fume hood.[8]

  • Waste Disposal: Treat all pyrimidine derivative waste, including contaminated materials, as hazardous waste.[7] Segregate halogenated organic waste from non-halogenated streams.[7] All waste containers must be clearly labeled with the full chemical name and associated hazards.[7] Follow your institution's specific waste disposal protocols.

Data Presentation

Table 1: Comparison of Pyrimidine Synthesis Methods

Synthesis MethodKey ReactantsCatalyst/ReagentSolventReaction TimeTypical Yield (%)Common Challenges
Biginelli Reaction (Conventional) Aldehyde, β-Ketoester, Urea/ThioureaAcidic (e.g., HCl) or Lewis AcidEthanol1.5 - 24 hours60-90Low yields with certain substrates, long reaction times.
Biginelli Reaction (Microwave-Assisted) Aldehyde, β-Ketoester, Urea/ThioureaVarious catalystsSolvent-free or polar solvents5 - 20 minutes72-95Requires specialized equipment, potential for pressure buildup.
Suzuki-Miyaura Coupling Halogenated Pyrimidine, Boronic Acid/EsterPalladium Catalyst, BaseToluene, Dioxane, Water2 - 24 hours70-95Catalyst sensitivity, potential for side reactions (e.g., dehalogenation).
Pinner Synthesis 1,3-Dicarbonyl Compound, AmidineAcid or BaseVariesVariesModerateLimited substrate scope.

Note: Yields are highly dependent on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: Scale-Up of the Biginelli Reaction

This protocol provides a general guideline for the synthesis of a dihydropyrimidinone (DHPM).

  • Reactor Setup: Charge a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe with the aldehyde (1.0 eq), β-ketoester (1.0 eq), and urea or thiourea (1.5 eq).

  • Solvent and Catalyst Addition: Add the chosen solvent (e.g., ethanol) to the reactor. Add the catalyst (e.g., a catalytic amount of HCl or a Lewis acid) to the mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux) with efficient stirring.

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting materials are consumed.

  • Work-up: Cool the reaction mixture to room temperature. If a precipitate forms, filter the solid and wash it with a small amount of cold solvent. If no precipitate forms, concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Protocol 2: Scale-Up of the Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines a general procedure for the palladium-catalyzed coupling of a halogenated pyrimidine with a boronic acid.

  • Inert Atmosphere Setup: To a dry, inerted reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, add the halogenated pyrimidine (1.0 eq), the boronic acid or ester (1.1-1.5 eq), and the base (2-3 eq).

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (and ligand, if separate). Add the degassed anhydrous solvent (e.g., toluene) via cannula or pump.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Mandatory Visualization

experimental_workflow Experimental Workflow for Pyrimidine Derivative Scale-Up cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis s1 Reactor Setup (Inert Atmosphere) s2 Reagent Addition (Controlled) s1->s2 s3 Reaction Monitoring (TLC/HPLC) s2->s3 w1 Quenching/ Neutralization s3->w1 w2 Extraction w1->w2 w3 Drying w2->w3 p1 Chromatography/ Crystallization w3->p1 p2 Characterization (NMR, MS, HPLC) p1->p2 troubleshooting_low_yield Troubleshooting Low Yield in Pyrimidine Synthesis start Low Yield Observed c1 Check Starting Material Purity start->c1 c2 Optimize Reaction Conditions c1->c2 Pure/Dry s1 Purify/Dry Starting Materials c1->s1 Impure/Wet c3 Verify Stoichiometry c2->c3 Optimal s2 Adjust Temperature, Time, or Solvent c2->s2 Suboptimal c4 Ensure Inert Atmosphere c3->c4 Correct s3 Recalculate and Re-weigh Reagents c3->s3 Incorrect c4->start Inert s4 Implement Inert Gas Blanket c4->s4 Not Inert de_novo_pyrimidine_synthesis De Novo Pyrimidine Biosynthesis Pathway cluster_reactants Precursors glutamine Glutamine carbamoyl_phosphate Carbamoyl Phosphate glutamine->carbamoyl_phosphate co2 CO2 co2->carbamoyl_phosphate aspartate Aspartate carbamoyl_aspartate Carbamoyl Aspartate aspartate->carbamoyl_aspartate carbamoyl_phosphate->carbamoyl_aspartate dihydroorotate Dihydroorotate carbamoyl_aspartate->dihydroorotate orotate Orotate dihydroorotate->orotate omp Orotidine 5'-monophosphate (OMP) orotate->omp ump Uridine 5'-monophosphate (UMP) omp->ump

References

Technical Support Center: Overcoming Purification Difficulties with Imidazole-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and Frequently Asked Questions (FAQs) to address common challenges encountered during the purification of imidazole-containing compounds.

Frequently Asked Questions (FAQs)

Q1: Why are imidazole-containing compounds often difficult to purify?

A1: Imidazole-containing compounds can present several purification challenges due to the unique properties of the imidazole ring. The two nitrogen atoms in the ring can act as both hydrogen bond donors and acceptors, leading to strong interactions with polar stationary phases like silica gel, which can cause peak tailing and poor separation in column chromatography. The basic nature of the imidazole ring can also lead to unwanted interactions. Furthermore, their polarity can make them highly soluble in polar solvents, complicating extraction and crystallization processes. Some imidazole derivatives also have limited solubility in common organic solvents, making purification by recrystallization challenging.

Q2: My imidazole-containing compound is showing significant tailing on a silica gel column. What can I do to improve the peak shape?

A2: Tailing on silica gel is a common issue with basic compounds like imidazoles due to strong interactions with acidic silanol groups on the silica surface. To mitigate this, you can try the following:

  • Add a basic modifier to your eluent: A small amount of a basic additive, such as triethylamine (0.1-1%) or pyridine, can be added to the mobile phase. These modifiers compete with your compound for binding to the active sites on the silica, reducing tailing and improving peak shape.

  • Use a different stationary phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or a bonded phase like diol or amino-functionalized silica.

  • Reverse-phase chromatography: If your compound has sufficient hydrophobic character, reverse-phase chromatography (e.g., using a C18 column) can be an excellent alternative to normal-phase chromatography on silica gel.

Q3: I am struggling to crystallize my imidazole derivative. It either "oils out" or remains in solution. What troubleshooting steps can I take?

A3: Crystallization difficulties are common, but several strategies can help induce crystal formation:

  • Solvent selection is key: The ideal recrystallization solvent should dissolve your compound poorly at room temperature but well at elevated temperatures. Experiment with a variety of solvents with different polarities.

  • Use a co-solvent system: If a single solvent is not effective, a binary solvent system (a "good" solvent in which your compound is soluble and a "poor" solvent in which it is less soluble) can be used. Dissolve your compound in a minimal amount of the hot "good" solvent and then slowly add the "poor" solvent until the solution becomes slightly turbid.

  • Induce crystallization:

    • Scratching: Gently scratch the inside of the flask at the solution-air interface with a glass rod to create nucleation sites.

    • Seeding: Add a tiny crystal of the pure compound (if available) to the supersaturated solution to initiate crystal growth.

  • Slow cooling: Allow the solution to cool slowly to room temperature before placing it in a refrigerator or ice bath. Rapid cooling can lead to the formation of oils or amorphous solids.

Q4: After purifying my His-tagged protein using Immobilized Metal Affinity Chromatography (IMAC), the protein precipitates upon removal of imidazole. Why does this happen and how can I prevent it?

A4: Imidazole is used to elute His-tagged proteins from the IMAC resin by competing with the histidine tag for binding to the metal ions (e.g., Ni2+). However, it can also play a role in protein stability. The precipitation upon its removal could be due to several factors:

  • Protein instability: The high concentration of your purified protein may lead to aggregation once the stabilizing effect of imidazole is removed.

  • Co-elution of metal ions: Metal ions can leach from the column and co-elute with your protein. These ions can sometimes promote aggregation.

To address this, you can:

  • Optimize the buffer: After elution, immediately exchange the buffer to one that is optimal for your protein's stability. This may involve adjusting the pH, salt concentration, or adding stabilizing agents like glycerol or arginine.

  • Dialysis or buffer exchange: Use dialysis or a desalting column to gradually remove the imidazole while simultaneously exchanging the buffer.

  • Add a chelating agent: Including a mild chelating agent like EDTA in your final buffer can help to sequester any leached metal ions.

Troubleshooting Guides

Column Chromatography Issues
Issue Potential Cause Troubleshooting Steps
Poor Separation of Compound and Impurities Inappropriate solvent system.Perform thin-layer chromatography (TLC) with various solvent systems to find an eluent that provides good separation.
Column overloading.Reduce the amount of crude material loaded onto the column. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight.
Incorrect stationary phase.Consider using alumina, reverse-phase silica, or other functionalized silica gels.
Compound Stuck on the Column Eluent is not polar enough.Gradually increase the polarity of the mobile phase. For very polar compounds, a gradient elution with a solvent system like dichloromethane/methanol or ethyl acetate/methanol may be necessary.
Strong interaction with silica.Add a basic modifier like triethylamine (0.1-1%) to the eluent.
Streaking or Tailing of Bands Strong interaction with the stationary phase.Add a modifier to the eluent (e.g., triethylamine for basic compounds).
Sample was not fully dissolved before loading.Ensure the crude product is completely dissolved in a minimal amount of solvent before loading.
Crystallization Issues
Issue Potential Cause Troubleshooting Steps
Compound "oils out" instead of crystallizing. Solution is too concentrated or cooling is too rapid.Re-dissolve the oil by heating and allow the solution to cool more slowly. You can also add a small amount of additional solvent.
Inappropriate solvent.The solvent may be too good a solvent. Try a different solvent or a co-solvent system.
No crystal formation. Solution is not supersaturated.Slowly evaporate the solvent to increase the concentration. Alternatively, cool the solution to a lower temperature.
Nucleation is not initiated.Try scratching the inner surface of the flask with a glass rod or adding a seed crystal.
Recrystallized product is still impure. Impurities co-crystallized with the product.A second recrystallization may be necessary. Ensure slow cooling to allow for selective crystallization.
Inefficient washing of crystals.Wash the filtered crystals with a small amount of cold, fresh solvent.

Data Presentation

Table 1: Comparison of HPLC Methods for Imidazole Compound Analysis.[1][2][3]
Parameter Method 1: Reversed-Phase HPLC-UV Method 2: UHPLC-Orbitrap-MS Method 3: UHPLC-DAD
Column C18 (e.g., 4.6 x 250 mm, 5 µm)Waters Acquity UPLC HSS T3C18
Mobile Phase Acetonitrile/Water with 0.1% Formic AcidMethanol/Water with 0.1% Formic AcidAcetonitrile/Ammonium Formate
Detection UV-Vis DetectorOrbitrap Mass SpectrometerDiode-Array Detector
Limit of Detection (LOD) Analyte dependent (typically in the µg/mL range)1-25 nM0.005% w/w
Limit of Quantification (LOQ) Analyte dependent1-50 nM0.014% w/w
Typical Run Time 10-20 minutes< 10 minutes< 2 minutes
Table 2: Representative Yields for Imidazole Synthesis via Radziszewski Reaction.[4]
Reactants Solvent Reaction Time Yield (%)
Glyoxal, 2-Pyridinecarboxaldehyde, Ammonium AcetateAcetic Acid2 h37
Benzil, Benzaldehyde, Ammonium AcetateAcetic Acid1-2 h~85-95
Glyoxal, Furfural, Ammonium AcetateAcetic Acid2 h45

Experimental Protocols

Protocol 1: Purification of a Substituted Imidazole by Flash Column Chromatography

Objective: To purify a moderately polar imidazole derivative from reaction byproducts.

Materials:

  • Crude imidazole compound

  • Silica gel (flash grade, 230-400 mesh)

  • Solvents for mobile phase (e.g., Hexane, Ethyl Acetate, Dichloromethane, Methanol)

  • Triethylamine (optional)

  • Flash chromatography system or glass column

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

  • Collection tubes

  • Rotary evaporator

Methodology:

  • TLC Analysis: Develop a TLC solvent system that provides good separation of your desired compound from impurities. The ideal Rf value for the product is typically between 0.2 and 0.4. If tailing is observed, add 0.1-1% triethylamine to the solvent system.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase. Carefully pack the column, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.

  • Elution: Begin elution with the determined solvent system. If a gradient elution is required, gradually increase the polarity of the mobile phase.

  • Fraction Collection: Collect fractions in separate tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified imidazole-containing compound.

Protocol 2: Recrystallization of an Imidazole Derivative

Objective: To purify a solid imidazole-containing compound by crystallization.

Materials:

  • Crude solid imidazole compound

  • Various solvents for testing (e.g., ethanol, methanol, isopropanol, ethyl acetate, acetone, water, hexane)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Buchner funnel and filter paper

  • Vacuum flask and vacuum source

Methodology:

  • Solvent Selection: In small test tubes, test the solubility of a small amount of the crude solid in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to completely dissolve the compound.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask or placing it in an ice bath.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Signaling Pathway and Workflow Diagrams

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K VEGFR2 VEGFR-2 VEGFR2->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Microtubules Microtubules Bcr_Abl Bcr-Abl Bcr_Abl->Ras Imidazole Imidazole Derivatives Imidazole->EGFR Inhibit Imidazole->VEGFR2 Inhibit Imidazole->Microtubules Inhibit Polymerization Imidazole->Bcr_Abl Inhibit

troubleshooting_workflow cluster_chromatography Column Chromatography cluster_crystallization Crystallization Start Start: Poor Purification of Imidazole Compound Problem_Type Identify Purification Method Start->Problem_Type Chroma_Issue Issue: Tailing/Poor Separation Problem_Type->Chroma_Issue Chromatography Cryst_Issue Issue: Oiling Out/No Crystals Problem_Type->Cryst_Issue Crystallization Chroma_Sol1 Add Basic Modifier (e.g., Triethylamine) Chroma_Issue->Chroma_Sol1 Chroma_Sol2 Change Stationary Phase (e.g., Alumina) Chroma_Issue->Chroma_Sol2 Chroma_Sol3 Optimize Solvent System Chroma_Issue->Chroma_Sol3 End End: Purified Compound Chroma_Sol1->End Chroma_Sol2->End Chroma_Sol3->End Cryst_Sol1 Screen Different Solvents/ Co-solvent Systems Cryst_Issue->Cryst_Sol1 Cryst_Sol2 Induce Nucleation (Scratch/Seed) Cryst_Issue->Cryst_Sol2 Cryst_Sol3 Ensure Slow Cooling Cryst_Issue->Cryst_Sol3 Cryst_Sol1->End Cryst_Sol2->End Cryst_Sol3->End

Technical Support Center: Optimizing Catalyst Load for Imidazo[1,2-a]pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing catalyst load for the synthesis of imidazo[1,2-a]pyrimidines. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of imidazo[1,2-a]pyrimidines, with a focus on issues related to catalyst loading.

Problem Potential Cause Related to Catalyst Suggested Solution
Low or No Product Yield Insufficient Catalyst Loading: The amount of catalyst may be too low to effectively promote the reaction.Gradually increase the catalyst loading in small increments (e.g., 1-5 mol% intervals) to find the optimal concentration.
Catalyst Inactivity: The catalyst may be poisoned by impurities in the starting materials or solvents.Ensure the purity of reactants and solvents. Consider using freshly distilled solvents and purified starting materials.
Inappropriate Catalyst Choice: The selected catalyst may not be suitable for the specific substrates or reaction conditions.Screen a panel of catalysts known to be effective for imidazo[1,2-a]pyrimidine synthesis, such as acidic, basic, or metal-based catalysts.
Formation of Multiple Products/Side Reactions Excessive Catalyst Loading: Too much catalyst can lead to undesired side reactions, such as polymerization or degradation of starting materials.Systematically decrease the catalyst loading to see if the formation of side products is reduced.
Catalyst-Promoted Decomposition: The catalyst might be promoting the decomposition of the desired product under the reaction conditions.Monitor the reaction progress closely (e.g., by TLC or LC-MS) to determine the optimal reaction time and avoid prolonged exposure to the catalyst. Consider a milder catalyst.
Inconsistent Results/Poor Reproducibility Heterogeneous Catalyst Issues: For solid-supported catalysts, inconsistent particle size or non-uniform distribution of active sites can lead to variable results.Ensure the heterogeneous catalyst is of high quality and is well-dispersed in the reaction mixture through vigorous stirring.
Moisture or Air Sensitivity: Some catalysts are sensitive to moisture or air, leading to deactivation.Handle air- and moisture-sensitive catalysts under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst load for the synthesis of imidazo[1,2-a]pyrimidines?

A1: A typical starting catalyst load can vary significantly depending on the type of catalyst and the specific reaction. For many syntheses, a catalytic amount of 10-20 mol% is a good starting point for optimization. However, for some highly active catalysts, lower loadings in the range of 1-5 mol% may be sufficient.

Q2: How do I choose the right catalyst for my specific imidazo[1,2-a]pyrimidine synthesis?

A2: The choice of catalyst depends on the nature of your starting materials (e-g., 2-aminopyrimidine and a ketone or aldehyde). Both Brønsted acids (e.g., acetic acid, p-toluenesulfonic acid) and Lewis acids (e.g., Sc(OTf)₃, Yb(OTf)₃) have proven effective in activating the reaction.[1] For certain protocols, metal catalysts such as those based on palladium, copper, or gold have been employed. It is often recommended to perform small-scale screening with a few different types of catalysts to identify the most promising candidate for your specific substrates.

Q3: My reaction is sluggish. Should I just add more catalyst?

A3: While insufficient catalyst can be a reason for a sluggish reaction, simply adding more is not always the best solution. High catalyst loadings can lead to unwanted side reactions and purification challenges. Before increasing the catalyst load, consider other factors such as reaction temperature, solvent, and the purity of your reagents. A systematic optimization of all reaction parameters is recommended.

Q4: I am observing the formation of a complex mixture of byproducts. Could the catalyst be the issue?

A4: Yes, the catalyst can significantly influence the product distribution. In some cases, using certain solvents like DMF and MeCN can lead to the formation of complex, inseparable mixtures of intermediates and byproducts. Trying a different solvent or a more selective catalyst could resolve this issue. Additionally, as mentioned in the troubleshooting guide, excessive catalyst loading can also promote side reactions.

Q5: Can the reaction proceed without a catalyst?

A5: In some specific cases, the synthesis of imidazo[1,2-a]pyrimidines can proceed without the addition of a catalyst, particularly when using highly reactive starting materials. However, in most instances, a catalyst is necessary to achieve a reasonable reaction rate and yield.

Data on Catalyst Load Optimization

The following tables summarize quantitative data from the literature on the effect of catalyst loading on the yield of imidazo[1,2-a]pyrimidine synthesis.

Table 1: Influence of Basic Alumina (Al₂O₃) Load on Imidazo[1,2-a]pyrimidine Synthesis

EntryCatalyst (% w/w)Yield (%)Reaction Time (s)
11026150
22045120
3306590
4406390
5503490

Reaction conditions: Condensation of 2-aminopyrimidine and a 2-bromoarylketone under microwave irradiation in solvent-free conditions.

Experimental Protocols

Below is a generalized, detailed methodology for optimizing catalyst load in the synthesis of imidazo[1,2-a]pyrimidines.

General Procedure for Catalyst Load Optimization:

  • Reactant Preparation: In a clean, dry reaction vessel equipped with a magnetic stir bar, add 2-aminopyrimidine (1.0 mmol, 1.0 eq) and the desired carbonyl compound (e.g., α-haloketone or aldehyde, 1.0 mmol, 1.0 eq).

  • Solvent Addition: Add the chosen solvent (e.g., ethanol, DMF, or toluene, 5 mL).

  • Catalyst Screening Series:

    • Prepare a series of reactions in parallel.

    • To each reaction vessel, add a different loading of the selected catalyst (e.g., 0 mol%, 5 mol%, 10 mol%, 15 mol%, and 20 mol%).

  • Reaction Execution:

    • Stir the reaction mixtures at the desired temperature (this could be room temperature or elevated, depending on the specific protocol).

    • Monitor the progress of each reaction at regular intervals (e.g., every 30 minutes) using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Isolation:

    • Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the reaction mixture to room temperature.

    • If a precipitate has formed, collect the solid by filtration and wash it with a suitable cold solvent.

    • If no precipitate is present, the product may be isolated by extraction or column chromatography.

  • Analysis:

    • Determine the yield of the isolated product for each catalyst loading.

    • Analyze the purity of the product (e.g., by NMR or LC-MS) to assess the impact of catalyst loading on side product formation.

    • Plot the yield as a function of catalyst loading to determine the optimal amount.

Visualizations

experimental_workflow start Start: Define Reactants and Solvent prep_reactants Prepare Reaction Vessels with 2-Aminopyrimidine and Carbonyl Compound start->prep_reactants add_catalyst Add Varying Loads of Catalyst (e.g., 0, 5, 10, 15, 20 mol%) prep_reactants->add_catalyst run_reaction Run Reactions Under Controlled Temperature and Time add_catalyst->run_reaction monitor Monitor Reaction Progress (TLC, LC-MS) run_reaction->monitor workup Reaction Work-up and Product Isolation monitor->workup analysis Analyze Yield and Purity for Each Catalyst Load workup->analysis optimize Determine Optimal Catalyst Loading analysis->optimize

Caption: Experimental workflow for optimizing catalyst load.

troubleshooting_guide cluster_insufficient_catalyst Insufficient Catalyst cluster_side_reactions Side Reactions cluster_no_reaction No Reaction start Low Product Yield? increase_load Increase Catalyst Load Systematically start->increase_load Yes check_purity Verify Reactant and Solvent Purity start->check_purity Yes decrease_load Decrease Catalyst Load start->decrease_load No, but side products observed change_catalyst Screen for a Milder Catalyst start->change_catalyst No, but side products observed confirm_catalyst_activity Confirm Catalyst Activity start->confirm_catalyst_activity No reaction at all optimize_conditions Optimize Other Conditions (Temp, Solvent) start->optimize_conditions No reaction at all

Caption: Troubleshooting decision tree for catalyst-related issues.

References

Technical Support Center: Managing Chemoselectivity in Reactions of 4,6-Dichloropyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing chemoselectivity in reactions involving 4,6-dichloropyrimidine derivatives.

Troubleshooting Guide

This section addresses specific issues that may be encountered during experimentation, offering potential causes and solutions.

Issue 1: Poor or No Yield of the Desired Product in Nucleophilic Aromatic Substitution (SNAc)

  • Potential Cause 1: Insufficiently Activated Pyrimidine Ring.

    • Solution: Ensure the pyrimidine ring is appropriately activated for nucleophilic attack. The presence of electron-withdrawing groups can facilitate the reaction.[1]

  • Potential Cause 2: Poor Leaving Group.

    • Solution: While chlorine is a good leaving group, the reactivity order in SNAc reactions is generally F > Cl > Br > I. If feasible, consider a more reactive analogue.[1]

  • Potential Cause 3: Weak Nucleophile.

    • Solution: Increase the nucleophilicity of the attacking species. For instance, when using an alcohol as a nucleophile, deprotonating it with a strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to form the more reactive alkoxide can improve the reaction rate.[1]

  • Potential Cause 4: Inappropriate Reaction Temperature.

    • Solution: Gradually increase the reaction temperature, as some SNAc reactions require heating to proceed at an appreciable rate. Monitor the reaction closely for decomposition of starting materials or products at elevated temperatures.[1]

Issue 2: Formation of a Mixture of Monosubstituted Isomers (C4 vs. C6 Substitution)

  • Potential Cause 1: Lack of Regiocontrol in Reaction Conditions.

    • Solution: The regioselectivity of nucleophilic substitution on 4,6-dichloropyrimidine is highly dependent on reaction conditions. Systematically screen different solvents, bases, and temperatures. For example, to favor C4 substitution, conditions like n-butanol with DIPEA have been reported to be effective.[2]

  • Potential Cause 2: Steric and Electronic Effects of the Nucleophile.

    • Solution: The nature of the nucleophile plays a crucial role. Bulkier nucleophiles may preferentially attack the less sterically hindered position. The electronic properties of the nucleophile can also influence the site of attack.

Issue 3: Difficulty Achieving Disubstitution

  • Potential Cause 1: Deactivation of the Pyrimidine Ring after Monosubstitution.

    • Solution: The introduction of an electron-donating group in the first substitution step can deactivate the ring towards a second nucleophilic attack. More forcing reaction conditions, such as higher temperatures or longer reaction times, may be necessary to achieve disubstitution.

  • Potential Cause 2: Inappropriate Stoichiometry.

    • Solution: Ensure that at least two equivalents of the nucleophile and a suitable base are used to facilitate the second substitution.

Issue 4: Low Yield in Suzuki-Miyaura Cross-Coupling Reactions

  • Potential Cause 1: Inactive Catalyst.

    • Solution: The choice of palladium catalyst and ligands is critical. For challenging substrates, consider using more advanced catalyst systems with bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands.[3] Ensure the catalyst is not degraded and is handled under an inert atmosphere.

  • Potential Cause 2: Ineffective Base or Solvent.

    • Solution: The base and solvent system significantly impacts the reaction outcome. A screening of different bases (e.g., K₃PO₄, K₂CO₃) and solvents (e.g., 1,4-dioxane, THF, toluene/water mixtures) is recommended to find the optimal conditions for your specific substrates.[4][5]

  • Potential Cause 3: Poor Quality of Boronic Acid.

    • Solution: Use high-purity boronic acids or their esters. If necessary, purify the boronic acid before use. An excess of the boronic acid (1.1-1.5 equivalents) is often employed.

Frequently Asked Questions (FAQs)

Q1: Which position on 4,6-dichloropyrimidine is more reactive towards nucleophiles?

A1: The C4 and C6 positions of 4,6-dichloropyrimidine are electronically equivalent. However, in substituted 2,4-dichloropyrimidines, the C4 position is generally more reactive towards nucleophilic attack.[1][6] The presence of substituents on the pyrimidine ring can alter this preference.

Q2: How do substituents on the pyrimidine ring influence regioselectivity in dichloropyrimidines?

A2: Substituents on the pyrimidine ring have a significant impact on regioselectivity:

  • Electron-donating groups (EDGs) at the C5 or C6 position can direct nucleophilic attack to the C2 position in 2,4-dichloropyrimidines.[1][7][8][9]

  • Electron-withdrawing groups (EWGs) at the C5 position generally enhance the reactivity at the C4 position in 2,4-dichloropyrimidines.[1][6]

Q3: I am getting a mixture of C4 and C2 isomers that are difficult to separate. What can I do?

A3: This is a common challenge. To improve selectivity and simplify purification, consider the following:

  • Optimize Reaction Conditions: Systematically screen different solvents, bases, and temperatures.[2]

  • Choice of Nucleophile: The structure of the nucleophile can influence the regiochemical outcome.

  • Protecting Groups: In some cases, a protecting group strategy may be necessary to block one reactive site while functionalizing the other.

Q4: What is the role of the base in SNAc reactions with amine and alcohol nucleophiles?

A4: The base plays a crucial role in these reactions:

  • Amine Nucleophiles: A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃), is typically used to neutralize the HCl generated during the reaction.

  • Alcohol Nucleophiles: A stronger base, like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), is often required to deprotonate the alcohol, forming the more nucleophilic alkoxide, which then attacks the pyrimidine ring.[1]

Q5: Can I achieve selective monosubstitution in Suzuki-Miyaura cross-coupling reactions?

A5: Yes, selective monosubstitution can be achieved by carefully controlling the reaction conditions. This includes using a 1:1 stoichiometry of the dichloropyrimidine and the boronic acid, a suitable palladium catalyst and ligand combination, and optimizing the base and solvent system. Monitoring the reaction closely and stopping it at the desired point is also crucial.[2]

Data Presentation

Table 1: Influence of Base and Solvent on Suzuki-Miyaura Coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine [4]

EntryBoronic AcidBaseSolventTemperature (°C)Time (h)Yield (%)
1Phenylboronic acidK₃PO₄1,4-Dioxane70-801285
2Phenylboronic acidK₂CO₃1,4-Dioxane70-801278
3Phenylboronic acidCs₂CO₃1,4-Dioxane70-801282
44-Methoxyphenylboronic acidK₃PO₄1,4-Dioxane70-801090
54-Methoxyphenylboronic acidK₃PO₄Toluene70-801275
64-Chlorophenylboronic acidK₃PO₄1,4-Dioxane70-801470

Note: Reactions were performed using Pd(PPh₃)₄ as the catalyst under an inert atmosphere.

Experimental Protocols

Protocol 1: General Procedure for C4-Selective Nucleophilic Aromatic Substitution with an Amine

This protocol is a generalized procedure for the selective amination at the C4 position of a 4,6-dichloropyrimidine derivative.

  • Reagents and Materials:

    • 4,6-Dichloropyrimidine derivative (1.0 eq)

    • Amine nucleophile (1.1-1.2 eq)

    • Diisopropylethylamine (DIPEA) (1.5 eq)

    • n-Butanol or Dimethylformamide (DMF)

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), dissolve the 4,6-dichloropyrimidine derivative (1.0 eq) in n-butanol.

    • Add the amine nucleophile (1.1-1.2 eq) followed by DIPEA (1.5 eq).

    • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired C4-amino-6-chloropyrimidine.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling [5]

This protocol provides a general method for the Suzuki-Miyaura cross-coupling of a 4,6-dichloropyrimidine derivative with an arylboronic acid.

  • Reagents and Materials:

    • 4,6-Dichloropyrimidine derivative (1.0 mmol)

    • Arylboronic acid (1.2 mmol)

    • Potassium phosphate (K₃PO₄) (3.0 mmol)

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.04 mmol, 4 mol%)

    • 1,4-Dioxane (anhydrous)

    • Water (degassed)

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • In a Schlenk flask under an inert atmosphere, add the 4,6-dichloropyrimidine derivative (1.0 mmol), arylboronic acid (1.2 mmol), K₃PO₄ (3.0 mmol), and Pd(PPh₃)₄ (0.04 mmol).

    • Add anhydrous 1,4-dioxane and a small amount of degassed water.

    • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).

    • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualizations

G Factors Influencing Chemoselectivity in Dichloropyrimidine Reactions cluster_conditions Reaction Conditions cluster_substrates Substrate & Nucleophile Solvent Solvent Chemoselectivity Chemoselectivity (e.g., C4 vs. C6) Solvent->Chemoselectivity Base Base Base->Chemoselectivity Temperature Temperature Temperature->Chemoselectivity Catalyst Catalyst/Ligand (for Cross-Coupling) Catalyst->Chemoselectivity RingSubstituents Ring Substituents (EDG vs. EWG) RingSubstituents->Chemoselectivity Nucleophile Nucleophile (Sterics & Electronics) Nucleophile->Chemoselectivity

Caption: Key factors influencing chemoselectivity in reactions of dichloropyrimidine derivatives.

G General Workflow for Selective Monosubstitution Start Start: 4,6-Dichloropyrimidine ReactionSetup Reaction Setup: - Inert Atmosphere - Anhydrous Solvent Start->ReactionSetup ReagentAddition Reagent Addition: - Nucleophile (1.1 eq) - Base ReactionSetup->ReagentAddition ReactionConditions Reaction Conditions: - Optimized Temperature - Stirring ReagentAddition->ReactionConditions Monitoring Reaction Monitoring: - TLC / LC-MS ReactionConditions->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Purification Purification: - Column Chromatography Workup->Purification Product Product: Monosubstituted Pyrimidine Purification->Product G Simplified Catalytic Cycle for Suzuki-Miyaura Coupling Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl PdII Ar-Pd(II)-Cl(L_n) OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation Ar'-B(OR)₂ PdII_Ar Ar-Pd(II)-Ar'(L_n) Transmetalation->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product

References

Technical Support Center: Enhancing the Metabolic Stability of Pyrimidine-Based Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the metabolic stability of pyrimidine-based drug candidates. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common metabolic liabilities associated with pyrimidine-based compounds?

A1: While the pyrimidine ring is generally less susceptible to oxidation than more electron-rich aromatic rings, several metabolic liabilities are commonly observed:

  • Oxidation: Cytochrome P450 (CYP450) enzymes can oxidize the pyrimidine ring or its substituents, particularly at electron-rich or sterically accessible positions.[1] Aldehyde oxidase (AO) can also significantly contribute to the metabolism of nitrogen-containing heterocycles like pyrimidine.[1]

  • Hydroxylation: The introduction of a hydroxyl group onto the pyrimidine ring or its alkyl substituents is a frequent metabolic route.[1]

  • N-dealkylation: If N-alkyl groups are present on the pyrimidine ring, they can be cleaved by CYP450 enzymes.[1]

  • Phase II Conjugation: Following Phase I metabolism, which introduces or exposes functional groups like hydroxyl groups, the compound can undergo Phase II conjugation reactions such as glucuronidation or sulfation. This increases water solubility and facilitates excretion.[1]

Q2: Which primary enzyme families are responsible for the metabolism of pyrimidine compounds?

A2: The main enzyme families involved in the metabolism of pyrimidine compounds are:

  • Cytochrome P450 (CYP450) Superfamily: These are the most prevalent enzymes in Phase I drug metabolism.[1] Isoforms such as CYP3A4, CYP2D6, and CYP2C9 are often implicated in the metabolism of pyrimidine compounds.[1]

  • Aldehyde Oxidase (AO): This cytosolic enzyme is crucial in the metabolism of nitrogen-rich aromatic heterocycles.[1]

  • UDP-glucuronosyltransferases (UGTs): These Phase II enzymes are responsible for conjugating glucuronic acid to the compound, which is a common pathway if the pyrimidine derivative has a suitable functional group (e.g., -OH, -NH2).[1]

Q3: My pyrimidine compound demonstrates high metabolic instability. What strategies can I employ to improve it?

A3: Several medicinal chemistry strategies can be employed to reduce metabolism:

  • Metabolic Blocking: Introduce sterically bulky groups (e.g., a t-butyl group) adjacent to a known metabolic site to physically hinder enzyme access.

  • Replacing Labile Protons: Substitute metabolically susceptible C-H bonds with more robust C-F or C-O bonds. For instance, replacing a benzylic -CH2- with -CF2- can prevent hydroxylation.

  • Deuteration: Replacing hydrogen atoms at metabolic "soft spots" with deuterium can slow down metabolism due to the kinetic isotope effect, where the C-D bond is stronger and harder to break than a C-H bond.[2][3][4] This can lead to an increased biological half-life.[2]

  • Scaffold Hopping: Replacing the pyrimidine ring with a more electron-deficient heterocycle can increase robustness towards CYP450-mediated oxidation.[5]

Troubleshooting Guides

In Vitro Microsomal Stability Assay

Q4: My compound appears to be unstable even in the absence of the NADPH cofactor in the microsomal stability assay. What could be the cause?

A4: This observation suggests that the instability may not be due to CYP450-mediated metabolism. Potential causes include:

  • Chemical Instability: The compound may be inherently unstable in the assay buffer at the experimental pH or temperature.[6]

  • Degradation by non-NADPH-dependent enzymes: Microsomes contain other enzymes, such as esterases, that can degrade the compound.[1]

Troubleshooting Steps:

  • Buffer Stability Control: Run a control incubation of your compound in the assay buffer without any microsomes to check for chemical instability.[1][6]

  • Heat-Inactivated Microsomes: Include a control with heat-inactivated microsomes. If degradation persists, it points towards chemical instability rather than enzymatic degradation.

  • Specific Inhibitors: If you suspect degradation by other enzymes like esterases, consider using specific inhibitors in your assay.[1]

Q5: The metabolic clearance of my compound is extremely rapid (t½ < 5 min). How can I obtain a more accurate measurement?

A5: Very rapid metabolism can make it challenging to accurately determine the half-life. This could be due to the compound being a high-clearance compound or the assay conditions being too aggressive.[1]

Troubleshooting Steps:

  • Reduce Microsomal Protein Concentration: Lowering the microsomal protein concentration (e.g., from 0.5 mg/mL to 0.2 mg/mL) will reduce the overall enzyme concentration and slow down the reaction rate.[1]

  • Shorter Incubation Times: Use earlier and more frequent time points (e.g., 0, 1, 2, 5, 10 minutes) to better define the initial linear phase of degradation.

  • Lower Incubation Temperature: Reducing the temperature from 37°C to 30°C can slow down enzymatic reactions, although this is a less common approach and may affect enzyme kinetics differently.

Hepatocyte Stability Assay

Q6: My compound is stable in the microsomal assay but shows high clearance in the hepatocyte assay. What does this indicate?

A6: This discrepancy suggests that metabolic pathways other than those mediated by NADPH-dependent enzymes in microsomes are significant for your compound.[1]

Possible Explanations:

  • Phase II Metabolism: Hepatocytes contain a full complement of both Phase I and Phase II metabolizing enzymes. Your compound may be rapidly metabolized by Phase II enzymes (e.g., UGTs, SULTs) that are not present or fully active in microsomes.

  • Cytosolic Enzymes: Metabolism may be driven by cytosolic enzymes like aldehyde oxidase (AO), which are not abundant in microsomal preparations.[7]

  • Active Uptake: The compound may be actively transported into the hepatocytes, leading to a higher intracellular concentration and thus a faster rate of metabolism.

Troubleshooting Steps:

  • Use Enzyme Inhibitors: Employ specific inhibitors for different enzyme families in the hepatocyte assay to identify the responsible pathway.

  • Analyze for Phase II Metabolites: Adjust your analytical method to detect potential glucuronide or sulfate conjugates.[1]

  • Evaluate Transporter Involvement: Assess if your compound is a substrate for uptake transporters.

Q7: I'm observing low cell viability after thawing my cryopreserved hepatocytes. How can I improve this?

A7: Low cell viability will lead to inaccurate and unreliable metabolic stability data.

Troubleshooting Steps:

  • Proper Thawing Technique: Thaw cryopreserved hepatocytes rapidly in a 37°C water bath and immediately transfer them to pre-warmed incubation medium.[1]

  • Check Supplier and Lot: Ensure you are using high-quality hepatocytes from a reputable supplier. If the problem persists, try a new vial or a different lot.

  • Gentle Handling: Handle the cells gently during washing and resuspension steps to minimize mechanical stress.

Data Presentation

Table 1: Example of Metabolic Stability Data for Pyrimidine Derivatives

Compound IDModificationt½ (min) in HLMIntrinsic Clearance (CLint) (µL/min/mg protein)
PYR-001Parent Compound886.6
PYR-002Deuteration at C52527.7
PYR-003Fluorination at C51838.5
PYR-004t-butyl at C64515.4

HLM: Human Liver Microsomes

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

1. Objective: To determine the in vitro metabolic stability of a test compound by measuring its rate of disappearance when incubated with human liver microsomes.

2. Materials:

  • Pooled Human Liver Microsomes (HLM)

  • Test compound

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., testosterone, verapamil)

  • Stop solution (e.g., ice-cold acetonitrile with an internal standard)

  • 96-well plates

  • Incubator/shaker

  • LC-MS/MS system

3. Procedure:

  • Preparation:

    • Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).

    • Thaw the HLM on ice.

    • Prepare the reaction mixture containing phosphate buffer and HLM (final concentration typically 0.5 mg/mL).

  • Incubation:

    • Add the test compound to the reaction mixture to achieve the desired final concentration (e.g., 1 µM).

    • Pre-incubate the mixture at 37°C for 5-10 minutes.[1]

    • Initiate the reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points and Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding a sufficient volume of the ice-cold stop solution. The 0-minute time point is prepared by adding the stop solution before the NADPH regenerating system.[8]

  • Sample Processing and Analysis:

    • Centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by LC-MS/MS to determine the concentration of the test compound remaining at each time point.[8]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the test compound remaining versus time.

    • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) = (k / microsomal protein concentration) * 1000.

Visualizations

Metabolic_Pathway_Pyrimidine cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Pyrimidine_Drug Pyrimidine_Drug Oxidized_Metabolite Oxidized_Metabolite Pyrimidine_Drug->Oxidized_Metabolite CYP450 / AO Hydroxylated_Metabolite Hydroxylated_Metabolite Pyrimidine_Drug->Hydroxylated_Metabolite CYP450 N_dealkylated_Metabolite N_dealkylated_Metabolite Pyrimidine_Drug->N_dealkylated_Metabolite CYP450 Conjugated_Metabolite Conjugated_Metabolite Hydroxylated_Metabolite->Conjugated_Metabolite UGTs Excretion Excretion Conjugated_Metabolite->Excretion Increased Solubility

Caption: Phase I and Phase II metabolic pathways for pyrimidine-based drugs.

Troubleshooting_Workflow Start High Clearance Observed in Microsomal Stability Assay Check_NADPH Is degradation NADPH-dependent? Start->Check_NADPH CYP_Metabolism Likely CYP450-mediated metabolism Check_NADPH->CYP_Metabolism Yes Non_CYP Consider other factors Check_NADPH->Non_CYP No Yes_NADPH Yes No_NADPH No Check_Buffer Check for chemical instability in buffer Non_CYP->Check_Buffer Check_Esterases Consider non-NADPH enzymes (e.g., esterases) Non_CYP->Check_Esterases

Caption: Troubleshooting workflow for high clearance in microsomal stability assays.

References

Validation & Comparative

Comparative Analysis of Pyrimidin-4-yl-1H-imidazole Derivatives: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of pyrimidin-4-yl-1H-imidazole derivatives, a class of compounds demonstrating significant potential in therapeutic areas such as oncology and inflammatory diseases. By exploring their inhibitory effects on key protein kinases, including BRAF and p38 MAP kinase, this document aims to furnish researchers with the necessary data and methodologies to inform future drug discovery and development efforts.

Structure-Activity Relationship (SAR) Analysis

The biological activity of pyrimidin-4-yl-1H-imidazole derivatives is profoundly influenced by the nature and position of substituents on both the pyrimidine and imidazole rings. These modifications can significantly impact the compound's potency, selectivity, and pharmacokinetic properties.

Targeting the BRAF Kinase

In the context of BRAF inhibition, a key target in melanoma and other cancers, specific structural features of pyrimidin-4-yl-1H-imidazole derivatives have been identified as crucial for potent inhibitory activity. A novel series of these derivatives has shown promising antiproliferative activities against melanoma cell lines, with some compounds exhibiting superior potency compared to the well-known RAF inhibitor, Sorafenib.[1] For instance, one derivative demonstrated potent activity against the A375P human melanoma cell line with an IC50 value of 0.62µM and was identified as a selective and potent CRAF inhibitor.[1]

Another study on 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine linked sulfonamide derivatives, which share a similar core structure, revealed that a propylamine linker between the pyrimidine ring and a terminal sulfonamide moiety generally leads to higher activity compared to an ethylamine linker.[2] Furthermore, the presence of electron-withdrawing groups, such as fluoro, chloro, and trifluoromethyl, on the terminal phenyl ring enhanced the inhibitory activity against V600E-mutated BRAF.[2] Specifically, a derivative featuring a trifluoromethyl group and a propylamine linker exhibited the most potent activity with an IC50 of 0.49 µM against V600E BRAF.[2]

Targeting the p38 MAP Kinase

The p38 mitogen-activated protein (MAP) kinase is a critical mediator of inflammatory responses, making it an attractive target for anti-inflammatory drug development. Tri-substituted imidazole-based molecules were among the first classes of p38 MAP kinase inhibitors to be disclosed.[3] The development of these inhibitors has evolved to improve selectivity and overcome adverse effects, leading to the discovery of new sub-classes of potent and selective inhibitors.[3]

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activities of selected pyrimidin-4-yl-1H-imidazole and related derivatives against key kinase targets and cancer cell lines.

Table 1: Inhibitory Activity of Pyrimidin-4-yl-1H-imidazole Derivatives against BRAF Kinase.

Compound IDLinkerTerminal SubstitutionWild-Type BRAF IC50 (µM)V600E BRAF IC50 (µM)Reference
12e Ethylamine4-Trifluoromethylphenyl1.140.62[2]
12i Propylamine4-Chlorophenyl1.330.53[2]
12l Propylamine4-Trifluoromethylphenyl0.940.49[2]
7a Not ApplicableNot ApplicableNot ReportedNot Reported[1]

Table 2: Antiproliferative Activity of Pyrimidin-4-yl-1H-imidazole Derivatives.

Compound IDCell LineIC50 (µM)Reference
7a A375P (Melanoma)0.62[1]
7a WM3629 (Melanoma)4.49[1]
12e NCI 60 Cell Line PanelBroad Activity[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Kinase Inhibition Assay (Luminescent)

This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Recombinant active kinase (e.g., BRAF V600E, p38α)

  • Kinase substrate (e.g., inactive MEK1 for BRAF, ATF2 for p38)

  • ATP

  • Test compounds (dissolved in DMSO)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or equivalent

  • White, opaque 96- or 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer. Ensure the final DMSO concentration remains constant across all wells (typically ≤1%).

  • Reaction Setup: In the wells of the assay plate, add the diluted test compound or vehicle control (DMSO).

  • Enzyme and Substrate Addition: Add the kinase enzyme and its specific substrate to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Reaction Termination and ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete any remaining ATP. Incubate at room temperature for approximately 40 minutes.

  • ADP Detection: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate at room temperature for about 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[4][5][6][7]

Cell Proliferation (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., A375P, MCF-7)

  • Complete culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[8]

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values by plotting cell viability against the logarithm of the compound concentration.[8][9]

Mandatory Visualizations

Signaling Pathways

BRAF_Signaling_Pathway RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, c-Fos) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Inhibitor Pyrimidin-4-yl-1H-imidazole Derivatives Inhibitor->BRAF

Caption: The RAS-RAF-MEK-ERK signaling pathway and the inhibitory action of pyrimidin-4-yl-1H-imidazole derivatives on BRAF.

p38_MAPK_Signaling_Pathway Stress Stress Stimuli (e.g., Cytokines, UV) MAP3K MAPKKK (e.g., TAK1, ASK1) Stress->MAP3K MKK MKK3/6 MAP3K->MKK p38 p38 MAPK MKK->p38 MAPKAPK MAPKAPK2/3 p38->MAPKAPK Transcription Transcription Factors (e.g., ATF2, CREB) p38->Transcription Inflammation Inflammation, Apoptosis MAPKAPK->Inflammation Transcription->Inflammation Inhibitor Pyrimidin-4-yl-1H-imidazole Derivatives Inhibitor->p38

Caption: The p38 MAP kinase signaling pathway and the inhibitory action of pyrimidin-4-yl-1H-imidazole derivatives.

Experimental Workflow

Experimental_Workflow Start Start Compound_Prep Prepare Test Compound Serial Dilutions Start->Compound_Prep Assay_Setup Set up Kinase/Cell Assay in 96-well Plate Compound_Prep->Assay_Setup Incubation Incubate with Test Compound Assay_Setup->Incubation Detection Add Detection Reagents (e.g., ADP-Glo™, MTT) Incubation->Detection Readout Measure Signal (Luminescence/Absorbance) Detection->Readout Data_Analysis Data Analysis: Calculate IC50 Readout->Data_Analysis End End Data_Analysis->End

Caption: Generalized workflow for in vitro kinase and cell proliferation assays.

References

Comparing the efficacy of different synthesis routes for pyrimidine analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of pyrimidine analogues is a cornerstone of modern medicinal chemistry, with these scaffolds forming the core of numerous therapeutic agents. The choice of synthetic route can significantly impact the efficiency, scalability, and overall success of a drug discovery program. This guide provides an objective comparison of the efficacy of different synthesis routes for pyrimidine analogues, supported by experimental data, to aid researchers in selecting the optimal methodology for their specific needs.

Comparative Analysis of Synthesis Routes

The efficacy of a synthetic route is a multifactorial assessment, encompassing yield, reaction time, scalability, and accessibility of starting materials. Below is a summary of quantitative data for some of the most common and innovative methods for pyrimidine analogue synthesis.

Synthesis RouteKey ReactantsCatalyst/ReagentsSolventReaction TimeTemperature (°C)Yield (%)
Biginelli Reaction (Conventional) Aldehyde, β-Ketoester, Urea/ThioureaHCl, NH₄ClEthanol, Methanol1.5 - 3 hours60 - Reflux~60-70%
Biginelli Reaction (Microwave-Assisted) Aromatic Aldehyde, Ethyl Cyanoacetate, GuanidineEthanolic NaOHEthanol7 - 12 minNot Specified (MW)72-84%[1]
Biginelli Reaction (Solvent-Free, Grindstone) Benzaldehyde, Ethyl Acetoacetate, UreaCuCl₂·2H₂O / HClSolvent-FreeA few minutesRoom Temperature>90%[2]
Suzuki-Miyaura Coupling Halogenated Pyrimidine, Aryl/Heteroaryl Boronic AcidPd(PPh₃)₄, K₂CO₃1,4-Dioxane/H₂O15 min (MW) - 12h100 (MW) - Reflux65-97%
Microwave-Assisted Synthesis (from Chalcones) Chalcones, Guanidine HydrochlorideBasic MediumVariesMinutesNot Specified (MW)Excellent[1]
Solid-Phase Synthesis Resin-bound precursors, IsocyanatesBaseVariesVaries (multi-step)Varies18-93% (over 4 steps)[1]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below to ensure reproducibility and facilitate adoption.

Classical Biginelli Reaction (Conventional Heating)

This protocol represents the original method for the synthesis of dihydropyrimidinones.[2]

Materials:

  • Benzaldehyde (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Urea or Thiourea (1 mmol)

  • Catalytic amount of HCl or NH₄Cl

  • Methanol (30 cm³)

Procedure:

  • Combine the aldehyde, β-ketoester, urea/thiourea, and catalyst in a round-bottom flask.

  • Add methanol as the solvent.

  • Reflux the mixture at 60°C for 3 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TTC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration and wash with cold ethanol.

  • Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.

Microwave-Assisted Suzuki-Miyaura Coupling

This protocol offers a rapid and efficient method for the synthesis of aryl-substituted pyrimidines.[3]

Materials:

  • Halogenated pyrimidine (e.g., 2,4-dichloropyrimidine) (0.5 mmol)

  • Aryl or heteroaryl boronic acid (0.5 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (0.5 mol%)

  • Base (e.g., K₂CO₃) (1.5 mmol)

  • Degassed 1,4-dioxane and water (2:1 v/v) (6 mL)

Procedure:

  • In a 10 mL microwave reactor vial equipped with a magnetic stir bar, add the halogenated pyrimidine, boronic acid, base, and palladium catalyst.

  • Add the degassed solvent mixture.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 100°C for 15 minutes with stirring.

  • After cooling, transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Solid-Phase Synthesis of Thiazolo-Pyrimidinones

This method allows for the synthesis of a library of compounds with ease of purification.[1]

Materials:

  • Resin-bound starting material

  • Appropriate reagents for cyclization and diversification

  • Solvents for washing (e.g., MeOH, CH₂Cl₂)

Procedure:

  • Swell the resin in a suitable solvent.

  • Perform the initial coupling of the first building block to the resin.

  • Carry out the subsequent reaction steps (e.g., cyclization, substitution) on the solid support.

  • After each step, wash the resin thoroughly to remove excess reagents and by-products.

  • Cleave the final product from the resin using an appropriate cleavage cocktail (e.g., trifluoroacetic acid).

  • Precipitate and wash the cleaved product to obtain the purified compound.

Visualizing Synthetic and Biological Pathways

To further aid in the understanding and application of pyrimidine analogue synthesis, the following diagrams illustrate key workflows and biological contexts.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactant_A Reactant A Reaction_Vessel Reaction Vessel (Conventional or Microwave) Reactant_A->Reaction_Vessel Reactant_B Reactant B Reactant_B->Reaction_Vessel Catalyst_Reagent Catalyst/Reagent Catalyst_Reagent->Reaction_Vessel Extraction Extraction Reaction_Vessel->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Purification Purification (Chromatography/Recrystallization) Drying->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Final_Product Final Pyrimidine Analogue Characterization->Final_Product signaling_pathway Growth_Factor Growth Factor EGFR EGFR Growth_Factor->EGFR RAS RAS EGFR->RAS P RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Transcription_Factors->Cell_Proliferation Pyrimidine_Analogue Pyrimidine Analogue (e.g., Gefitinib) Pyrimidine_Analogue->EGFR Inhibition logical_relationship Start Start: Need to Synthesize Pyrimidine Analogue High_Throughput High-Throughput Screening? Start->High_Throughput Rapid_Synthesis Rapid Synthesis Required? High_Throughput->Rapid_Synthesis No Solid_Phase Consider Solid-Phase Synthesis High_Throughput->Solid_Phase Yes Aryl_Substitution Specific Aryl/Heteroaryl Substitution Required? Rapid_Synthesis->Aryl_Substitution No Microwave_Assisted Consider Microwave-Assisted Synthesis Rapid_Synthesis->Microwave_Assisted Yes Suzuki_Coupling Consider Suzuki-Miyaura Coupling Aryl_Substitution->Suzuki_Coupling Yes Biginelli Consider Biginelli Reaction (Conventional or Modified) Aryl_Substitution->Biginelli No

References

Novel Pyrimidine Derivatives: A Comparative Guide to In Vitro Antiproliferative Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel anticancer agents has identified pyrimidine derivatives as a promising class of compounds with significant antiproliferative activity. Their structural versatility allows for modifications that can potently and selectively target key signaling pathways implicated in cancer cell growth and survival. This guide provides an objective comparison of the in vitro antiproliferative performance of several novel pyrimidine derivatives, supported by experimental data and detailed methodologies.

Comparative Antiproliferative Activity

The efficacy of novel pyrimidine derivatives has been demonstrated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, for several recently developed derivatives are summarized below. Lower IC50 values indicate greater potency.

Compound/DerivativeTarget Cell LineIC50 (µM)Reference
Thienopyrimidine derivative 2 Breast Cancer (MCF-7)0.013[1]
Thienopyrimidine derivative 3 Breast Cancer (MCF-7)0.023[1]
Curcumin-pyrimidine analog 3g Breast Cancer (MCF-7)0.61 ± 0.05[1]
Compound 12b Breast Cancer (MDA-MB-468)3.343 ± 0.13[2]
Curcumin-pyrimidine analog 3b Breast Cancer (MCF-7)4.95 ± 0.94[1]
Compound 12b Breast Cancer (T-47D)4.792 ± 0.21[2]
Pyrimidine-tethered chalcone (B-4) Breast Cancer (MCF-7)6.70 ± 1.02[1]
Pyrimidine-5-carbonitrile 10b Breast Cancer (MCF-7)7.68[1]
Compound SP2 Colon Cancer (HT-29)4.07[3]
Compound SP2 Colon Cancer (COLO-205)4.98[3]
Compound II-1 Liver Cancer (HepG2)5.90 ± 0.05[4]
Derivatives 3 and 7 Breast (MCF7), Lung (A549), Liver (HepG2)< 15.21[5][6]
R2 derivative Pancreatic Cancer (PanC-1)52.68 µg/mL[7]
R2 derivative Pancreatic Cancer (MIA PaCa-2)141.387 µg/mL[7]

Experimental Protocols

The in vitro antiproliferative activity of the pyrimidine derivatives cited in this guide was predominantly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT Cell Proliferation Assay Protocol
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[1]

  • Compound Treatment: The pyrimidine derivatives are dissolved in dimethyl sulfoxide (DMSO) and then serially diluted to the desired concentrations in complete growth medium. The culture medium from the wells is replaced with 100 µL of the medium containing the various concentrations of the test compounds. A vehicle control (medium with DMSO, not exceeding 0.5%) and a blank control (medium only) are also included.[1]

  • Incubation: The plates are incubated for a period of 48 to 72 hours at 37°C in a 5% CO2 incubator.[1]

  • MTT Addition: Following the incubation period, 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well. The plates are then incubated for an additional 4 hours at 37°C.[1]

  • Formazan Solubilization: The medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals that have formed in viable cells. The contents of the wells are mixed thoroughly by pipetting up and down.[1]

  • Absorbance Measurement: The absorbance of the formazan solution is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.[1]

Visualizing Key Processes and Pathways

To better understand the context of these antiproliferative studies, the following diagrams illustrate a common signaling pathway targeted by these compounds, a typical experimental workflow, and a logical diagram for a compound screening process.

EGFR_VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K VEGFR2 VEGFR-2 VEGFR2->PI3K RAF RAF Ras->RAF Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Angiogenesis, Survival mTOR->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Pyrimidine_Derivatives Novel Pyrimidine Derivatives Pyrimidine_Derivatives->EGFR inhibit Pyrimidine_Derivatives->VEGFR2 inhibit

Caption: EGFR and VEGFR-2 signaling pathways, common targets for pyrimidine derivatives.

Experimental_Workflow_Antiproliferative_Assay start Start cell_seeding Seed Cancer Cells in 96-well Plates start->cell_seeding incubation_24h Incubate for 24h cell_seeding->incubation_24h compound_treatment Treat Cells with Pyrimidine Derivatives incubation_24h->compound_treatment incubation_48_72h Incubate for 48-72h compound_treatment->incubation_48_72h mtt_addition Add MTT Reagent incubation_48_72h->mtt_addition incubation_4h Incubate for 4h mtt_addition->incubation_4h solubilization Solubilize Formazan Crystals with DMSO incubation_4h->solubilization absorbance_measurement Measure Absorbance at 570 nm solubilization->absorbance_measurement data_analysis Data Analysis (IC50) absorbance_measurement->data_analysis end End data_analysis->end

Caption: Experimental workflow for the in vitro MTT antiproliferative assay.

Compound_Screening_Cascade start Library of Novel Pyrimidine Derivatives primary_screen Primary Screening (Single High Concentration) start->primary_screen dose_response Dose-Response Assay (IC50 Determination) primary_screen->dose_response Active Compounds selectivity_panel Selectivity Panel (Normal vs. Cancer Cell Lines) dose_response->selectivity_panel Potent Compounds mechanism_studies Mechanism of Action Studies (e.g., Kinase Assays, Western Blot) selectivity_panel->mechanism_studies Selective Compounds lead_compound Lead Compound for Further Development mechanism_studies->lead_compound

Caption: Logical workflow for a pyrimidine derivative screening cascade.

Mechanism of Action

Many pyrimidine derivatives exert their antiproliferative effects by inhibiting protein kinases that are crucial for cell growth and proliferation.[8] For instance, several novel compounds have been designed as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[9][10][11] Overexpression of these receptor tyrosine kinases is implicated in various cancers, promoting cell proliferation, angiogenesis, and metastasis.[9] By targeting these key signaling molecules, pyrimidine derivatives can effectively arrest the cell cycle and induce apoptosis in cancer cells.[2][9] Some derivatives may also interfere with DNA and mRNA synthesis, leading to cytotoxic effects.[12]

References

A Comparative Study of Pyrimidine-Based Kinase Inhibitors and Other Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of kinase inhibitors, with a focus on derivatives of the versatile 4-Chloro-6-(1H-imidazol-1-yl)pyrimidine scaffold. It is intended for researchers, scientists, and drug development professionals interested in the landscape of kinase inhibitor discovery. This document summarizes the performance of these compounds against various kinase targets and compares them with established inhibitors, supported by experimental data from published literature.

Introduction to Kinase Inhibition

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. This has made them a prime target for therapeutic intervention. Small molecule kinase inhibitors have emerged as a major class of targeted therapies. The this compound core is a privileged scaffold in medicinal chemistry, serving as a key building block for the synthesis of various kinase inhibitors. This guide will explore derivatives of this scaffold and compare their activity with other well-known kinase inhibitors targeting p38 MAPK, VEGFR-2, B-Raf, and c-Kit.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the half-maximal inhibitory concentrations (IC50) of various kinase inhibitors against their respective targets. It is important to note that these values are compiled from different studies and experimental conditions may vary, which can influence the absolute values.

Table 1: Comparison of p38 MAPK Inhibitors

Compoundp38α IC50 (nM)p38β IC50 (nM)Cellular Assay (TNF-α release) IC50 (nM)
BIRB 796 (Doramapimod) 38[1]65[1]18 (in THP-1 cells)
SB203580 50[1]500[1]Not Reported
Neflamapimod (VX-745) 10[1]220[1]Not Reported
Losmapimod ~7.9[1]~25[1]Not Reported

Table 2: Comparison of VEGFR-2 Inhibitors

CompoundVEGFR-2 IC50 (nM)
Sorafenib 82[2]
Compound 11 (a piperazinylquinoxaline derivative) 192[2]
Compound 10e (a piperazinylquinoxaline derivative) 241[2]
Compound 6 (a nicotinamide-based derivative) 60.83[3]
Compound 7 (a quinazolin-4(3H)-one derivative) 340[4]

Table 3: Comparison of B-Raf Inhibitors

CompoundB-Raf (wild-type) IC50 (nM)B-Raf (V600E) IC50 (nM)c-Raf IC50 (nM)
Vemurafenib (PLX4032) >10-fold selective for V600E[5]31[5]48[6]
Dabrafenib Not Reported0.6[6]5[6]
Sorafenib 22[7]Not Reported6[7]
AZ628 105[5]34[5]29[5]

Table 4: Comparison of c-Kit Inhibitors

Compoundc-Kit IC50 (nM)
Imatinib 100[7]
Dasatinib 79[7]
Sorafenib No reported inhibition[8]
Pazopanib 3.7 (in culture medium)[8]
Quizartinib 28 (in culture medium)[8]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of kinase inhibitors. Below are representative protocols for key experiments.

Protocol 1: In Vitro Kinase Assay (Radiometric)

This assay measures the ability of a compound to inhibit the enzymatic activity of a purified kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 5 mM MnCl₂, 2 mM DTT, 0.1 mg/ml BSA)

  • Test compounds (dissolved in DMSO)

  • Phosphocellulose filter paper

  • Wash buffer (e.g., 75 mM phosphoric acid)

  • Scintillation counter or phosphorimager

Procedure:

  • Prepare serial dilutions of the test compounds in the kinase reaction buffer.

  • In a reaction plate, add the kinase and its substrate to the wells containing the diluted compounds or vehicle (DMSO) control.

  • Initiate the reaction by adding [γ-³³P]ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes).[1]

  • Terminate the reaction by spotting the reaction mixture onto phosphocellulose filter paper.

  • Wash the filter paper extensively with the wash buffer to remove unincorporated [γ-³³P]ATP.[1]

  • Measure the radioactivity on the filter paper using a scintillation counter or phosphorimager.[1]

  • Calculate the percentage of kinase activity inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Protocol 2: Cell-Based Kinase Inhibition Assay (Western Blot)

This method assesses the ability of a compound to inhibit a kinase within a cellular context by measuring the phosphorylation status of its downstream substrates.

Materials:

  • Cell line expressing the target kinase

  • Cell culture medium and supplements

  • Test compounds (dissolved in DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (specific for the phosphorylated substrate and total substrate)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Protein electrophoresis and blotting equipment

Procedure:

  • Seed cells in culture plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds or vehicle (DMSO) for a specified duration.

  • If necessary, stimulate the cells with an appropriate agonist to activate the target kinase pathway.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).

  • Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against the total substrate to ensure equal protein loading.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

  • Determine the concentration-dependent inhibition of substrate phosphorylation.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical workflow for kinase inhibitor screening.

p38_MAPK_Pathway Stress Stress / Cytokines MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K MAP2K MAP2K (MKK3/6) MAP3K->MAP2K p38 p38 MAPK MAP2K->p38 Downstream Downstream Targets (e.g., MK2, ATF2) p38->Downstream Inflammation Inflammation (e.g., TNF-α, IL-6) Downstream->Inflammation BIRB796 BIRB 796 BIRB796->p38

Caption: The p38 MAPK signaling cascade and the point of inhibition by BIRB 796.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis Sorafenib Sorafenib Sorafenib->VEGFR2 Sorafenib->Raf

Caption: The VEGFR-2 signaling pathway, a key regulator of angiogenesis, inhibited by Sorafenib.

Kinase_Inhibitor_Workflow cluster_0 Discovery cluster_1 Preclinical HTS High-Throughput Screening Hit_ID Hit Identification HTS->Hit_ID Hit_to_Lead Hit-to-Lead Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt In_Vivo In Vivo Efficacy & PK/PD Lead_Opt->In_Vivo Candidate Candidate Selection In_Vivo->Candidate

Caption: A typical workflow for the discovery and development of kinase inhibitors.

References

Confirming the Blueprint of Life's Building Blocks: A Comparative Guide to Spectroscopic Analysis of Synthesized Pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

The structural confirmation of newly synthesized pyrimidine derivatives is a critical step in drug discovery and development, given their prevalence in biologically active compounds. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools in this process, providing complementary information to unambiguously elucidate the chemical structure. This guide offers a comparative overview of these techniques, supported by experimental data and protocols, to aid researchers in their structural analysis endeavors.

The pyrimidine scaffold is a fundamental component of nucleic acids and is found in a wide array of therapeutic agents, including antiviral, anticancer, and antibacterial drugs.[1] The synthesis of novel pyrimidine analogues is a burgeoning area of medicinal chemistry. However, the success of these synthetic efforts hinges on the accurate structural characterization of the final products. This guide will delve into the application of NMR and MS for this purpose, presenting data in a comparative format to highlight the strengths of each technique.

Unveiling the Connectivity: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For pyrimidine derivatives, ¹H and ¹³C NMR are the primary methods used for structural elucidation.[1][2]

¹H NMR Spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. Key features to analyze in the ¹H NMR spectrum of a pyrimidine derivative include:

  • Chemical Shifts (δ): The position of a proton signal in the spectrum is indicative of its electronic environment. Protons on the pyrimidine ring are typically observed in the aromatic region (δ 7.0-9.5 ppm).[3][4] Substituents on the ring will influence the exact chemical shifts.

  • Spin-Spin Coupling (J): The splitting of proton signals into multiplets reveals information about adjacent protons. The magnitude of the coupling constant (J) can help determine the relative positions of substituents.

  • Integral: The area under each proton signal is proportional to the number of protons it represents.

¹³C NMR Spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in the molecule gives rise to a distinct signal. The chemical shifts of the carbon atoms in the pyrimidine ring are typically found in the range of δ 120-170 ppm.[4][5]

Advanced NMR Techniques: For more complex structures, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.[6][7][8] These experiments help to establish connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC), providing unambiguous assignments of all signals.

Determining the Mass: Mass Spectrometry (MS)

Mass spectrometry is a destructive technique that provides the molecular weight of a compound and information about its fragmentation pattern, which can be used to deduce its structure.[5]

Ionization Techniques:

  • Electrospray Ionization (ESI): A soft ionization technique that is well-suited for polar, non-volatile molecules like many pyrimidine derivatives. It typically produces the protonated molecule [M+H]⁺ or other adducts.[5]

  • Electron Ionization (EI): A hard ionization technique that causes extensive fragmentation of the molecule. The resulting fragmentation pattern can serve as a "fingerprint" for a particular compound.[5][9]

Mass Analyzers:

  • Quadrupole: A common type of mass analyzer that is relatively inexpensive and robust.

  • Time-of-Flight (TOF): Provides high mass resolution and accuracy, allowing for the determination of the elemental composition of the molecular ion and its fragments.

  • Orbitrap: Offers very high resolution and mass accuracy.[5]

Fragmentation Patterns: The way a pyrimidine derivative fragments in the mass spectrometer can provide valuable structural information. Common fragmentation pathways include the loss of substituents and cleavage of the pyrimidine ring.[9][10][11] The presence of specific fragment ions can help to confirm the identity and position of substituents.

Comparative Spectroscopic Data for Synthesized Pyrimidines

The following tables summarize typical ¹H NMR, ¹³C NMR, and MS data for representative substituted pyrimidine structures. This data is compiled from various literature sources and serves as a comparative guide.

Table 1: ¹H NMR Data for Selected Pyrimidine Derivatives

CompoundH-2 (δ, ppm)H-4 (δ, ppm)H-5 (δ, ppm)H-6 (δ, ppm)Substituent Protons (δ, ppm)
Pyrimidine 9.268.787.368.78-
4-(2,4-Dichlorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine --7.35 (s, 1H)-6.11–8.41 (m, 8H, Ar–H), 4.00 (s, 2H, NH₂)[2]
4-(3-Methoxyphenyl)-6-(4-nitrophenyl)pyrimidin-2-ol --6.61 (s, 1H)-7.43–8.56 (m, 8H, Ar–H), 5.04 (s, 1H, OH)[2]
2-Amino-6-[4-(dimethylamino)phenyl]-4-(2-furanyl)pyrimidine --7.60 (s, 1H)-6.5-8.0 (m, Ar-H), 5.07 (s, 2H, NH₂), 3.04 (s, 6H, N(CH₃)₂)[12]

Table 2: ¹³C NMR Data for Selected Pyrimidine Derivatives

CompoundC-2 (δ, ppm)C-4 (δ, ppm)C-5 (δ, ppm)C-6 (δ, ppm)Substituent Carbons (δ, ppm)
Pyrimidine 157.8156.4121.9156.4-
4-(2,4-Dichlorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine 163.2160.195.3148.2139.6, 131.0, 134.3, 130.1, 129.2, 128.1, 126.3, 121.7[2]
4-(3-Methoxyphenyl)-6-(4-nitrophenyl)pyrimidin-2-ol 160.4160.488.1153.2148.2, 139.1, 134.1, 131.1, 129.2, 128.2, 121.2[2]

Table 3: Mass Spectrometry Data for Selected Pyrimidine Derivatives

CompoundIonization MethodMolecular Ion (m/z)Key Fragment Ions (m/z)
Ethyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate EI320 (M⁺)291, 275, 215, 121, 94[9]
5-(5'-Methylthiazol-2'-yl)aminocarbonyl-2-hydroxy-4-aryl-6-(propan-2'-yl)-3,4-dihydropyrimidine ESI374/375 [M]⁺347, 251, 243, 217[10]
4‑(3‑Methoxyphenyl)‑6‑(4‑nitrophenyl)pyrimidin‑2‑amine ESI-ToF322 [M+H]⁺-[2]

Experimental Protocols

Protocol 1: NMR Sample Preparation and Analysis
  • Sample Preparation:

    • Weigh 5-10 mg of the purified pyrimidine compound.[4]

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[4]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts.[5]

  • Instrument Parameters (400 MHz Spectrometer):

    • ¹H NMR:

      • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

      • Typical spectral width: 0-12 ppm.

      • A relaxation delay of 1-5 seconds is commonly used.[5]

    • ¹³C NMR:

      • A larger number of scans is typically required due to the lower natural abundance of ¹³C.

      • Typical spectral width: 0-200 ppm.

      • Proton decoupling is used to simplify the spectrum and improve sensitivity.[5]

    • 2D NMR (COSY, HSQC, HMBC):

      • Use standard pulse programs provided by the spectrometer software.

      • Optimize parameters such as spectral widths, number of increments, and number of scans for the specific sample.

Protocol 2: Mass Spectrometry Sample Preparation and Analysis
  • Sample Preparation (ESI):

    • Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile, water) at a concentration of approximately 1 µg/mL.[5]

    • The solvent may be acidified with formic acid or basified with ammonia to promote ionization.[5]

  • Instrument Parameters:

    • Ionization Source: Electrospray Ionization (ESI) is generally suitable for most pyrimidine derivatives.

    • Mass Analyzer: A high-resolution mass analyzer such as TOF or Orbitrap is recommended for accurate mass measurements.

    • Data Acquisition: Acquire data in full scan mode to obtain the molecular ion and in tandem MS (MS/MS) mode to obtain fragmentation patterns for structural elucidation.[5]

Workflow for Structure Confirmation

The following diagram illustrates the typical workflow for the structural confirmation of a synthesized pyrimidine derivative using NMR and MS.

G Synthesis Synthesis of Pyrimidine Derivative Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR_Analysis NMR Analysis (¹H, ¹³C, 2D NMR) Purification->NMR_Analysis MS_Analysis Mass Spectrometry (ESI-MS, HRMS) Purification->MS_Analysis Data_Analysis Spectroscopic Data Analysis NMR_Analysis->Data_Analysis MS_Analysis->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: Workflow for the structural confirmation of synthesized pyrimidines.

Conclusion

The synergistic use of NMR and Mass Spectrometry provides a robust framework for the unambiguous structural confirmation of synthesized pyrimidine derivatives. While NMR excels at defining the intricate connectivity of the molecular framework, MS delivers crucial information on molecular weight and fragmentation, which corroborates the proposed structure. By following systematic experimental protocols and leveraging the comparative data presented, researchers can confidently and efficiently elucidate the structures of novel pyrimidine compounds, accelerating the pace of drug discovery and development.

References

Comparative Analysis of In Vivo Antitumor Efficacy: N-(4-(1H-imidazol-1-yl)phenyl)benzenesulfonamides versus Standard Colorectal Cancer Therapies

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the preclinical in vivo performance of a novel β-catenin inhibitor, N-(4-(1H-imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, benchmarked against the standard-of-care chemotherapeutic agent, 5-Fluorouracil (5-FU), in a colorectal cancer xenograft model.

This guide provides a comprehensive assessment of the in vivo antitumor properties of a novel benzenesulfonamide derivative, compound 25 (N-(4-(1H-imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide), a potent inhibitor of the Wnt/β-catenin signaling pathway.[1][2] The performance of this compound is compared with 5-Fluorouracil (5-FU), a cornerstone of chemotherapy for colorectal cancer.[3][4][5][6] This analysis is supported by quantitative data from preclinical xenograft studies, detailed experimental protocols, and visualizations of the relevant biological pathway and experimental workflow.

Comparative Efficacy and In Vitro Potency

The novel compound 25 has demonstrated significant potential as an anticancer agent, exhibiting potent inhibition of cancer cell proliferation in vitro and substantial antitumor activity in vivo.[1] A summary of its performance against 5-FU is presented below.

CompoundTarget/Mechanism of ActionCell LineIn Vitro IC₅₀ (µM)In Vivo ModelKey In Vivo Outcome
Compound 25 β-catenin inhibitorHCT1160.12HCT-116 Xenograft in BALB/cnu/nu miceSignificant tumor growth inhibition and reduced Ki67 expression.
5-Fluorouracil (5-FU) Thymidylate Synthase InhibitorHCT116Not explicitly stated in the provided results, but generally in the low µM range.HCT-116 Xenograft in BALB/cnu/nu miceStandard reference compound for comparison.

Table 1: Comparative data for Compound 25 and 5-Fluorouracil. IC₅₀ values indicate the concentration required to inhibit 50% of cell growth in vitro.[1]

Mechanism of Action: Wnt/β-catenin Signaling Pathway

Compound 25 exerts its antitumor effect by inhibiting the Wnt/β-catenin signaling pathway.[1] This pathway is crucial in cell proliferation and is often dysregulated in cancers such as colorectal cancer. The diagram below illustrates the canonical Wnt signaling pathway and the point of inhibition by compound 25 .

Wnt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Dsh Dishevelled (Dsh) Frizzled->Dsh Destruction_Complex Destruction Complex (GSK3β, APC, Axin, CK1) Dsh->Destruction_Complex Inhibits GSK3b GSK3β APC APC Axin Axin CK1 CK1 Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates for degradation Proteasome Proteasome Beta_Catenin->Proteasome Degradation Beta_Catenin_Nuc β-catenin Beta_Catenin->Beta_Catenin_Nuc Translocation Compound25 Compound 25 Compound25->Beta_Catenin Inhibits TCF_LEF TCF/LEF Beta_Catenin_Nuc->TCF_LEF Target_Genes Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes Activates

Caption: Wnt/β-catenin signaling pathway and inhibition by Compound 25.

Experimental Protocols

In Vivo Antitumor Activity Assessment in Xenograft Model

A detailed protocol for evaluating the in vivo efficacy of antitumor compounds using a human tumor xenograft model is provided below. This protocol is based on standard methodologies employed in preclinical cancer research.[7][8]

  • Cell Culture and Preparation:

    • Human colorectal carcinoma HCT-116 cells are cultured in an appropriate medium (e.g., McCoy's 5A) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

    • Prior to injection, cells are harvested during their exponential growth phase, washed with phosphate-buffered saline (PBS), and resuspended in a serum-free medium or PBS at a concentration of 5 x 10⁶ cells per 100 µL.[7]

  • Animal Model and Tumor Implantation:

    • Female BALB/c nude (nu/nu) mice, aged 6-8 weeks, are used for the study. These mice are immunocompromised, allowing for the growth of human tumor xenografts.[8]

    • Mice are acclimated for at least one week before the experiment.

    • A 100 µL suspension containing 5 x 10⁶ HCT-116 cells is injected subcutaneously into the right flank of each mouse.[7]

  • Tumor Growth Monitoring and Treatment:

    • Tumor growth is monitored 2-3 times per week using digital calipers.[7] Tumor volume is calculated using the formula: Volume = (Width² x Length) / 2.[7]

    • When tumors reach a palpable volume (e.g., 100-150 mm³), mice are randomized into treatment and control groups.

    • Compound 25 is administered to the treatment group, while the control group receives a vehicle solution. The route of administration (e.g., intraperitoneal, oral) and dosing schedule are determined based on prior pharmacokinetic studies.

    • The body weight of each mouse is recorded at each measurement to monitor for signs of toxicity.[7]

  • Endpoint and Analysis:

    • The experiment is terminated when tumors in the control group reach a predetermined size or after a specified duration.

    • At the endpoint, mice are euthanized, and tumors are excised and weighed.

    • Tumor tissues may be processed for further analysis, such as immunohistochemistry for proliferation markers like Ki67.[1]

Workflow for In Vivo Efficacy Study

The following diagram outlines the key steps in the in vivo xenograft study.

Xenograft_Workflow A HCT-116 Cell Culture and Expansion B Cell Harvest and Preparation for Injection A->B C Subcutaneous Injection into BALB/c nu/nu Mice B->C D Tumor Growth Monitoring (Calipers) C->D E Randomization into Treatment Groups D->E F Drug Administration (Compound 25 vs. Vehicle) E->F G Continued Monitoring of Tumor Volume and Body Weight F->G H Study Endpoint and Tumor Excision G->H I Data Analysis and Immunohistochemistry H->I

Caption: Experimental workflow for the in vivo xenograft study.

Alternative and Combination Therapies

While N-(4-(1H-imidazol-1-yl)phenyl)benzenesulfonamides represent a promising new class of targeted agents, the current standard of care for colorectal cancer often involves combination chemotherapy regimens. These include FOLFOX (5-FU, leucovorin, and oxaliplatin) and FOLFIRI (5-FU, leucovorin, and irinotecan).[3][5] Other alternatives to traditional chemotherapy include immunotherapy, targeted therapy (e.g., against EGFR), and hormone therapy, depending on the specific characteristics of the cancer.[9] The development of novel agents like compound 25 is critical for patients who may not respond to or may develop resistance to existing treatments.

Conclusion

The N-(4-(1H-imidazol-1-yl)phenyl)benzenesulfonamide derivative, compound 25 , has demonstrated significant in vivo antitumor activity in a preclinical model of colorectal cancer, superior to the reference compound 5-FU in some aspects.[1] Its mechanism of action, targeting the Wnt/β-catenin pathway, offers a promising avenue for the development of new cancer therapies.[1] Further investigation, including combination studies with standard chemotherapeutic agents and evaluation in a broader range of cancer models, is warranted to fully elucidate its therapeutic potential.

References

Navigating Pyrimidine Synthesis: A Comparative Guide to Alternatives for 4-Chloro-6-(1H-imidazol-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to the successful synthesis of novel therapeutics. 4-Chloro-6-(1H-imidazol-1-yl)pyrimidine stands as a crucial intermediate, particularly in the creation of kinase inhibitors for oncology and inflammatory diseases.[1] However, the pursuit of improved reaction efficiency, novel intellectual property, and enhanced biological activity necessitates a thorough understanding of its alternatives. This guide provides an objective comparison of alternative pyrimidine scaffolds, focusing on variations in leaving groups at the 4-position and bioisosteric replacements for the imidazole moiety at the 6-position.

This comparative analysis is supported by experimental data from peer-reviewed literature, offering a clear, data-driven perspective on the performance of each alternative in key synthetic transformations, primarily nucleophilic aromatic substitution (SNA_r_) and palladium-catalyzed cross-coupling reactions.

I. Alternatives Based on the Leaving Group at the 4-Position

The chloro substituent at the 4-position of the pyrimidine ring is a versatile leaving group. However, its reactivity can be modulated by substituting it with other halogens or sulfonate esters, offering potential advantages in specific synthetic contexts.

A. Comparative Performance of 4-Halopyrimidines

The nature of the halogen at the 4-position significantly influences the rate of nucleophilic aromatic substitution. While fluoride is a poor leaving group in S_N_2 reactions, in nucleophilic aromatic substitution, the high electronegativity of fluorine makes the attached carbon more electrophilic, often leading to faster reaction rates.[2]

Leaving GroupRelative Reactivity in SNA_r_Typical Reaction ConditionsAdvantagesDisadvantages
-F FastestRoom temperature to moderate heatingHigh reactivity, often requires milder conditions.Can be too reactive, leading to side products. Starting materials may be more expensive.
-Cl ModerateModerate to high heatingGood balance of reactivity and stability. Widely available and cost-effective.Can require harsh conditions for less reactive nucleophiles.
-Br Slower than -ClHigh heating, often requires catalystsGood leaving group for cross-coupling reactions.Less reactive than -Cl in SNA_r_.
-I Slowest in SNA_r_High heating, requires catalystsExcellent for cross-coupling reactions (e.g., Suzuki, Sonogashira).Least reactive for SNA_r_. Starting materials can be less stable and more expensive.

Experimental Protocol: A Representative Nucleophilic Aromatic Substitution

A general procedure for the reaction of a 4-halopyrimidine with an amine is as follows:

  • To a solution of the 4-halopyrimidine (1.0 mmol) in a suitable solvent (e.g., N,N-dimethylformamide, 5 mL) is added the amine (1.2 mmol) and a base (e.g., K₂CO₃, 2.0 mmol).

  • The reaction mixture is stirred at a specified temperature (e.g., 80-120 °C) for a designated time (e.g., 4-24 hours).

  • Upon completion (monitored by TLC or LC-MS), the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

B. Sulfonate Esters as Leaving Groups

Sulfonate esters, such as tosylates (-OTs), mesylates (-OMs), and triflates (-OTf), are excellent leaving groups due to the high stability of their corresponding anions.[3][4] They can be particularly useful when the chloro-pyrimidine is unreactive.

Leaving GroupRelative ReactivityTypical Reaction ConditionsAdvantagesDisadvantages
-OMs GoodMild to moderate heatingMore reactive than chlorides.Requires an additional step to install from the corresponding hydroxypyrimidine.
-OTs GoodMild to moderate heatingSimilar reactivity to mesylates.Requires an additional step to install.
-OTf ExcellentRoom temperature or belowHighly reactive, enabling reactions with weak nucleophiles.Can be unstable. Reagents for installation are expensive.

Experimental Protocol: Synthesis of a 4-Tosyloxypyrimidine

  • To a solution of the corresponding 4-hydroxypyrimidine (1.0 mmol) in pyridine (5 mL) at 0 °C is added p-toluenesulfonyl chloride (1.2 mmol).

  • The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 12 hours.

  • The mixture is poured into ice water and the resulting precipitate is collected by filtration, washed with cold water, and dried to afford the 4-tosyloxypyrimidine.

II. Alternatives Based on Bioisosteric Replacement of the Imidazole Moiety

The imidazole ring plays a critical role in the biological activity of many pyrimidine-based drugs, often by acting as a hydrogen bond acceptor or donor.[5][6] Replacing the imidazole with other five-membered nitrogen-containing heterocycles (bioisosteres) can modulate the compound's physicochemical properties, metabolic stability, and target binding affinity.[7][8][9]

A. Common Imidazole Bioisosteres
BioisostereKey FeaturesPotential Advantages
1,2,3-Triazole Can be readily synthesized via "click" chemistry. The three nitrogen atoms offer different hydrogen bonding capabilities compared to imidazole.[8]Improved metabolic stability, altered solubility and polarity, potential for novel intellectual property.
1,2,4-Triazole Possesses both hydrogen bond donor and acceptor properties.[7]Can mimic the hydrogen bonding pattern of imidazole while offering a different electronic profile.
Pyrazole Has a different arrangement of nitrogen atoms compared to imidazole, leading to altered dipole moment and hydrogen bonding geometry.Can lead to changes in target selectivity and pharmacokinetic properties.
Tetrazole Often used as a bioisostere for carboxylic acids, but can also replace other heterocyles. It is a planar, acidic heterocycle.[7]Can introduce a negative charge at physiological pH, potentially improving solubility and altering binding modes.

Experimental Protocol: Synthesis of a 6-(1H-1,2,3-triazol-1-yl)pyrimidine via Click Chemistry

  • Synthesis of 6-Azidopyrimidine: To a solution of 4-chloro-6-aminopyrimidine (1.0 mmol) in a mixture of acetic acid and water is added a solution of sodium nitrite (1.2 mmol) in water at 0 °C. The mixture is stirred for 30 minutes, followed by the addition of sodium azide (1.5 mmol). The reaction is stirred for an additional 2 hours at 0 °C. The product is then extracted and purified.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): To a solution of the 6-azidopyrimidine (1.0 mmol) and a terminal alkyne (1.1 mmol) in a t-BuOH/H₂O mixture is added sodium ascorbate (0.2 mmol) and copper(II) sulfate pentahydrate (0.1 mmol). The reaction is stirred at room temperature for 12-24 hours. The product is then isolated and purified.

III. Synthetic Pathways and Experimental Workflows

The following diagrams illustrate the key synthetic transformations discussed in this guide.

Synthetic_Pathways cluster_leaving_groups Leaving Group Modification at C4 cluster_bioisosteres Bioisostere Replacement at C6 4-Cl-Pyrimidine 4-Cl-Pyrimidine Product_A Substituted Pyrimidine 4-Cl-Pyrimidine->Product_A SNA_r_ 4-X-Pyrimidine 4-F, 4-Br, or 4-I-Pyrimidine 4-X-Pyrimidine->Product_A SNA_r_ 4-OH-Pyrimidine 4-Hydroxypyrimidine 4-OTs-Pyrimidine 4-Tosyloxypyrimidine 4-OH-Pyrimidine->4-OTs-Pyrimidine TsCl, Pyridine 4-OTs-Pyrimidine->Product_A SNA_r_ 6-NH2-Pyrimidine 6-Aminopyrimidine 6-N3-Pyrimidine 6-Azidopyrimidine 6-NH2-Pyrimidine->6-N3-Pyrimidine NaNO2, NaN3 6-Triazole-Pyrimidine 6-(1H-1,2,3-triazol-1-yl)pyrimidine 6-N3-Pyrimidine->6-Triazole-Pyrimidine Alkyne, Cu(I) Experimental_Workflow Start Start: Select Pyrimidine Intermediate Reaction_Setup Reaction Setup: - Reactants - Solvent - Base/Catalyst Start->Reaction_Setup Reaction_Execution Reaction Execution: - Temperature Control - Stirring - Monitoring Reaction_Setup->Reaction_Execution Workup Aqueous Workup: - Quenching - Extraction - Washing Reaction_Execution->Workup Purification Purification: - Column Chromatography Workup->Purification Analysis Analysis: - TLC - LC-MS - NMR Purification->Analysis End End: Pure Product Analysis->End

References

Evaluating Pyrimidine-Benzimidazole Combinations: A Comparative Guide to Antimicrobial and Cytotoxic Activities

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the antimicrobial and cytotoxic activities of novel pyrimidine-benzimidazole hybrid compounds. It synthesizes experimental data from recent studies to offer an objective evaluation of their therapeutic potential.

The fusion of pyrimidine and benzimidazole moieties has emerged as a promising strategy in medicinal chemistry, yielding hybrid compounds with significant biological activities.[1][2] These combinations are being extensively investigated for their potential as anticancer and antimicrobial agents.[3][4] This guide summarizes key findings on their efficacy, presenting quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action.

Cytotoxic Activity Against Cancer Cell Lines

A significant body of research has focused on the anticancer properties of pyrimidine-benzimidazole derivatives.[5][6] Numerous studies have demonstrated their ability to inhibit the proliferation of various human cancer cell lines, with some compounds exhibiting potency comparable or even superior to established chemotherapy drugs like 5-fluorouracil (5-FU).[7][8]

The cytotoxic efficacy is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The lower the IC50 value, the more potent the compound. The following tables summarize the IC50 values of several promising pyrimidine-benzimidazole hybrids against a panel of human cancer cell lines.

CompoundMCF-7 (Breast)MGC-803 (Gastric)EC-9706 (Esophageal)SMMC-7721 (Hepatocellular)A549 (Lung)HeLa (Cervical)SiHa (Cervical)Reference
5b -------[7]
IC50 (µM)2.0310.55----
6b IC50 (µM)1.0612.89----[7]
7a IC50 (µM)>508.13>50>50--[3]
7d IC50 (µM)>505.77>50>50--[3]
6k IC50 (µM)4.2---3.15.3[9]
6l IC50 (µM)3.5---4.86.1[9]
6n IC50 (µM)5.1---6.27.5[9]
6o IC50 (µM)4.8---5.96.8[9]
18i IC50 (µM)----2.21-7.29-[10]
5-FU (Control) IC50 (µM)-8.13----[3]

Antimicrobial Activity

In addition to their anticancer potential, pyrimidine-benzimidazole combinations have demonstrated notable activity against a range of microbial pathogens.[11][12] Their efficacy is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

The following table presents the MIC values of selected pyrimidine-benzimidazole derivatives against various bacterial and fungal strains.

CompoundStenotrophomonas maltophiliaStaphylococcus aureusBacillus typhiCandida albicansAspergillus nigerReference
MIC (µg/mL)MIC (µg/mL)MIC (µg/mL)MIC (µg/mL)MIC (µg/mL)
7b 15.6>250>250>250>250[3]
7c 15.6>250>250>250>250[3]
97 --8--[1]
Intermediate 95 -8-2-[1]
22 -12.5---[4]

Experimental Protocols

The evaluation of the biological activities of these compounds relies on standardized in vitro assays. Below are the detailed methodologies for the most commonly cited experiments.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Workflow for MTT Assay

MTT_Assay_Workflow start Seed cells in 96-well plate incubate1 Incubate (24h) start->incubate1 treat Add compounds at various concentrations incubate1->treat incubate2 Incubate (48h) treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate (4h) add_mtt->incubate3 add_dmso Add DMSO to dissolve formazan incubate3->add_dmso measure Measure absorbance at 570 nm add_dmso->measure calculate Calculate IC50 values measure->calculate

Caption: Workflow of the MTT assay for cytotoxicity evaluation.

Detailed Steps:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a control drug (e.g., 5-FU) and incubated for a specified period (typically 48-72 hours).

  • MTT Addition: After incubation, the medium is replaced with a fresh medium containing MTT solution (e.g., 5 mg/mL).

  • Formazan Solubilization: Following another incubation period (e.g., 4 hours), the supernatant is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined from the dose-response curves.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Workflow for Broth Microdilution

Broth_Microdilution_Workflow start Prepare serial dilutions of compounds in broth inoculate Inoculate with standardized microbial suspension start->inoculate incubate Incubate under appropriate conditions inoculate->incubate observe Visually inspect for turbidity (growth) incubate->observe determine Determine MIC (lowest concentration with no growth) observe->determine

Caption: Workflow for MIC determination by broth microdilution.

Detailed Steps:

  • Serial Dilutions: Two-fold serial dilutions of the test compounds are prepared in a liquid growth medium in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Incubation: The plates are incubated under conditions suitable for the growth of the microorganism (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., no turbidity) in the well.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Several studies have delved into the mechanisms underlying the cytotoxic effects of pyrimidine-benzimidazole hybrids. A common finding is their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[7][8]

Flow cytometry analysis has shown that treatment with certain compounds leads to an accumulation of cells in specific phases of the cell cycle, such as the G2/M phase, and an increase in the sub-G1 population, which is indicative of apoptotic cells.[7][9] Mechanistic studies have revealed that these effects can be mediated through the modulation of key signaling pathways. For instance, some compounds have been shown to downregulate the expression of anti-apoptotic proteins like Bcl-2 and upregulate pro-apoptotic proteins like Bax, p53, and p21.[9] Furthermore, inhibition of critical kinases such as EGFR (Epidermal Growth Factor Receptor) and STAT3 (Signal Transducer and Activator of Transcription 3) has been identified as a potential mechanism of action.[9]

Signaling Pathway for Apoptosis Induction

Apoptosis_Signaling_Pathway compound Pyrimidine-Benzimidazole Compound egfr_stat3 EGFR/STAT3 Inhibition compound->egfr_stat3 p53_p21 Upregulation of p53 and p21 egfr_stat3->p53_p21 bcl2 Downregulation of Bcl-2 p53_p21->bcl2 bax Upregulation of Bax p53_p21->bax caspase Caspase Activation bcl2->caspase - bax->caspase + apoptosis Apoptosis caspase->apoptosis

References

A Comparative Analysis of Imidazole-Pyrimidine Hybrids in Drug Discovery: An In Silico Perspective

Author: BenchChem Technical Support Team. Date: December 2025

Researchers are increasingly turning to imidazole-pyrimidine hybrids as a promising scaffold for the development of novel therapeutics. In silico molecular docking studies have been instrumental in identifying and optimizing these compounds against a range of therapeutic targets, from cancer and infectious diseases to viral infections. This guide provides a comparative overview of the performance of various imidazole-pyrimidine derivatives, supported by quantitative data and detailed experimental protocols.

Performance Against Therapeutic Targets: A Quantitative Comparison

The efficacy of imidazole-pyrimidine hybrids has been evaluated against several key therapeutic targets. The following tables summarize the binding affinities and inhibitory concentrations of representative compounds from various studies, offering a clear comparison of their potential.

Anticancer Activity: Cyclin-Dependent Kinase 2 (CDK2) Inhibitors

Cyclin-Dependent Kinase 2 (CDK2) is a crucial regulator of the cell cycle, and its inhibition is a key strategy in cancer therapy. Several imidazole-pyrimidine derivatives have shown potent inhibitory activity against CDK2.

Compound ID/SeriesTarget ProteinBinding Affinity (kcal/mol)Inhibition Constant (IC50)Reference
Imidazole-pyrimidine amidesCDK2-Improved CDK2 inhibition[1][2]
3H-imidazole[4,5-c]pyridine derivative (5b)CDK2-21 nM[3]
Imidazole/benzimidazole thio-arylethanone (10e)CDK2-0.62 µM[3]
Pyrazolopyrimidine derivative (15)CDK2/cyclin A2-59.850.061 µM[4]
Pyridine derivative (4)CDK2/cyclin A2High0.24 µM[5]
Imidazole-pyrimidine derivative (24)Human CDK2High-[3]
Antimicrobial Activity

The emergence of drug-resistant microbes necessitates the discovery of new antimicrobial agents. Imidazo[1,2-a]pyrimidine derivatives have demonstrated promising activity against various bacterial and fungal pathogens.

Compound IDTarget Organism/ProteinBinding Affinity (kcal/mol)Minimum Inhibitory Concentration (MIC)Reference
Imidazo[1,2-a]pyrimidine (3g)S. aureus FmtA (PDB ID: 4URM)-5.205-[6]
Imidazo[1,2-a]pyrimidine (3j)C. albicans (PDB ID: 5V5Z)-2.5 mg/mL[6]
Imidazo[1,2-a]pyrimidine (3k)C. albicans-2.5 mg/mL[6]
Imidazole derivatives (4c)Pseudomonas aeruginosa-8.01 to -6.91Potent[7]
Antiviral Activity: SARS-CoV-2 Inhibitors

The COVID-19 pandemic has spurred research into antiviral compounds. Imidazo[1,2-a]pyrimidine Schiff base derivatives have been investigated as potential inhibitors of SARS-CoV-2 entry into host cells by targeting the ACE2 receptor and the spike protein.

Compound IDTarget ProteinBinding Affinity (kcal/mol)Reference
Imidazo[1,2-a]pyrimidine Schiff base (7a)hACE2-9.1[8]
Imidazo[1,2-a]pyrimidine Schiff base (7a)Spike Protein-7.3[8]

Experimental Protocols

The following section outlines the typical methodologies employed in the in silico molecular docking studies cited in this guide.

Molecular Docking with AutoDock Vina

A widely used software for molecular docking is AutoDock Vina. The general protocol involves the following steps:

  • Protein and Ligand Preparation:

    • The 3D structure of the target protein is obtained from the Protein Data Bank (PDB).

    • Water molecules and any co-crystallized ligands are typically removed.

    • Polar hydrogens and Kollman charges are added to the protein structure.

    • The 3D structures of the imidazole-pyrimidine hybrid ligands are generated and optimized to their lowest energy conformation.

    • Both protein and ligand files are converted to the PDBQT format, which includes atom types and charges.[9][10]

  • Grid Box Generation:

    • A grid box is defined to encompass the active site of the target protein.

    • The size and center coordinates of the grid box are crucial parameters and are determined based on the location of the co-crystallized ligand or by using prediction tools.[11]

  • Docking Simulation:

    • AutoDock Vina is used to perform the docking calculations.

    • The software samples different conformations and orientations of the ligand within the defined grid box and calculates the binding affinity for each pose.

    • The exhaustiveness parameter, which controls the extent of the conformational search, is often increased to ensure a more thorough exploration of the binding landscape.[11]

  • Analysis of Results:

    • The docking results are analyzed to identify the best binding pose, which is typically the one with the lowest binding energy.

    • The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed to understand the binding mode.

Visualizing Molecular Interactions and Pathways

Diagrams are essential for understanding the complex relationships in molecular biology and computational chemistry. The following diagrams, generated using Graphviz (DOT language), illustrate a key signaling pathway and a typical experimental workflow.

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Protein_Prep Protein Preparation (PDBQT) Grid_Box Grid Box Definition Protein_Prep->Grid_Box Ligand_Prep Ligand Preparation (PDBQT) Vina_Docking AutoDock Vina Execution Ligand_Prep->Vina_Docking Grid_Box->Vina_Docking Binding_Energy Binding Affinity Calculation Vina_Docking->Binding_Energy Interaction_Analysis Interaction Visualization Binding_Energy->Interaction_Analysis

Caption: A generalized workflow for in silico molecular docking studies.

CDK2_Signaling_Pathway cluster_G1 G1 Phase cluster_S S Phase CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 activates Rb Rb CDK46->Rb phosphorylates E2F E2F Rb->E2F releases CyclinE Cyclin E E2F->CyclinE promotes transcription CDK2 CDK2 CyclinE->CDK2 activates CDK2->Rb hyper-phosphorylates DNA_Replication DNA Replication CDK2->DNA_Replication initiates

References

A Comparative Analysis of Imidazole-Pyrimidine and Benzimidazole-Pyrimidine Hybrids in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the biological activities of two promising classes of heterocyclic compounds, this guide offers a comparative overview of imidazole-pyrimidine and benzimidazole-pyrimidine hybrids. Intended for researchers, scientists, and drug development professionals, this document synthesizes experimental data on their anticancer, antimicrobial, and anti-inflammatory properties, providing a foundation for future research and development.

The strategic fusion of different pharmacophores into a single molecular entity, known as molecular hybridization, has emerged as a powerful tool in drug discovery. This approach aims to develop novel therapeutic agents with enhanced efficacy, selectivity, and reduced side effects. Among the vast array of heterocyclic compounds, imidazole, benzimidazole, and pyrimidine moieties have garnered significant attention due to their diverse and potent biological activities. This guide provides a comparative analysis of the biological prowess of two such hybrid classes: imidazole-pyrimidine and benzimidazole-pyrimidine hybrids.

Comparative Biological Activity

The fusion of a pyrimidine ring with either an imidazole or a benzimidazole scaffold results in hybrid molecules with a broad spectrum of biological activities. While both classes exhibit significant potential, subtle structural differences between the single-ring imidazole and the fused-ring benzimidazole can lead to variations in their biological profiles.

Anticancer Activity

Both imidazole- and benzimidazole-pyrimidine hybrids have demonstrated significant potential as anticancer agents.[1][2] These compounds often exert their effects through mechanisms such as the inhibition of protein kinases, disruption of microtubule polymerization, and induction of apoptosis.[3]

Studies have shown that benzimidazole-pyrimidine hybrids, in particular, exhibit potent cytotoxic activity against a range of human cancer cell lines.[4] For instance, certain derivatives have been reported to be more cytotoxic than the standard anticancer drug 5-fluorouracil against cell lines like MCF-7 (breast cancer) and MGC-803 (gastric cancer).[4] The mechanism of action for some of these hybrids involves arresting the cell cycle at the G2/M phase and inducing programmed cell death, or apoptosis.[4]

While comprehensive side-by-side comparative studies are limited, the available data suggests that the larger, more lipophilic benzimidazole moiety may offer additional π-π stacking interactions with biological targets, potentially leading to enhanced potency in some cases. However, the simpler imidazole core can also be advantageous, offering different substitution patterns for fine-tuning activity and physicochemical properties.

Table 1: Comparative Anticancer Activity of Imidazole- and Benzimidazole-Pyrimidine Hybrids

Compound ClassSpecific Derivative/CompoundCancer Cell LineIC50 (µM)Reference
Benzimidazole-PyrimidineCompound 5bMCF-72.03[4]
Benzimidazole-PyrimidineCompound 6bMGC-8031.06[4]
Benzimidazole-PyrimidineCompound 6bEC-970612.89[4]
Benzimidazole-PyrimidineCompound 6bSMMC-77218.42[4]

Note: Data is collated from different studies and may not be directly comparable due to variations in experimental conditions.

Antimicrobial Activity

The threat of antimicrobial resistance has spurred the search for novel antibacterial and antifungal agents. Both imidazole- and benzimidazole-pyrimidine hybrids have emerged as promising candidates in this area.[5][6] Their mechanisms of action can involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis.[7][8]

Novel pyrimidine-linked benzimidazole derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria, in some cases exceeding the potency of standard antibiotics like ampicillin.[5] For example, certain hybrids have demonstrated significant efficacy against E. coli and Pseudomonas aeruginosa.[5] The antibacterial and antifungal properties of these hybrids make them attractive scaffolds for the development of new anti-infective drugs.[9]

Table 2: Comparative Antimicrobial Activity of Imidazole- and Benzimidazole-Pyrimidine Hybrids

Compound ClassSpecific Derivative/CompoundMicroorganismMIC (µg/mL)Reference
Benzimidazole-PyrimidineDerivative 2aE. coli62.5[5]
Benzimidazole-PyrimidineDerivative 2c, 2e, 2fE. coli100[5]
Benzimidazole-PyrimidineVarious DerivativesPseudomonas aeruginosa62.5 - 250[5]

Note: MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of a compound that inhibits visible growth of a microorganism. Data is collated from different studies and may not be directly comparable.

Anti-inflammatory Activity

Inflammation is a key pathological feature of numerous chronic diseases. Imidazole and benzimidazole derivatives have been investigated for their anti-inflammatory potential, often targeting enzymes like cyclooxygenase (COX) that are involved in the inflammatory cascade.[5][10]

Studies on imidazopyridine derivatives, which share structural similarities with imidazole-pyrimidine hybrids, have shown that they can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.[11] In a comparative study, imidazopyridine derivatives demonstrated stronger anti-inflammatory activity than their benzimidazole counterparts.[11] This suggests that the electronic and steric properties of the imidazole core might be more favorable for interaction with certain anti-inflammatory targets.

Table 3: Comparative Anti-inflammatory Activity of Imidazole- and Benzimidazole-Based Compounds

Compound ClassActivity MetricFindingReference
Imidazopyridine DerivativesInhibition of TNF-α and IL-6 releaseStronger activity than benzimidazoles[11]
Benzimidazole DerivativesInhibition of TNF-α and IL-6 releaseWeaker activity than imidazopyridines[11]

Note: This table presents a qualitative comparison based on the findings of a specific study.

Signaling Pathways and Experimental Workflows

To understand the biological activity of these hybrids, it is crucial to visualize the underlying molecular pathways and the experimental procedures used for their evaluation.

Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Ligands Death Ligands (e.g., FasL, TNF-α) Death_Receptors Death Receptors (e.g., Fas, TNFR) Death_Ligands->Death_Receptors DISC DISC Formation Death_Receptors->DISC Procaspase8 Procaspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Bcl2_Family Bcl-2 Family (Bax/Bak activation) Caspase8->Bcl2_Family via Bid cleavage Procaspase3 Procaspase-3 Caspase8->Procaspase3 Cellular_Stress Cellular Stress (e.g., DNA Damage) Cellular_Stress->Bcl2_Family Mitochondrion Mitochondrion Bcl2_Family->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Procaspase9 Procaspase-9 Apoptosome->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A simplified diagram of the intrinsic and extrinsic apoptosis signaling pathways.

MTT_Assay_Workflow start Start cell_seeding Seed cells in a 96-well plate start->cell_seeding end End incubation1 Incubate for 24h (cell attachment) cell_seeding->incubation1 treatment Add test compounds (imidazole/benzimidazole-pyrimidine hybrids) incubation1->treatment incubation2 Incubate for 24-72h treatment->incubation2 add_mtt Add MTT reagent incubation2->add_mtt incubation3 Incubate for 2-4h (formazan formation) add_mtt->incubation3 solubilize Add solubilization buffer (e.g., DMSO) incubation3->solubilize measure Measure absorbance at 570 nm solubilize->measure analyze Calculate cell viability and IC50 values measure->analyze analyze->end

Caption: A workflow diagram of the MTT assay for determining cytotoxicity.

Comparison_Logic cluster_hybrids Hybrid Molecules cluster_activities Biological Activities Imidazole_Pyrimidine Imidazole-Pyrimidine Hybrids Evaluation Biological Evaluation Imidazole_Pyrimidine->Evaluation Benzimidazole_Pyrimidine Benzimidazole-Pyrimidine Hybrids Benzimidazole_Pyrimidine->Evaluation Anticancer Anticancer Comparison Comparative Analysis Anticancer->Comparison Antimicrobial Antimicrobial Antimicrobial->Comparison Anti_inflammatory Anti-inflammatory Anti_inflammatory->Comparison Evaluation->Anticancer Evaluation->Antimicrobial Evaluation->Anti_inflammatory

Caption: Logical relationship for the comparison of hybrid molecules' biological activities.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of experimental findings. Below are protocols for key assays used to evaluate the biological activities of imidazole- and benzimidazole-pyrimidine hybrids.

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[12][13][14]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (imidazole- or benzimidazole-pyrimidine hybrids) and a vehicle control. Incubate for a further 24-72 hours.

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Zone of Inhibition Assay for Antimicrobial Activity

The zone of inhibition assay is a widely used method to determine the antimicrobial activity of a substance.[15][16][17][18][19]

Principle: An antimicrobial agent diffuses into an agar medium inoculated with a microorganism. If the agent is effective, it will inhibit the growth of the microorganism, resulting in a clear zone around the agent.

Procedure:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth.

  • Agar Plate Inoculation: Uniformly spread the microbial suspension over the surface of an appropriate agar medium (e.g., Mueller-Hinton agar) using a sterile swab.

  • Application of Test Compound: Place a sterile paper disc impregnated with a known concentration of the test compound onto the surface of the inoculated agar plate. A well can also be cut into the agar and filled with the test solution.

  • Incubation: Incubate the plates under conditions suitable for the growth of the test microorganism (e.g., 37°C for 24 hours for bacteria).

  • Measurement: Measure the diameter of the clear zone of growth inhibition around the disc or well in millimeters.

  • Interpretation: A larger zone of inhibition indicates greater antimicrobial activity.

COX-2 Inhibition Assay for Anti-inflammatory Activity

This assay measures the ability of a compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation.[20][21][22][23][24]

Principle: The assay typically measures the production of prostaglandins, the products of the COX-2-catalyzed reaction, from arachidonic acid. Inhibition of this reaction by a test compound indicates anti-inflammatory potential. This can be done using various detection methods, including fluorometric or enzyme immunoassay (EIA) techniques.

Procedure (Fluorometric):

  • Reaction Setup: In a 96-well plate, add the reaction buffer, COX-2 enzyme, and the test compound at various concentrations. Include a control without the inhibitor and a blank without the enzyme.

  • Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C) to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: Add the substrate, arachidonic acid, to all wells to start the enzymatic reaction.

  • Detection: A fluorescent probe that reacts with the prostaglandin product is included in the reaction mixture. The increase in fluorescence over time is monitored using a microplate reader.

  • Data Analysis: Calculate the rate of the reaction for each concentration of the test compound. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the COX-2 enzyme activity.

Conclusion

Both imidazole-pyrimidine and benzimidazole-pyrimidine hybrids represent promising scaffolds in medicinal chemistry, demonstrating a wide range of biological activities. While benzimidazole-pyrimidine hybrids have shown particularly potent anticancer and antimicrobial effects in several studies, the simpler imidazole core also offers significant potential, especially in the context of anti-inflammatory agents. The choice between these two scaffolds for drug design will ultimately depend on the specific therapeutic target and the desired pharmacological profile. Further head-to-head comparative studies under standardized conditions are warranted to fully elucidate the structure-activity relationships and to guide the rational design of next-generation therapeutic agents based on these versatile heterocyclic systems.

References

Safety Operating Guide

Proper Disposal of 4-Chloro-6-(1H-imidazol-1-yl)pyrimidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols, as regulations may vary. The following provides a comprehensive overview of recommended procedures for the safe disposal of 4-Chloro-6-(1H-imidazol-1-yl)pyrimidine, a versatile intermediate in pharmaceutical and agricultural research.[1] This guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and environmental compliance.

I. Hazard Assessment and Safety Precautions

Key Potential Hazards:

  • Harmful if swallowed[2]

  • Causes skin irritation[2]

  • Causes serious eye irritation[2]

  • May cause respiratory irritation[2]

Personal Protective Equipment (PPE) is mandatory when handling this compound:

  • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[3]

  • Hand Protection: Wear appropriate protective gloves to prevent skin contact.[3][4]

  • Eye Protection: Wear chemical safety goggles or a face shield that meets OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]

  • Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[3]

Ensure that eyewash stations and safety showers are readily accessible in the work area.[3]

II. Chemical Properties and Incompatibilities

A summary of the key chemical properties is provided below to inform safe handling and storage prior to disposal.

PropertyValue
Molecular Formula C₇H₅ClN₄[5]
Molecular Weight 180.59 g/mol [5]
Appearance Likely a solid[4]
Storage Store in a cool, dry, well-ventilated place in a tightly closed container.[4][6] Some sources recommend storing at 0-8°C.[1]
Incompatibilities Strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[6]

III. Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed professional waste disposal service. Do not dispose of this chemical into the environment, drains, or sanitary sewers.

Experimental Protocol for Waste Collection and Disposal:

  • Waste Identification and Segregation:

    • Properly label a dedicated, sealable, and chemically compatible waste container with the full chemical name: "this compound" and appropriate hazard symbols.

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS department.

  • Containerization of Waste:

    • For solid waste (e.g., residual powder, contaminated labware), carefully transfer it into the labeled waste container. Avoid generating dust.[3]

    • For solutions, use a sealed, leak-proof container.

    • Ensure the exterior of the waste container is clean and free of contamination.

  • Storage of Chemical Waste:

    • Store the sealed waste container in a designated, well-ventilated, and secure chemical waste storage area, away from incompatible materials.[6]

    • The storage area should be cool and dry.[4]

  • Arranging for Disposal:

    • Contact your institution's EHS department to schedule a pickup for the chemical waste.

    • Provide them with a complete inventory of the waste, including the chemical name and quantity.

  • Documentation:

    • Maintain a detailed record of the amount of this compound disposed of and the date of disposal.

IV. Spill and Accidental Release Management

In the event of a spill, adhere to the following procedures:

  • Immediate Evacuation and Ventilation: Evacuate all non-essential personnel from the affected area and ensure adequate ventilation.[7]

  • Personal Protection: Before attempting to clean the spill, don the appropriate PPE as outlined in Section I.

  • Containment and Cleanup:

    • For solid spills, carefully sweep up the material, avoiding dust formation, and place it in a suitable, closed container for disposal.[3]

    • Use spark-proof tools and explosion-proof equipment if the material is in a flammable solvent.[6]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then wash with soap and water.

  • Waste Disposal: Dispose of all contaminated materials (including cleaning materials) as hazardous waste following the protocol in Section III.

V. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Have This compound for Disposal consult_ehs Consult Institutional EHS Guidelines start->consult_ehs identify_hazards Identify Hazards (Review SDS/Available Data) consult_ehs->identify_hazards wear_ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) identify_hazards->wear_ppe spill Spill or Accidental Release? wear_ppe->spill segregate_waste Segregate Waste into Labeled, Compatible Container store_waste Store Waste in Designated Secure Area segregate_waste->store_waste schedule_pickup Contact EHS for Waste Pickup store_waste->schedule_pickup document_disposal Document Disposal (Chemical, Quantity, Date) schedule_pickup->document_disposal end End: Proper Disposal Complete document_disposal->end spill->segregate_waste No spill_procedure Follow Spill Cleanup Procedure spill->spill_procedure Yes spill_procedure->segregate_waste

Caption: Disposal workflow for this compound.

References

Safeguarding Research: A Guide to Handling 4-Chloro-6-(1H-imidazol-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For immediate implementation: This document outlines crucial safety and logistical protocols for the handling and disposal of 4-Chloro-6-(1H-imidazol-1-yl)pyrimidine. Adherence to these procedures is essential for ensuring the safety of all laboratory personnel and the integrity of research. This guide is intended for researchers, scientists, and drug development professionals.

Hazard Analysis and Personal Protective Equipment (PPE)

A thorough risk assessment is the foundation of safe laboratory practice. The following table summarizes the recommended personal protective equipment for handling this compound, based on the hazards associated with similar compounds.

PPE CategorySpecification
Eye/Face Protection Tight-sealing safety goggles or safety glasses with side-shields are mandatory. A face shield should be used when there is a risk of splashing.[1][2]
Hand Protection Chemical-resistant gloves, such as nitrile or neoprene, are required. Ensure gloves are compatible with chlorinated compounds and inspect them for any damage before use.[1]
Body Protection A laboratory coat or other protective clothing is necessary to prevent skin exposure. For tasks with a higher risk of exposure, disposable Tyvek-type sleeves or a full suit may be appropriate.[1][3]
Respiratory Protection Work should be conducted in a chemical fume hood.[3] If handling outside of a fume hood or if dust/aerosols may be generated, a NIOSH/MSHA-approved respirator should be used.[1][2]

Operational Protocol: Step-by-Step Handling Procedure

A systematic approach to handling this compound is critical to minimize risk.

  • Preparation : Before beginning work, ensure that an eyewash station and safety shower are readily accessible.[2]

  • Don PPE : Put on all required personal protective equipment as detailed in the table above.

  • Engineering Controls : All handling of the compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[3]

  • Personal Hygiene : Do not eat, drink, or smoke in the laboratory.[3] Wash hands thoroughly with soap and water after handling the compound.

  • Weighing and Transfer : Handle the solid compound carefully to avoid generating dust.

  • Reaction Setup : When setting up reactions, ensure all glassware is properly secured and that any potential for splashes or aerosol generation is minimized.

  • Doff PPE : After handling is complete, remove PPE in a manner that avoids contaminating yourself and the surrounding area. Dispose of single-use PPE as hazardous waste.

Disposal Plan: Waste Management and Decontamination

Proper disposal of this compound and associated waste is crucial for laboratory safety and environmental protection.

  • Waste Identification : Treat all this compound waste, including contaminated materials (e.g., gloves, wipes, pipette tips), as hazardous waste.[1] This compound falls under the category of halogenated organic waste.[1]

  • Waste Segregation : It is crucial to segregate halogenated waste from non-halogenated waste streams to facilitate proper disposal.[1]

  • Containerization : Use a designated, compatible, and properly sealed hazardous waste container.[1]

  • Container Decontamination : Empty containers that held the compound must be triple-rinsed with a suitable solvent.[1] The rinsate must be collected and disposed of as hazardous waste.[1]

  • Professional Disposal : Arrange for the disposal of the hazardous waste through a licensed waste disposal company. Controlled incineration with flue gas scrubbing is a recommended method.[2]

Experimental Workflow

The following diagram illustrates the recommended workflow for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Decontamination prep1 Risk Assessment & Procedure Review prep2 Verify Fume Hood Operation prep1->prep2 prep3 Locate Emergency Equipment prep2->prep3 prep4 Don Appropriate PPE prep3->prep4 handle1 Weighing and Transfer in Fume Hood prep4->handle1 handle2 Perform Experimental Procedure handle1->handle2 disp1 Segregate Halogenated Waste handle2->disp1 disp2 Triple-Rinse Contaminated Glassware disp1->disp2 disp3 Collect Rinsate as Hazardous Waste disp2->disp3 disp4 Doff and Dispose of PPE disp3->disp4 disp5 Decontaminate Work Area disp4->disp5

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.